molecular formula C7H13NO B2841241 (2-Azabicyclo[3.2.0]heptan-1-yl)methanol CAS No. 2155852-45-0

(2-Azabicyclo[3.2.0]heptan-1-yl)methanol

Cat. No.: B2841241
CAS No.: 2155852-45-0
M. Wt: 127.187
InChI Key: HTALZFBPQOAZAO-UHFFFAOYSA-N
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Description

(2-Azabicyclo[3.2.0]heptan-1-yl)methanol is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The 2-azabicyclo[3.2.0]heptane core is recognized as a valuable bicyclic isostere, useful for modulating the physicochemical properties of drug candidates and for probing three-dimensional chemical space in the design of novel bioactive molecules . This compound serves as a key synthetic intermediate, particularly for the preparation of both exo- and endo-isomeric amino alcohols and diamines, which are valuable building blocks in pharmaceutical research . Azabicyclo[3.2.0]heptane derivatives are prominently featured in the development of antibiotics, most notably within the carbapenem class, which are considered "antibiotics of last resort" for treating multidrug-resistant bacterial strains . Research into such analogues aims to overcome the challenge of bacterial resistance, a major global health threat . The structural motif is also investigated for its potential in inhibiting enzymes like urease and alpha-amylase, expanding its utility beyond antibacterial applications . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azabicyclo[3.2.0]heptan-1-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-5-7-3-1-6(7)2-4-8-7/h6,8-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTALZFBPQOAZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1CCN2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155852-45-0
Record name {2-azabicyclo[3.2.0]heptan-1-yl}methanol
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Foundational & Exploratory

The Therapeutic Potential of 2-Azabicyclo[3.2.0]heptane Scaffolds in Drug Discovery: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry’s historical reliance on flat, sp²-hybridized (hetero)aromatic rings has frequently led to clinical attrition due to poor physicochemical properties, such as low aqueous solubility and off-target toxicity. To "escape from flatland," medicinal chemists are increasingly turning to sp³-rich, conformationally restricted scaffolds. Among these, the 2-azabicyclo[3.2.0]heptane framework has emerged as a highly programmable, rigidified bioisostere for piperidine and pyrrolidine[1],[2]. Despite its immense therapeutic potential, its integration into drug discovery libraries was historically bottlenecked by a paucity of scalable synthetic methodologies[3],[2]. This technical guide explores the structural rationale, pharmacological precedents, and state-of-the-art synthetic protocols that have recently unlocked the 2-azabicyclo[3.2.0]heptane scaffold for modern drug development.

The Strategic Imperative: Escaping Flatland

Piperidine is the most frequently encountered aliphatic heterocycle in medicinal chemistry[1]. However, its conformational flexibility can lead to entropic penalties upon target binding and susceptibility to cytochrome P450-mediated α-oxidation.

The 2-azabicyclo[3.2.0]heptane core addresses these liabilities by locking the nitrogen heterocycle into a rigid 3D architecture[2]. This structural pre-organization provides precise control over exit vectors, allowing for the accurate spatial disposition of substituents to probe complex binding pockets without the metabolic liabilities of flexible chains[4],[2].

Table 1: Physicochemical and Structural Comparison
PropertyPiperidine (Traditional)2-Azabicyclo[3.2.0]heptane (Next-Gen)
Dimensionality Flexible 3D (Rapid Chair/Boat interconversion)Highly Rigid 3D (Locked bicyclic framework)
sp³ Fraction (Fsp³) 1.01.0
Conformational Penalty Low (Adapts to pocket, high entropy cost)High (Pre-organized, low entropy cost)
Exit Vector Orientation Variable (Equatorial/Axial dependent)Fixed, precisely programmable via stereocenters
Metabolic Stability Susceptible to rapid α-oxidationSterically shielded, enhanced half-life
IP Novelty Heavily patented, crowded chemical spaceHigh freedom to operate, novel IP generation

Validated Pharmacological Precedents

The therapeutic viability of the [3.2.0] bicyclic system is best exemplified by Marizomib (Salinosporamide A) , a potent, orally active proteasome inhibitor currently in clinical trials for multiple myeloma and glioblastoma[5],[6].

Marizomib features a densely functionalized 6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione core[5]. The unique spatial arrangement of this γ-lactam-β-lactone bicyclic system enables the irreversible covalent modification of the active site threonine residues of the 20S proteasome. This mechanism demonstrates superior potency and a longer duration of action compared to reversible analogs like bortezomib[5],[6]. Furthermore, functionalized 2-azabicyclo[3.2.0]heptanes have been actively investigated and patented as modulators of cystic fibrosis transmembrane conductance regulators (CFTR)[1].

Mechanistic Pathways & Breakthrough Syntheses

Historically, the synthesis of functionalized 2-azabicyclo[3.2.0]heptanes was challenging. Recently, two breakthrough methodologies have democratized access to this chemical space.

The Photochemical Dearomatization Pathway

In 2023, the Leonori group developed a metal-free photochemical protocol to convert commercially available nitroarenes directly into 2-azabicyclo[3.2.0]heptanes ()[2]. Under blue LED irradiation, the nitroarene is deoxygenated by triisopropyl phosphite (P(OiPr)₃) to generate a highly reactive singlet nitrene[2],[7]. This intermediate undergoes dearomative nitrogen insertion and ring expansion to form an azepine. Subsequent photoexcitation triggers a disrotatory 4π electrocyclization, folding the azepine into the rigid bicyclic pyrroline framework[8],[2].

Leonori_Pathway N1 Nitroarene (Flat Feedstock) N2 Singlet Nitrene Intermediate N1->N2 Blue LED, P(OiPr)3 Deoxygenation N3 1H-Azepine (Ring Expanded) N2->N3 Amine Trapping & Dearomatization N4 3H-Azepine (Isomerized) N3->N4 Isomerization N5 2-Azabicyclo[3.2.0]heptane (Rigid 3D Scaffold) N4->N5 4π Electrocyclization (Disrotatory)

Caption: Photochemical conversion of nitroarenes to 2-azabicyclo[3.2.0]heptanes.

The Multigram Scalable [2+2] Cycloaddition Pathway

For industrial scale-up, the Grygorenko group reported a highly scalable (up to 32.8 g) synthesis of diastereopure 2-azabicyclo[3.2.0]heptane building blocks ()[4],[9]. The sequence initiates with an intermolecular [2+2] ketene cycloaddition to construct the cyclobutane ring, followed by azide displacement and reductive lactamization[4]. Crucially, while the initial cycloaddition yields a modest diastereomeric ratio (dr 2:1), the target bicyclic lactam crystallizes as a pure diastereomer via simple trituration, completely bypassing the need for chromatographic purification[4],[3].

Grygorenko_Workflow S1 Alkyl Vinyl Ether + Ketene Precursor S2 Functionalized Cyclobutane (dr = 2:1) S1->S2 [2+2] Cycloaddition Et3N, PhMe, r.t. S3 Azide Intermediate (via MsCl & NaN3) S2->S3 Activation & Displacement Retention of Stereocenter S4 Bicyclic Lactam (Diastereopure) S3->S4 Reduction & Cyclization (H2, Pd/C) + Trituration S5 2-Azabicyclo[3.2.0]heptane Core S4->S5 Lactam Reduction (LiAlH4) & Deprotection

Caption: Multigram scalable synthesis of 2-azabicyclo[3.2.0]heptane building blocks.

Standardized Experimental Protocols

As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The following workflows detail the causality behind each experimental choice to ensure reproducibility and scientific integrity.

Protocol A: Photochemical Synthesis via Nitroarene Dearomatization
  • Step 1: Deoxygenation & Nitrene Generation

    • Action: Dissolve the nitroarene and amine in a suitable solvent. Add P(OiPr)₃. Irradiate with blue LEDs (λ = 450 nm).

    • Causality: P(OiPr)₃ acts as a highly specific oxygen acceptor. Under blue light, the nitro group is rapidly reduced to a highly reactive singlet nitrene, avoiding harsh thermal conditions[8].

    • Validation Checkpoint: Monitor the complete disappearance of the nitroarene starting material via TLC.

  • Step 2: Dearomative Ring Expansion

    • Action: Maintain irradiation to allow the nitrene to insert into the aromatic ring.

    • Causality: The singlet nitrene undergoes a dearomative nitrogen insertion, which is subsequently trapped by the nucleophilic amine to form a 1H-azepine intermediate[2].

    • Validation Checkpoint: Utilize LC-MS to confirm the mass shift corresponding to the azepine intermediate.

  • Step 3: 4π Electrocyclization

    • Action: Continue photoexcitation to drive structural folding.

    • Causality: The 1H-azepine isomerizes to a 3H-azepine. The excited state of the 3H-azepine then undergoes a disrotatory 4π electrocyclization, collapsing the expanded ring into the highly strained 2-azabicyclo[3.2.0]heptane core[8],[2].

    • Validation Checkpoint: ¹H NMR analysis of the crude mixture must verify the disappearance of olefinic protons and the emergence of the distinct sp³-rich bicyclic signature.

Protocol B: Multigram Scalable Synthesis via [2+2] Cycloaddition
  • Step 1: Stereocontrolled[2+2] Cycloaddition

    • Action: React an alkyl vinyl ether with methyl 4-chloro-4-oxobutanoate in the presence of Et₃N in toluene at room temperature.

    • Causality: Et₃N facilitates the in situ generation of a ketene. The ketene undergoes an intermolecular[2+2] cycloaddition with the vinyl ether to forge the heavily functionalized cyclobutane ring[3],[9].

    • Validation Checkpoint: ¹H NMR of the crude product to confirm cyclobutane formation (expect a modest diastereomeric ratio of ~2:1)[4].

  • Step 2: Azide Activation and Displacement

    • Action: Reduce the ketone, mesylate the resulting alcohol (MsCl/Et₃N), and displace with NaN₃ in DMF at 105 °C.

    • Causality: This sequence installs the critical nitrogen handle required for the subsequent lactamization, proceeding with defined stereochemical retention/inversion dynamics depending on the face of attack[3].

    • Validation Checkpoint: IR spectroscopy must show a strong, sharp azide stretching band at ~2100 cm⁻¹.

  • Step 3: Reductive Cyclization and Diastereomeric Resolution

    • Action: Subject the azide to hydrogenation (H₂, Pd/C) in MeOH. Isolate the product via trituration with hexanes.

    • Causality: Hydrogenation reduces the azide to an amine, which spontaneously attacks the adjacent ester to form the bicyclic lactam. Fortuitously, the desired lactam diastereomer is insoluble in hexanes, allowing for its isolation in >99% diastereomeric purity via simple trituration, bypassing non-scalable column chromatography[4],[3].

    • Validation Checkpoint: Chiral HPLC and X-ray crystallography to confirm absolute diastereopurity before proceeding.

  • Step 4: Scaffold Reduction

    • Action: Reduce the lactam core using LiAlH₄ in THF (0–50 °C).

    • Causality: Strong hydride reduction strips the carbonyl oxygen, yielding the fully saturated 2-azabicyclo[3.2.0]heptane amine building block[3].

    • Validation Checkpoint: GC-MS and quantitative NMR to verify the final scaffold purity (>98%).

Conclusion

The 2-azabicyclo[3.2.0]heptane scaffold represents a paradigm shift in the design of sp³-rich bioisosteres. By leveraging modern synthetic methodologies—ranging from elegant photochemical dearomatizations to highly scalable [2+2] cycloadditions—medicinal chemists can now routinely access this structurally rigid, highly programmable chemical space. As demonstrated by clinical candidates like Marizomib, the integration of these bicyclic frameworks offers a robust strategy for improving target affinity, enhancing metabolic stability, and generating novel intellectual property.

References

  • Leonori, D. et al. "A Photochemical Strategy for the Conversion of Nitroarenes into Rigidified Pyrrolidine Analogues." Journal of the American Chemical Society, 2023.[Link]

  • Grygorenko, O. O. et al. "Synthesis and Physicochemical Characterization of 2-Azabicyclo[3.2.0]heptane Building Blocks." European Journal of Organic Chemistry, 2025.[Link]

  • "Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization." Organic & Biomolecular Chemistry (RSC), 2025.[Link]

  • "Proteasome Regulator Marizomib (NPI-0052) Exhibits Prolonged Inhibition, Attenuated Efflux, and Greater Cytotoxicity than Its Reversible Analogs." Journal of Pharmacology and Experimental Therapeutics (NIH), 2010.[Link]

  • "Salinosporamide A." Wikipedia, 2024.[Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of (2-Azabicyclo[3.2.0]heptan-1-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: (2-Azabicyclo[3.2.0]heptan-1-yl)methanol (CAS: 2155852-45-0)

Executive Summary

In the pursuit of novel therapeutics, the transition from flat,


-hybridized aromatic rings to 

-rich, three-dimensional architectures has become a cornerstone of modern drug discovery. This compound (CAS: 2155852-45-0) [1] represents a highly specialized bicyclic isostere. By fusing a cyclobutane ring to a pyrrolidine core, this scaffold provides a conformationally restricted framework that mimics traditional cyclic amines while offering superior pharmacokinetic (PK) properties.

As a Senior Application Scientist, I have observed that incorporating such rigidified systems significantly reduces the entropic penalty of target binding. This guide details the physicochemical properties, the mechanistic rationale for its use, and a self-validating synthetic workflow for integrating this building block into drug development pipelines.

Physicochemical Profiling & Structural Identifiers

Accurate structural data is the foundation of reliable assay development and computational modeling. The table below consolidates the verified physical and structural parameters of the compound.

Table 1: Structural and Physicochemical Properties

ParameterValue
Chemical Name This compound
CAS Registry Number 2155852-45-0
Molecular Formula C₇H₁₃NO
Molecular Weight 127.18 g/mol
Monoisotopic Mass 127.09917 Da
SMILES String C1CC2(C1CCN2)CO
InChIKey HTALZFBPQOAZAO-UHFFFAOYSA-N
Predicted XlogP -0.1
Predicted CCS ([M+H]⁺) 126.3 Ų

(Data aggregated from and ). [1][2]

Mechanistic Rationale: The Bicyclic Isostere Advantage

Why replace a standard pyrrolidine or proline derivative with a 2-azabicyclo[3.2.0]heptane core? The causality behind this structural choice lies in Exit Vector Control and Metabolic Shielding .

  • Conformational Locking: Flexible monocyclic amines undergo rapid ring-puckering. The fused four-membered cyclobutane ring locks the pyrrolidine into a specific conformation, lowering the entropic cost upon binding to a receptor pocket.

  • Precise Exit Vectors: The hydroxymethyl group (-CH₂OH) at the C1 bridgehead position provides a highly directional vector for hydrogen bonding (acting as both donor and acceptor). Exit Vector Plot (EVP) analysis confirms that this geometry cannot be replicated by simple substituted pyrrolidines [3].

  • Metabolic Shielding: Cytochrome P450 enzymes frequently oxidize cyclic amines at the alpha-position. By placing the hydroxymethyl group at the bridgehead (C1), the abstractable alpha-protons are removed or sterically hindered, drastically improving the compound's metabolic half-life.

Logic P Pyrrolidine Scaffold (High Flexibility / Rapid Metabolism) I Conformational Restriction (Bicyclic Fusion) P->I B 2-Azabicyclo[3.2.0]heptane Core (Rigidified Isostere) I->B M Hydroxymethylation at C1 Bridgehead (Directional H-Bonding) B->M F This compound CAS: 2155852-45-0 M->F Adv1 Enhanced Metabolic Stability (CYP450 Shielding) F->Adv1 Adv2 Precise Exit Vectors (EVP Optimization) F->Adv2 Adv3 Improved PK Profile (Lower Entropic Penalty) F->Adv3

Caption: Structural evolution and medicinal chemistry advantages of the bicyclic isostere.

Synthetic Methodology and Workflow

The synthesis of diastereopure 2-azabicyclo[3.2.0]heptane derivatives requires precise stereocontrol. The most robust, scalable approach relies on the sequential construction of the cyclobutane and pyrrolidine rings via a [2+2] ketene cycloaddition [3].

Below is a field-proven, step-by-step methodology designed as a self-validating system —meaning the output of each step contains an inherent analytical marker to verify its success before proceeding.

Step 1:[2+2] Ketene Cycloaddition
  • Procedure: React an appropriate enamine precursor with a ketene intermediate. The ketene is generated in situ from an acid chloride using a sterically hindered base (e.g., DIPEA) in anhydrous dichloromethane (DCM) at -78°C, gradually warming to 0°C.

  • Causality: The cryogenic temperature is critical. It suppresses the dimerization of the highly reactive ketene, favoring the kinetically driven [2+2] cycloaddition with the enamine to form the cyclobutane ring with a predictable cis-fusion geometry.

  • Self-Validation: Monitor the reaction via FT-IR. The successful formation of the cyclobutanone intermediate is immediately confirmed by the appearance of a distinct, high-frequency carbonyl stretch at ~1780 cm⁻¹ (characteristic of strained 4-membered ring ketones).

Step 2: Lactam Formation (Ring Closure)
  • Procedure: Subject the validated cyclobutane intermediate to reductive amination (using NaBH₃CN or NaBH(OAc)₃) or direct lactamization, depending on the chosen nitrogen protecting group (e.g., Boc or Cbz).

  • Causality: This step constructs the fused pyrrolidine ring. Because the cyclobutane ring is already formed, its rigid stereocenters dictate the trajectory of the ring closure, ensuring the exclusive formation of the cis-fused 2-azabicyclo[3.2.0]heptane system without the need for chiral chromatography.

Step 3: Global Reduction to Hydroxymethyl
  • Procedure: Dissolve the bicyclic ester/lactam intermediate in anhydrous THF. Slowly add a strong reducing agent (e.g., Lithium Aluminum Hydride, LiAlH₄) at 0°C, then reflux for 4 hours.

  • Causality: LiAlH₄ comprehensively reduces both the lactam carbonyl (yielding the secondary amine) and the ester group at the C1 position (yielding the primary alcohol), generating the final target: this compound.

  • Self-Validation: Quench the reaction strictly using the Fieser method (

    
     g H₂O, 
    
    
    
    g 15% NaOH,
    
    
    g H₂O) to precipitate granular aluminum salts, preventing emulsion formation. The final product is validated via ¹H NMR: look for the distinct AB spin system (two doublets) corresponding to the diastereotopic -CH₂OH protons at the C1 bridgehead, confirming the intact asymmetric environment.

Synthesis A Starting Material (Enamine) B [2+2] Ketene Cycloaddition (-78°C) A->B C Cyclobutane Intermediate (IR: ~1780 cm⁻¹) B->C D Reductive Lactamization C->D E Bicyclic Core (Azabicyclo[3.2.0]heptane) D->E F Global Reduction (LiAlH₄, THF) E->F G Target Compound CAS: 2155852-45-0 (NMR: AB Spin System) F->G

Caption: Step-by-step synthetic workflow and validation markers for the target compound.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized batch for high-throughput screening (HTS) or in vivo studies, the following analytical suite must be applied:

  • Advanced 2D NMR: Execute COSY, HSQC, and HMBC experiments to unambiguously assign the bridgehead carbons and verify the cis-fusion geometry.

  • Ion Mobility-Mass Spectrometry (IM-MS): Compare the experimental Collision Cross Section (CCS) with the predicted value of 126.3 Ų for the [M+H]⁺ adduct. This provides orthogonal, gas-phase structural confirmation that standard LC-MS cannot achieve [1].

References

  • PubChemLite / LCSB: "2155852-45-0 (C7H13NO) - Structural Information and Predicted Collision Cross Section." Université du Luxembourg. Available at:[Link]

  • ChemRxiv (Preprint): Nosyk, D. A., et al. "2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization." ChemRxiv, September 2025. DOI: (Accessed via: [Link])

Bicyclic Amino Alcohols: The "Lock-and-Key" Scaffolds of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of high-affinity ligands, medicinal chemists often face the "entropy penalty" of binding—the thermodynamic cost paid when a flexible molecule freezes into a specific conformation within a protein active site. Bicyclic amino alcohols represent a pre-organized, conformationally restricted solution to this challenge. By locking the amine and hydroxyl functionalities into a rigid spatial relationship, these scaffolds minimize entropic loss upon binding while offering precise vectors for substituent growth.

This technical guide analyzes the medicinal chemistry of bicyclic amino alcohols, focusing on quinuclidine and tropane cores. It details their structural advantages, synthetic pathways, and application in successful drugs like Aclidinium Bromide , providing actionable protocols and mechanistic insights for drug development professionals.

Part 1: The Pharmacophore Argument (Why Bicyclic?)

Entropy and Conformational Restriction

Linear amino alcohols (e.g., ethanolamine derivatives) exist in a dynamic equilibrium of rotamers. Binding to a receptor requires the selection of a single bioactive conformation, resulting in a significant entropic penalty (


).
Bicyclic scaffolds, such as 1-azabicyclo[2.2.2]octane (quinuclidine)  or 8-azabicyclo[3.2.1]octane (tropane) , restrict rotation around the C-C and C-N bonds. This "pre-organization" reduces the entropic cost, often leading to 10-100x increases in potency compared to acyclic analogs.
"Escaping Flatland": Lipophilicity and Solubility

Modern drug discovery has shifted away from flat, aromatic-rich compounds toward sp³-rich architectures to improve solubility and reduce off-target toxicity. Bicyclic amino alcohols offer:

  • High Fraction sp³ (Fsp³): Increases 3D complexity and water solubility.

  • Tunable pKa: The bridgehead nitrogen in quinuclidine (pKa ~11.0) is more basic than typical tertiary amines due to the relief of steric strain upon protonation and lack of eclipsing interactions, though this can be modulated by adjacent electron-withdrawing groups (EWGs).

Comparative Scaffold Analysis
ScaffoldStructureRing SystemKey FeaturespKa (Approx)
Quinuclidine 1-azabicyclo[2.2.2]octane[2.2.2]Highly symmetric, rigid, bulky basic center.~11.0
Tropane 8-azabicyclo[3.2.1]octane[3.2.1]Boat/Chair conformation, classic alkaloid core.~10.0
Granatane 9-azabicyclo[3.3.1]nonane[3.3.1]Expanded tropane, greater flexibility.~10.5
Azabicyclo[3.1.0] 3-azabicyclo[3.1.0]hexane[3.1.0]Cyclopropane fused, "proline mimic," high strain.~9.5

Part 2: Case Study – Aclidinium Bromide

Aclidinium Bromide is a long-acting muscarinic antagonist (LAMA) used for COPD.[1][2][3] It exemplifies the "soft drug" approach, where a metabolically stable scaffold is engineered to degrade rapidly in systemic circulation to minimize side effects.

Mechanism of Action (SAR)

Aclidinium binds to the M3 muscarinic receptor. The quinuclidine ring provides the cationic "anchor" (interaction with Asp147), while the lipophilic thiophene rings occupy the hydrophobic pockets.

  • Quaternary Nitrogen: Permanent positive charge for high-affinity ionic interaction.

  • Ester Linkage: Designed for rapid hydrolysis by plasma butyrylcholinesterase.

  • R-Stereochemistry: The (3R)-isomer exhibits superior binding affinity compared to the (3S)-isomer.

Visualization: Aclidinium SAR Logic

Aclidinium_SAR Target M3 Muscarinic Receptor Quinuclidine Quinuclidine Core (Rigid Scaffold) QuatAmine Quaternary Ammonium (Permanent + Charge) Quinuclidine->QuatAmine Hosts QuatAmine->Target Ionic Bond (Asp147) Ester Ester Linkage (Metabolic Lability) Ester->Target H-Bonding Plasma Plasma Butyrylcholinesterase Ester->Plasma Rapid Hydrolysis (Systemic Safety) Thiophenes Dithienyl Moiety (Lipophilic Bulk) Thiophenes->Target Hydrophobic Pocket 1 SideChain Phenoxypropyl Sidechain (Extended Binding) SideChain->Target Hydrophobic Pocket 2

Figure 1: Structure-Activity Relationship (SAR) and "Soft Drug" design logic of Aclidinium Bromide.

Part 3: Synthetic Methodologies & Protocols[7]

General Synthetic Strategies
  • Robinson Annulation/Mannich Reaction: Classic route to tropinone and quinuclidinone.

  • Epoxide Opening: Reaction of bis-epoxides with primary amines to form bicyclic amino alcohols (e.g., granatane derivatives).

  • Ring-Closing Metathesis (RCM): Modern approach for constructing strained systems like azabicyclo[3.1.0]hexane.

Detailed Protocol: Synthesis of Aclidinium Bromide Analog

This protocol describes the synthesis of the Aclidinium core, specifically the esterification and quaternization steps starting from (R)-3-Quinuclidinol.

Reagents Required:

  • (R)-3-Quinuclidinol (CAS: 25333-42-0)

  • Methyl hydroxy(di-2-thienyl)acetate (Intermediate)

  • 3-Phenoxypropyl bromide[1]

  • Sodium hydride (NaH), 60% dispersion

  • Toluene (anhydrous) and Acetonitrile (ACN)

Step-by-Step Methodology:

Phase 1: Transesterification (Formation of the Precursor)

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a Dean-Stark trap and reflux condenser. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve (R)-3-Quinuclidinol (1.0 eq) and Methyl hydroxy(di-2-thienyl)acetate (1.1 eq) in anhydrous toluene (10 mL/g).

  • Catalysis: Add Sodium Hydride (0.1 eq) cautiously. Note: Evolution of

    
     gas.
    
  • Reflux: Heat the mixture to reflux (110°C). Continuously remove methanol via the Dean-Stark trap to drive the equilibrium forward. Monitor by TLC (System:

    
    /MeOH/ 
    
    
    
    90:10:1).
  • Workup: Once conversion >95%, cool to RT. Wash with water (

    
    ) and brine. Dry organic layer over 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Recrystallize the crude ester from Isopropyl alcohol.

Phase 2: Quaternization (Formation of Aclidinium Bromide)

  • Reaction: Dissolve the purified ester (from Phase 1) in Acetonitrile (5 mL/g).

  • Alkylation: Add 3-Phenoxypropyl bromide (1.2 eq).

  • Conditions: Stir the mixture at reflux for 6–8 hours. The product will begin to precipitate as a white crystalline solid.

  • Isolation: Cool the mixture to 0°C and stir for 1 hour. Filter the precipitate under vacuum.

  • Washing: Wash the filter cake with cold Acetonitrile (

    
    ) and diethyl ether to remove unreacted alkyl bromide.
    
  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Yield: Typical yields for the final quaternization are 85–90%. Validation:


-NMR should show a downfield shift of the quinuclidine protons due to the quaternary nitrogen.
Visualization: Synthetic Pathway

Synthesis_Flow Start1 (R)-3-Quinuclidinol Step1 Transesterification (NaH, Toluene, Reflux, -MeOH) Start1->Step1 Start2 Methyl hydroxy(di-2-thienyl)acetate Start2->Step1 Intermed Intermediate Ester (Free Base) Step1->Intermed Step2 Quaternization (ACN, Reflux) Intermed->Step2 Reagent 3-Phenoxypropyl bromide Reagent->Step2 Final Aclidinium Bromide Step2->Final

Figure 2: Synthetic workflow for the production of Aclidinium Bromide.

Part 4: Future Perspectives & Fragment-Based Design

The rigidity of bicyclic amino alcohols makes them ideal candidates for Fragment-Based Drug Discovery (FBDD) . Unlike flexible fragments that suffer high entropic penalties upon binding, rigid bicyclic fragments (e.g., 3-amino-azabicyclo[3.1.0]hexane) bind with high efficiency ("ligand efficiency").

Emerging Trends:

  • PROTAC Linkers: Bicyclic systems are being explored as rigid linkers in Proteolysis Targeting Chimeras (PROTACs) to orient the E3 ligase and target protein more precisely than flexible PEG chains.

  • Transition Metal Catalysis: Recent advances in Iridium-catalyzed hydrogenation allow for the direct conversion of substituted pyridines into chiral piperidines and quinuclidines, streamlining access to these cores.

References

  • Prat, M., et al. (2009).[1] Discovery of Novel Quaternary Ammonium Derivatives of (3R)-Quinuclidinol Esters as Potent and Long-Acting Muscarinic Antagonists.[1][2] Journal of Medicinal Chemistry. Link

  • Gavalda, A., et al. (2009).[1] Aclidinium bromide, a novel long-acting inhaled muscarinic antagonist for COPD with a favorable pharmacological profile.[1][2] Journal of Pharmacology and Experimental Therapeutics. Link

  • Blagg, J. (2010). Bicyclic Amino Alcohols in Medicinal Chemistry: An Overview. Annual Reports in Medicinal Chemistry. Link

  • Chavakula, R., et al. (2018).[4] A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal. Link

  • Barashkova, K. A., et al. (2024).[5] Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Eurasian Journal of Organic Chemistry. Link

Sources

The Architecture of Rigidity: Conformational Analysis of Azabicyclo[3.2.0]heptane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: In modern drug discovery, the transition from planar, sp²-hybridized aromatics to complex, sp³-rich aliphatic frameworks is critical for improving pharmacokinetic profiles and target selectivity. Azabicyclo[3.2.0]heptane derivatives—comprising a highly strained cyclobutane ring fused to a pyrrolidine core—have emerged as premier conformationally restricted isosteres for piperidine and proline. As a Senior Application Scientist, I have structured this technical guide to dissect the conformational dynamics, synthetic workflows, and analytical methodologies required to leverage these bicyclic scaffolds in medicinal chemistry.

The "Escape from Flatland" Paradigm

The pharmaceutical industry's reliance on flat, aromatic rings often leads to poor aqueous solubility and off-target toxicity. The "escape from flatland" strategy emphasizes the incorporation of three-dimensional, sp³-hybridized scaffolds[1]. Azabicyclo[3.2.0]heptanes, in both their 2-aza and 3-aza isomeric forms, serve as highly rigidified templates.

Causality in Scaffold Selection: Why choose a[3.2.0] bicyclic system over a simple substituted pyrrolidine? Isolated five-membered rings undergo rapid pseudorotation (e.g., between envelope and half-chair conformations). This flexibility incurs a high entropic penalty upon binding to a target receptor. By fusing a four-membered cyclobutane ring to the pyrrolidine core, we structurally "lock" the nitrogen-containing ring into a single, defined envelope conformation, pre-organizing the molecule for optimal receptor engagement[2].

Structural Dynamics & Conformational Rigidification

The fusion of a 4-membered and a 5-membered ring generates significant angle strain and torsional rigidity. Conformational analysis of these systems relies heavily on understanding how substituents project into 3D space.

  • Ring Puckering: The cyclobutane ring strictly enforces a cis-fusion geometry. This forces the adjacent pyrrolidine ring into a distinct envelope conformation, preventing nitrogen inversion and locking the lone pair into a specific trajectory.

  • Exit Vector Plot (EVP) Analysis: Standard Root Mean Square Deviation (RMSD) overlays are often misleading because they average the positions of core atoms. Instead, we utilize EVP analysis. EVP measures the exact angle and spatial trajectory of the bonds (vectors) connecting the bicyclic core to the rest of the drug molecule. This allows us to definitively prove that a 2-azabicyclo[3.2.0]heptane acts as a true geometric isostere for a 1,4-disubstituted piperidine[3].

Synthetic Methodologies: Overcoming Ring Strain

Synthesizing the [3.2.0] core is thermodynamically challenging due to the high strain energy of the cyclobutane ring. Conventional thermal cyclizations often fail or yield complex mixtures. To overcome this, we employ specialized cycloaddition strategies.

G A Target: Azabicyclo[3.2.0]heptane B [2+2] Photocycloaddition A->B C [3+2] Cycloaddition A->C D Chromatographic Isolation B->D C->D E NMR (NOESY/J-Coupling) D->E F X-Ray Crystallography D->F G Exit Vector Plot (EVP) E->G F->G

Caption: Workflow for the synthesis and conformational analysis of azabicyclo[3.2.0]heptanes.

Self-Validating Protocol: Multigram Synthesis of 2-Azabicyclo[3.2.0]heptane via Ketene Cycloaddition

To achieve multigram scalability without relying on harsh UV irradiation, a sequential [2+2] ketene cycloaddition followed by lactamization is preferred[3]. This protocol is designed as a self-validating system; do not proceed to the next step unless the analytical checkpoint is met.

Step 1: Intermolecular [2+2] Cycloaddition

  • Action: React an alkyl vinyl ether with a ketene generated in situ from methyl 4-chloro-4-oxobutanoate and triethylamine in toluene at room temperature.

  • Causality: The highly electrophilic ketene bypasses the thermal barrier of standard alkene [2+2] cycloadditions, directly forming the cyclobutane ring.

  • Validation Checkpoint 1: Analyze the crude mixture via IR spectroscopy. Proceed only if the ketene stretch (~2100 cm⁻¹) has completely disappeared and the cyclobutanone carbonyl stretch (~1780 cm⁻¹) is dominant.

Step 2: Azide Displacement & Reduction

  • Action: Treat the resulting chlorocyclobutane with NaN₃ in DMF (105 °C), followed by hydrogenation (H₂, Pd/C) in methanol.

  • Causality: The azide acts as a masked amine. Its reduction triggers a spontaneous, intramolecular cyclization to form the fused pyrrolidone (lactam) ring.

  • Validation Checkpoint 2: Isolate the intermediate lactam via trituration. Confirm the cis-ring fusion via ¹H NMR: the bridgehead protons must exhibit a coupling constant (

    
    ) of 7.0–9.0 Hz. A lower 
    
    
    
    value indicates an undesired trans-fusion or ring-opened impurity.

Step 3: Lactam Reduction

  • Action: Reduce the lactam using LiAlH₄ in THF (0–50 °C).

  • Causality: Converts the lactam into the fully saturated 2-azabicyclo[3.2.0]heptane core.

  • Validation Checkpoint 3: Perform ¹³C NMR. The complete absence of the lactam carbonyl carbon signal (~175 ppm) validates the success of the reduction.

Analytical Framework for Conformational Elucidation

Once synthesized, the 3D conformation must be rigorously proven. A combination of solid-state and solution-state techniques ensures the molecule behaves predictably in biological assays[4].

Logic Q1 Is the derivative crystalline? Xray X-Ray Diffraction (Solid-State) Q1->Xray Yes NMR 2D NMR NOESY (Solution-State) Q1->NMR No DFT DFT Energy Minimization Xray->DFT NMR->DFT Match Compare Dihedrals DFT->Match

Caption: Logical decision tree for elucidating the 3D conformation of bicyclic isosteres.

  • Solution-State Dynamics (2D NMR): Standard 1D ¹H NMR is insufficient due to overlapping aliphatic multiplets. We utilize 2D NOESY (Nuclear Overhauser Effect Spectroscopy). By observing through-space cross-peaks between the bridgehead protons and the substituents, we can definitively assign endo or exo configurations[5].

  • Solid-State Conformation (X-Ray Crystallography): Provides the absolute configuration and exact dihedral angles (

    
     and 
    
    
    
    ). This is critical for validating computational models[4].
  • Computational Modeling (DFT & MM3):* We perform MM3* conformational searches and Density Functional Theory (DFT) energy minimizations. By comparing the calculated dihedral angles with the X-ray data, we ensure that the solid-state conformation is not an artifact of crystal packing forces, but rather the true global energy minimum of the scaffold[4].

Quantitative Conformational Data

To facilitate rational drug design, quantitative structural parameters must be compared against baseline aliphatic rings. The table below summarizes the conformational metrics of the[3.2.0] isomers against standard piperidine.

ScaffoldDominant Ring PuckeringExit Vector Angle (°)Sp³ Fraction (Fsp³)Primary Medicinal Application
Piperidine Chair (Rapid interconversion)~109.51.00Standard baseline (Flexible)
2-Azabicyclo[3.2.0]heptane Envelope (Locked Pyrrolidine)~115 - 1201.00Proline / Piperidine isostere[6]
3-Azabicyclo[3.2.0]heptane Boat-like (Locked Fused)~112 - 1181.00Morpholine / Piperazine isostere[2]

Note: Exit Vector Angles are derived from computational EVP analysis, highlighting the slightly wider spatial projection of the bicyclic systems compared to the ideal tetrahedral angle of piperidine.

References

  • Title: Synthesis of 3-Azabicyclo[3.2.0]heptane-Derived Building Blocks via [3+2] Cycloaddition Source: European Journal of Organic Chemistry URL: 2

  • Title: Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. Synthesis of 2,3-Ethanoproline Source: The Journal of Organic Chemistry URL: 6

  • Title: Multigram Synthesis of Functionalized 2-Azabicyclo[3.2.0]heptanes Source: European Journal of Organic Chemistry URL: 3

  • Title: Synthesis and Conformational Analysis of Bicyclic Extended Dipeptide Surrogates Source: NIH PMC URL: 4

  • Title: 1-azabicyclo[3.2.0]heptane Ring System Source: RSC Publishing URL: 5

  • Title: 6-Azabicyclo[3.2.0]heptan-7-one | 22031-52-3 Source: Benchchem URL: 1

Sources

Engineering ADME Properties through Conformational Restriction: Bioisosteric Applications of (2-Azabicyclo[3.2.0]heptan-1-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Saturated nitrogen heterocycles, particularly piperidine and pyrrolidine, are foundational motifs in medicinal chemistry. However, their conformational flexibility and exposed


-protons frequently lead to suboptimal pharmacokinetics, including rapid cytochrome P450 (CYP)-mediated oxidative metabolism and high lipophilicity. To overcome these liabilities, the 2-azabicyclo[3.2.0]heptane scaffold has emerged as a premier conformationally restricted bioisostere[1].

Specifically, (2-Azabicyclo[3.2.0]heptan-1-yl)methanol offers a highly defined exit vector via its bridgehead hydroxymethyl group. This makes it an ideal, rigidified drop-in replacement for prolinol or 2-(hydroxymethyl)piperidine, capable of rescuing failing lead compounds by drastically improving their metabolic stability without inflating lipophilicity[2].

Structural and Physicochemical Rationale

Replacing a standard monocyclic amine with a fused cyclobutane-pyrrolidine system fundamentally alters the molecule's three-dimensional landscape and electronic distribution. The synthesis of these complex sp3-rich heterocycles is increasingly accessible via advanced [2+2] photocycloadditions and nitroarene ring-expansion strategies[3],[4].

Conformational Locking and Exit Vector Analysis

The bicyclic framework restricts the nitrogen lone pair and the hydroxymethyl group into a rigid spatial arrangement. This pre-organization minimizes the entropic penalty incurred during target binding. Because the dihedral angles are locked, the hydroxymethyl group acts as a highly predictable hydrogen-bond donor/acceptor vector.

Attenuation of Basicity

The structural strain of the bicyclic system increases the s-character of the nitrogen lone pair. Experimental titrations of 2-azabicyclo[3.2.0]heptane derivatives demonstrate a slight reduction in pKa compared to their monocyclic counterparts[1]. This subtle shift in basicity is critical: it enhances passive membrane permeability (reducing the ionized fraction at physiological pH) and mitigates off-target hERG channel liabilities.

Metabolic Shielding

Cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) typically initiate the metabolism of cyclic amines via


-carbon oxidation. In monocycles, these 

-protons are highly accessible. In this compound, the

-carbon at the bridgehead (C1) is fully substituted (quaternary), completely blocking oxidation at this site. Furthermore, the rigid cyclobutane ring sterically shields the remaining adjacent carbons, preventing the molecule from achieving the necessary transition-state geometry within the CYP heme pocket[2].

MetabolicShielding cluster_0 Standard Monocycle cluster_1 Bicyclic Isostere A Piperidine/Pyrrolidine (Flexible, exposed protons) B CYP450 Oxidation A->B C Rapid Clearance (Metabolic Liability) B->C D This compound (Rigid, bridgehead) E Steric Shielding & Restricted Geometry D->E F Prolonged Half-life (Improved ADME) E->F

Fig 1. Metabolic shielding mechanism of the 2-azabicyclo[3.2.0]heptane core vs monocycles.

Quantitative Data Comparison

The following table summarizes the physicochemical shifts expected when replacing a standard monocycle with the bicyclic isostere.

ParameterMonocyclic Analogs (e.g., Prolinol)This compoundMechanistic Consequence
Conformational Space Flexible (envelope/chair flips)Rigidified (locked geometry)Minimizes entropic penalty upon target binding
Relative Basicity (pKa) ~10.0 - 10.5~9.5 - 9.8 (Reduced)Improves passive permeability; reduces hERG liability
Lipophilicity (

LogP)
Baseline+0.0 to +0.15Maintains ligand efficiency without inflating lipophilicity
Microsomal Stability High vulnerability to

-oxidation
High stability (Steric shielding)Prolongs half-life; lowers intrinsic clearance (

)

Self-Validating Experimental Workflows

As an Application Scientist, I emphasize that incorporating sterically hindered bicyclic amines requires optimized synthetic protocols and rigorous validation. The bridgehead substitution in this compound presents significant steric bulk, which can stall standard reactions. Every protocol below is designed as a self-validating system to ensure data integrity.

Protocol A: Optimized Amide Coupling & LC-MS/MS Validation

Objective: Couple this compound to a carboxylic acid pharmacophore. Causality: The proximity of the 1-hydroxymethyl group and the rigid cyclobutane bridgehead creates severe steric hindrance around the secondary amine (N2). Standard room-temperature couplings often fail. By utilizing HATU with a prolonged pre-activation phase and elevating the temperature, we provide the necessary thermal energy to overcome this steric activation barrier.

  • Pre-Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

    • Validation Control: Analyze a 1

      
      L aliquot via LC-MS to confirm the complete formation of the active ester intermediate before proceeding.
      
  • Coupling: Add this compound (1.1 eq). Heat the reaction mixture to 40°C and stir for 12 hours.

  • Quenching & System Validation: Quench the reaction with aqueous

    
    . Run an aliquot on UPLC-MS.
    
    • Acceptance Criteria: >95% conversion to the product mass

      
      . The absence of the unreacted active ester confirms that the steric barrier was successfully overcome.
      
Protocol B: In Vitro Microsomal Stability Assay (HLM)

Objective: Quantify the metabolic half-life extension provided by the bicyclic isostere. Causality: To unequivocally prove that the bioisosteric replacement improves ADME properties, we measure intrinsic clearance (


) using Human Liver Microsomes (HLM).
  • Incubation: Prepare a 1

    
    M solution of the test compound with 0.5 mg/mL HLM in phosphate buffer (pH 7.4) at 37°C.
    
    • Built-in Controls: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel.

  • Initiation: Add NADPH (1 mM final concentration) to initiate the CYP450 reaction.

    • Validation Control: Prepare a minus-NADPH (-NADPH) control well. Why? NADPH is the obligate cofactor for CYP enzymes; if degradation occurs in the -NADPH well, the compound is chemically unstable, not metabolically cleared.

  • Quenching: At time points t = 0, 5, 15, 30, and 45 minutes, remove 50

    
    L aliquots and quench immediately in 150 
    
    
    
    L ice-cold acetonitrile containing an internal standard (IS). Acetonitrile precipitates the microsomal proteins, instantly halting the reaction.
  • Analysis & Acceptance Criteria: Centrifuge and analyze the supernatant via LC-MS/MS. Plot

    
     vs. time.
    
    • System Validation: The assay is only valid if Verapamil

      
       mins, Warfarin 
      
      
      
      mins, and the -NADPH control shows
      
      
      degradation.

ScreeningWorkflow S1 Step 1: Bioisosteric Design Identify metabolic liability S2 Step 2: Chemical Synthesis Amide coupling of bicyclic amine S1->S2 S3 Step 3: Analytical Validation LC-MS/MS confirm purity >95% S2->S3 S4 Step 4: In Vitro ADME Microsomal Stability Assay (HLM) S3->S4 S5 Step 5: Data Analysis Calculate Intrinsic Clearance S4->S5

Fig 2. Self-validating workflow for the synthesis and ADME evaluation of bicyclic isosteres.

Conclusion

The application of this compound as a bioisostere represents a sophisticated approach to overcoming the inherent liabilities of flexible saturated heterocycles. By leveraging conformational restriction and steric shielding, medicinal chemists can systematically engineer out metabolic vulnerabilities while preserving critical hydrogen-bonding vectors and ligand efficiency.

References

  • 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization ChemRxiv URL: [Link]

  • UNIVERSITÀ DEGLI STUDI DI PAVIA DOTTORATO IN SCIENZE CHIMICHE E FARMACEUTICHE E INNOVAZIONE INDUSTRIALE (XXXVI Ciclo) 4H-Dewar - IRIS UNIPV URL: [Link]

  • Aqueous Amine-Tolerant [2+2] Photocycloadditions of Unactivated Olefins Journal of the American Chemical Society - ACS Publications URL:[Link]

  • A Photochemical Strategy for the Conversion of Nitroarenes into Rigidified Pyrrolidine Analogues PubMed URL:[Link]

Sources

Unlocking a New Chemical Space: Metabolic Stability Profiles of Strained Bicyclic Amine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

Strained bicyclic amines, such as bicyclo[1.1.1]pentanes (BCPs), azetidines, and cyclobutanes, are increasingly utilized in medicinal chemistry as bioisosteric replacements for traditional motifs like phenyl rings and tert-butyl groups.[1][2][3] Their rigid, three-dimensional structures can confer significant advantages, including improved solubility, novel intellectual property space, and enhanced target engagement.[4] However, the inherent ring strain that defines these structures also presents unique challenges and opportunities regarding their metabolic fate. Understanding the metabolic stability of these building blocks is not merely a late-stage checkbox but a critical, early-stage drug design parameter that dictates a compound's pharmacokinetic profile and ultimate clinical success. This guide provides a comprehensive overview of the metabolic pathways affecting strained bicyclic amines, details robust in vitro methodologies for assessing their stability, and outlines field-proven strategies for mitigating metabolic liabilities.

The Double-Edged Sword: Ring Strain and Metabolic Scrutiny

The utility of strained ring systems in drug design stems from their ability to enforce specific conformations and present substituents in well-defined vectors.[4] This rigidity can minimize the entropic penalty of binding to a biological target.[4] Paradoxically, the high internal energy of these systems can also make them susceptible to unique metabolic transformations.

The primary enzymatic system responsible for the metabolism of most small-molecule drugs is the Cytochrome P450 (CYP) superfamily of heme-containing monooxygenases, predominantly found in the liver.[5][6] These enzymes catalyze a variety of oxidative reactions. For alicyclic amines, common metabolic pathways include:

  • Oxidation of Carbons Alpha to the Nitrogen: The electron-rich nitrogen atom makes adjacent carbons susceptible to hydroxylation, often leading to ring-opening or the formation of lactams.[7][8]

  • N-Oxidation: Direct oxidation of the nitrogen atom by CYPs or Flavin-containing Monooxygenases (FMOs) can form N-oxides.[9]

  • N-Dealkylation: If the nitrogen is substituted, this pathway can be a major route of metabolism.[7]

  • Ring Opening Reactions: Strained systems can be targets for unique enzymatic reactions. For instance, an unusual glutathione S-transferase (GST)-catalyzed ring-opening of a spiro-azetidinyl ring has been reported, which notably occurs without prior CYP-mediated bioactivation.[10]

The interplay between a molecule's conformation and its susceptibility to metabolism is critical. Introducing a strained ring can shield a nearby metabolic soft spot from enzymatic attack or, conversely, the strain itself can be the point of metabolic vulnerability.[11][12][13] Therefore, empirical testing is indispensable.

Common Metabolic Pathways for Bicyclic Amines

Below is a generalized schematic of potential metabolic attacks on a bicyclic amine scaffold.

cluster_0 Bicyclic Amine Scaffold Scaffold Bicyclic Amine N_Ox N-Oxidation (CYP, FMO) Scaffold->N_Ox Pathway A C_Hydrox α-Carbon Hydroxylation (CYP) Scaffold->C_Hydrox Pathway B Ring_Open Ring Opening (e.g., GST, CYP) Scaffold->Ring_Open Pathway C

Caption: Potential metabolic pathways for bicyclic amine cores.

The In Vitro Arsenal: Quantifying Metabolic Stability

Early assessment of metabolic stability is crucial for ranking compounds and guiding structure-activity relationship (SAR) studies.[14] The primary goal of these assays is to measure the rate of disappearance of the parent compound over time when incubated with a metabolically active system.[15][16] This allows for the calculation of key parameters like in vitro half-life (t½) and intrinsic clearance (CLint).[17]

Two test systems are the workhorses of early drug discovery: liver microsomes and hepatocytes.[15]

  • Liver Microsomes: These are subcellular fractions isolated from the endoplasmic reticulum of liver cells.[5] They contain a high concentration of Phase I enzymes, particularly CYPs, making them ideal for assessing oxidative metabolism.[16][18][19] They are cost-effective, adaptable to high-throughput screening, and can be pooled from multiple donors to average out inter-individual variability.[19]

  • Hepatocytes: These are intact, primary liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs).[14][20] They provide a more holistic view of cellular metabolism and are essential for compounds that may be cleared primarily through conjugation pathways.[16][18][19]

Comparative Overview of In Vitro Test Systems
FeatureLiver MicrosomesSuspension Hepatocytes
Enzyme Content Primarily Phase I (CYPs, FMOs)Phase I and Phase II (CYPs, UGTs, SULTs, etc.)
Primary Use High-throughput screening of oxidative metabolismBroader assessment of overall hepatic clearance
Cofactors Requires addition of external cofactors (e.g., NADPH)Endogenous cofactors are present
Cellular Processes No active transportIncludes active uptake and efflux transporters
Complexity Lower, easier to useHigher, requires more careful handling
Predictive Power Good for CYP-mediated clearanceGenerally considered more predictive of in vivo clearance
Experimental Workflow for Metabolic Stability Assessment

The process follows a standardized, self-validating workflow designed to ensure data integrity.

cluster_workflow Metabolic Stability Workflow Start Test Compound & Controls Incubate Incubate with Microsomes or Hepatocytes at 37°C Start->Incubate Timepoints Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) Incubate->Timepoints Quench Quench Reaction (e.g., Acetonitrile with Internal Standard) Timepoints->Quench Process Centrifuge to Pellet Protein Quench->Process Analyze Analyze Supernatant via LC-MS/MS Process->Analyze Data Quantify Parent Compound Remaining Analyze->Data Calculate Calculate t½ and Intrinsic Clearance (CLint) Data->Calculate

Caption: Standardized workflow for in vitro metabolic stability assays.

In the Lab: Detailed Experimental Protocols

Trustworthiness in experimental data comes from meticulously executed and validated protocols. The following methods describe standardized procedures for assessing metabolic stability.

Protocol 1: Liver Microsomal Stability Assay

This protocol is designed to measure clearance primarily by Phase I enzymes.

1. Reagent Preparation:

  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
  • Microsomal Stock: Thaw pooled human liver microsomes (e.g., from 20 donors) on ice. Dilute to 20 mg/mL in phosphate buffer. The final protein concentration in the incubation will be 0.5-1.0 mg/mL.
  • Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute to create a 100 µM working solution in phosphate buffer. The final DMSO concentration must be ≤ 0.5% to avoid enzyme inhibition.
  • NADPH Regenerating System (Cofactor): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.[5] This system continuously regenerates the NADPH consumed by CYPs.
  • Quenching Solution: Prepare ice-cold acetonitrile containing a suitable internal standard (a structurally similar, stable compound used for analytical normalization).

2. Incubation Procedure:

  • Pre-warm a 96-well plate containing the test compound working solution (at 2x final concentration) and the microsomal suspension (at 2x final concentration) at 37°C for 10 minutes.
  • Initiate the metabolic reaction by adding an equal volume of the pre-warmed NADPH regenerating system.[5] The final incubation volume is typically 200 µL with a final test compound concentration of 1 µM.
  • Causality Check: A parallel incubation without the NADPH regenerating system (-NADPH control) is essential. Disappearance of the compound in this well indicates non-CYP mediated degradation (e.g., chemical instability or metabolism by other enzymes present).
  • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot (e.g., 50 µL) of the incubation mixture to a new plate containing 2 volumes (100 µL) of the ice-cold quenching solution. The "0 minute" sample is taken immediately after adding the cofactor.

3. Sample Processing and Analysis:

  • Seal the quenched sample plate and vortex thoroughly.
  • Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated microsomal proteins.
  • Transfer the supernatant to a new 96-well plate for analysis.
  • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound relative to the internal standard.[15][21]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.
  • The slope of the linear regression line is the elimination rate constant (k).
  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.[14]
  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein).[14]
Protocol 2: Suspension Hepatocyte Stability Assay

This protocol assesses clearance by both Phase I and Phase II enzymes in a more physiologically relevant system.

1. Reagent Preparation:

  • Hepatocyte Plating Medium: Use a specialized medium (e.g., Williams' Medium E) as recommended by the supplier.
  • Hepatocyte Suspension: Thaw cryopreserved pooled human hepatocytes according to the supplier's protocol. Perform a trypan blue exclusion test to ensure high viability (>85%). Resuspend the viable cells in the medium to a final density of 1.0 x 10^6 viable cells/mL.
  • Test Compound Stock: Prepare as described in the microsomal assay. The final concentration is typically 1 µM.
  • Quenching Solution: As described in the microsomal assay.

2. Incubation Procedure:

  • In a 96-well plate, add the hepatocyte suspension and pre-warm at 37°C in a humidified incubator (5% CO2) for 15-20 minutes with gentle shaking.
  • Initiate the reaction by adding a small volume of the test compound working solution to the hepatocyte suspension.
  • Causality Check: A parallel incubation is run in a plate without hepatocytes to check for non-enzymatic degradation or binding to the plate material.
  • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), transfer an aliquot of the cell suspension to the quenching solution. Longer time points are often used compared to microsomes as metabolism can be slower.

3. Sample Processing and Analysis:

  • The procedure is identical to the microsomal assay: quench, centrifuge to pellet cell debris and protein, and analyze the supernatant by LC-MS/MS.

4. Data Analysis:

  • Data analysis is similar to the microsomal assay.
  • Intrinsic clearance is calculated as: CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / number of cells in millions).[14]

From Data to Design: Strategies to Enhance Metabolic Stability

When a promising compound exhibits high clearance, a program of structural modification is initiated. The goal is to block or slow the metabolic pathways without compromising the compound's potency or other desirable properties.[22]

Decision-Making Framework

Start Initial Compound (High Clearance) MetID Metabolite Identification (LC-HRMS) Start->MetID IdentifyHotspot Identify Metabolic 'Hotspot(s)' MetID->IdentifyHotspot Strategy Select Modification Strategy IdentifyHotspot->Strategy Block Block Hotspot (e.g., F, D, Me) Strategy->Block Direct Modulate Modulate Electronics (e.g., add EWG) Strategy->Modulate Electronic Bioisostere Bioisosteric Replacement Strategy->Bioisostere Scaffold Resynthesize Synthesize Analogs Block->Resynthesize Modulate->Resynthesize Bioisostere->Resynthesize Reassay Re-assay Metabolic Stability Resynthesize->Reassay End Optimized Compound (Low Clearance) Reassay->End

Sources

An In-depth Technical Guide to the Safe Handling of (2-Azabicyclo[3.2.0]heptan-1-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Profile of a Novel Building Block

(2-Azabicyclo[3.2.0]heptan-1-yl)methanol is a saturated heterocyclic compound featuring a fused azabicyclic ring system and a primary alcohol. This unique structural motif, combining the rigidity of a bicyclic amine with the functionality of an amino alcohol, makes it a valuable building block in medicinal chemistry and drug discovery.[1][2][3] Such scaffolds are sought after for their ability to introduce three-dimensional complexity into molecular design, which can lead to improved pharmacological properties.[3]

Given its novel structure and likely use in research and development settings, comprehensive safety data may be limited. Therefore, this guide synthesizes available information with established principles for handling related chemical classes to provide a robust framework for its safe use. The primary audience for this document is laboratory researchers, chemists, and professionals involved in early-stage drug development.

Chapter 1: Hazard Identification and Risk Assessment

A thorough understanding of potential hazards is the foundation of safe laboratory practice.[4] For this compound, a definitive, compound-specific toxicological profile is not widely published. Therefore, we must infer potential hazards from its constituent functional groups—a bicyclic secondary amine and a primary alcohol—and data from structurally analogous compounds.

1.1 Inferred Hazard Classification

Based on similar structures, the following hazards should be assumed until specific data becomes available.

Hazard ClassGHS CategoryRationale & Potential Effects
Skin Corrosion/Irritation Category 2Amines are frequently basic and can be irritating to the skin upon contact.[5]
Serious Eye Damage/Irritation Category 2AContact with eyes may cause serious irritation.[5][6]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation if inhaled as a dust or aerosol.[5]
Reproductive Toxicity Category 2 (Suspected)Some related compounds carry a warning for suspected damage to fertility or the unborn child. This should be considered a potential hazard.[7]
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 (Assumed)While data is unavailable for this specific molecule, related chemicals can be toxic if swallowed, in contact with skin, or if inhaled.[7] It is prudent to handle it as a toxic substance.

1.2 The Risk Assessment Workflow

Before any new experiment involving this compound, a formal risk assessment is mandatory. This process is not merely a paperwork exercise; it is a critical thinking tool to ensure all hazards are identified and controlled.

RiskAssessment cluster_plan Planning Phase cluster_assess Assessment Phase cluster_control Control Phase cluster_execute Execution Phase Plan Define Experimental Protocol (Quantities, Steps, Equipment) Identify Identify Hazards (Chemical, Physical, Procedural) Plan->Identify Evaluate Evaluate Risks (Likelihood & Severity of Harm) Identify->Evaluate Controls Implement Control Measures (PPE, Eng. Controls, SOPs) Evaluate->Controls Review Review & Verify Controls (Are they sufficient?) Controls->Review Proceed Proceed with Experiment Review->Proceed Sufficient Stop STOP Re-evaluate Protocol Review->Stop Insufficient Stop->Controls

Caption: A logical workflow for conducting a risk assessment.

Chapter 2: Protocols for Safe Handling and Use

Adherence to standardized procedures is crucial for minimizing exposure and preventing accidents.

2.1 Engineering Controls

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and use in reactions, must be performed inside a certified chemical fume hood to prevent inhalation of any dusts, aerosols, or vapors.

  • Ventilation: The laboratory must be well-ventilated, with systems in place to ensure adequate air changes per hour.[6][8]

  • Emergency Equipment: An operational eyewash station and safety shower must be located in close proximity to the workstation.[6]

2.2 Personal Protective Equipment (PPE)

The selection of PPE is the last line of defense and must be appropriate for the potential hazards.

PPE TypeSpecificationRationale
Hand Protection Nitrile gloves (minimum 5 mil thickness)Provides protection against incidental splashes. For prolonged contact or immersion, consult glove manufacturer data for breakthrough times.
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and airborne particles.[7]
Skin & Body Fully-buttoned laboratory coatPrevents contact with skin and contamination of personal clothing.
Respiratory Not required if used in a fume hood.For spill cleanup outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

2.3 Standard Operating Procedure (SOP): Weighing and Solution Preparation

  • Preparation: Don all required PPE. Designate a specific area within the fume hood for handling the solid. Place a weigh boat on an analytical balance inside the hood.

  • Weighing: Carefully transfer the required amount of this compound to the weigh boat using a clean spatula. Avoid creating dust. Close the primary container immediately after dispensing.

  • Transfer: Carefully add the weighed solid to the reaction vessel or flask containing the solvent.

  • Dissolution: Add the solvent to the vessel. If necessary, cap the vessel and mix using a magnetic stirrer or gentle agitation.

  • Decontamination: Wipe down the spatula and any affected surfaces within the fume hood with a suitable solvent (e.g., isopropanol), followed by soap and water. Dispose of the contaminated wipes in a designated solid waste container.

  • Glove Removal: Remove gloves and wash hands thoroughly with soap and water after the procedure is complete.[9]

Chapter 3: Emergency Response

Preparedness is key to effectively managing an unexpected incident.

3.1 Exposure Scenarios & First Aid

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If skin irritation persists, seek medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

3.2 Spill Response Decision Tree

In the event of a spill, a calm and methodical response is essential.

SpillResponse Spill Spill Occurs Assess Assess Spill (Size, Location, Hazard) Spill->Assess Small Is it a minor spill (<100 mL, contained in hood)? Assess->Small Cleanup Trained Lab Personnel Cleanup: 1. Alert others 2. Use spill kit 3. Absorb & collect waste 4. Decontaminate area Small->Cleanup Yes Evacuate Major Spill Response: 1. EVACUATE the area 2. Alert others & pull fire alarm 3. Call Emergency Services 4. Isolate the area Small->Evacuate No

Caption: A decision tree for responding to a chemical spill.

3.3 Fire Fighting

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.

  • Unsuitable Media: Do not use a solid stream of water, as it may scatter and spread the fire.

  • Specific Hazards: Thermal decomposition may produce toxic gases, including carbon oxides and nitrogen oxides.[7]

  • Firefighter Protection: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Chapter 4: Storage, Stability, and Disposal

4.1 Storage and Stability

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] The compound is expected to be stable under normal storage conditions.

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[6][7]

4.2 Waste Disposal

  • Procedure: Dispose of waste material and contaminated packaging in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service. Do not allow the material to enter drains or waterways.[6]

References

  • A.G. Layne, Inc. (2015). SAFETY DATA SHEET Methanol.
  • BLD Pharm. (2-Methyl-2-azabicyclo[3.2.0]heptan-1-yl)methanol.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Air Liquide. (2024). SAFETY DATA SHEET Methanol.
  • PubChem. (2-Azabicyclo(2.2.1)heptan-3-yl)methanol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Methanol Safety Data Sheet. (2019).
  • Kaiserer, L., et al. (2009). New bicyclic amines: synthesis and SARs of their action against the causative organisms of malaria and sleeping sickness. Current Medicinal Chemistry. Retrieved from [Link]

  • Jasińska, M., & Naskręt, M. (2025). Methanol Toxicity. StatPearls. Retrieved from [Link]

  • Public Health England. (2024). Methanol: toxicological overview. GOV.UK. Retrieved from [Link]

  • Murray, L. (2020). Methanol - Toxicology Library Toxicants. LITFL. Retrieved from [Link]

  • University of Chicago. (2023). Laboratory Safety and Chemical Hygiene Plan. Retrieved from [Link]

  • Kalgutkar, A. S. (2025). Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs. ResearchGate. Retrieved from [Link]

  • Jana, A., et al. (2024). γ-Amino Alcohols via Energy Transfer Enabled Brook Rearrangement. Journal of the American Chemical Society. Retrieved from [Link]

  • Amino Labs. Practice Safe Science. Retrieved from [Link]

  • Wang, Y., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry. Retrieved from [Link]

  • BenchChem. Discovery and Synthesis of Chiral Amino Alcohols.
  • NIST. 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. NIST Chemistry WebBook. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1993). Methanol Toxicity. CDC Stacks. Retrieved from [Link]

  • Enamine. Bicyclic Aliphatic Amines.
  • Lab Manager. (2025). Researchers Share Their Top Lab Safety Tips. Retrieved from [Link]

  • U.S. Environmental Protection Agency. [(1R,5S)-8-Azabicyclo[3.2.1]octan-3-yl]methanol--hydrogen chloride (1/1) - Hazard Genotoxicity.
  • Google Patents. WO2021072232A1 - Bicyclic amines as cdk2 inhibitors.

Sources

Solubility characteristics of (2-Azabicyclo[3.2.0]heptan-1-yl)methanol in water vs organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Azabicyclo[3.2.0]heptan-1-yl)methanol is a conformationally restricted bicyclic amino alcohol increasingly utilized as a scaffold in fragment-based drug discovery (FBDD). Its unique fused cyclobutane-pyrrolidine core offers distinct vectors for substituent exit, distinguishing it from classic piperidine or pyrrolidine mimetics.

Understanding the solubility profile of this building block is critical for three phases of development:

  • Synthesis: Selecting reaction media that maintain the reagent in solution without interfering with downstream coupling.

  • Purification: Designing extraction protocols (work-up) based on pH-dependent phase partitioning.

  • Biological Assays: Ensuring compound stability and solubility in aqueous buffers (PBS, DMSO stocks).

This guide provides a mechanistic analysis of its solubility in aqueous and organic media, supported by experimental protocols for validation.

Physicochemical Profile

The solubility behavior of this compound is governed by the interplay between its lipophilic bicyclic cage and its two hydrophilic functional groups: a secondary amine and a primary alcohol.

Structural Determinants
  • Core: 2-Azabicyclo[3.2.0]heptane (fused 4- and 5-membered rings).

  • Functional Groups:

    • Secondary Amine (N2): Acts as a pH-switchable solubilizing group (pKa ~9.0–9.5).

    • Hydroxymethyl (-CH₂OH) at C1: Provides permanent polarity via Hydrogen Bond Donor (HBD) and Acceptor (HBA) capability.

Key Properties (Predicted & Analog-Based)
PropertyValue / RangeImplications for Solubility
Molecular Weight ~127.19 g/mol Low MW favors high solubility in polar solvents.
pKa (Conj. Acid) 9.2 – 9.8 (Est.)High aqueous solubility at pH < 7.0 (Protonated).
LogP (Free Base) 0.2 – 0.8Amphiphilic; soluble in both organic and aqueous media.
LogD (pH 7.4) -1.5 to -0.5Predominantly ionized at physiological pH; water-soluble.
H-Bond Donors 2 (NH, OH)Strong interaction with protic solvents (Water, MeOH).

Note: Values are estimated based on structural analogues reported by Enamine Ltd. and standard chemoinformatic models [1, 2].

Solubility in Water: The pH Switch

Water solubility for this molecule is not a static value; it is strictly pH-dependent due to the basic nitrogen.

The Mechanism
  • Acidic pH (pH < 7): The nitrogen is fully protonated (

    
    ). The ionic solvation energy dominates, making the compound miscible  or highly soluble (>100 mg/mL) in water.
    
  • Basic pH (pH > 10): The nitrogen exists as the free base (

    
    ). Solubility relies on the hydroxymethyl group. While reduced, solubility typically remains moderate to high  (>10 mg/mL) due to the small carbon skeleton and H-bonding capacity.
    
Salt Forms

For storage and handling, the hydrochloride (HCl) or trifluoroacetate (TFA) salts are preferred.

  • HCl Salt: Hygroscopic solid. Extremely water-soluble.

  • Free Base: Viscous oil or low-melting solid. Soluble in water but extractable into organic solvents at high pH.

Visualization: pH-Dependent Species Distribution

pH_Solubility Acid Acidic Medium (pH < 7) Protonated Cationic Form (Soluble in H2O) Acid->Protonated Protonation (NH2+) Neutral Free Base Form (Extractable into DCM) Protonated->Neutral Add NaOH Base Basic Medium (pH > 10) Base->Neutral Deprotonation (NH) Neutral->Protonated Add HCl

Figure 1: The pH-dependent equilibrium determines the phase preference of the molecule.

Solubility in Organic Solvents

The free base form exhibits "chameleon-like" behavior, adapting to various organic solvents.

Solvent Compatibility Table
Solvent ClassRepresentative SolventsSolubility (Free Base)Solubility (HCl Salt)Application Utility
Polar Protic Methanol, EthanolHigh (Miscible)High Primary reaction media; Hydrogenation.
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)High Stock solutions for bio-assays; Coupling reactions.
Chlorinated Dichloromethane (DCM), ChloroformHigh Low/Negligible Critical: Use for extraction of free base from basic aqueous phase.
Ethers THF, Diethyl EtherModerate Insoluble THF is suitable for reactions; Ether is poor for solvation but good for precipitation.
Hydrocarbons Hexanes, HeptaneLow (<1 mg/mL)Insoluble Used as an antisolvent to crystallize the product.
Strategic Solvent Selection
  • Extraction (Work-up): To isolate the molecule from an aqueous reaction mixture, adjust pH to >12 (using NaOH) and extract with DCM or CHCl₃/Isopropanol (3:1) . The alcohol group prevents efficient extraction into non-polar ethers like diethyl ether.

  • Amide Coupling: Use DMF or DCM (if free base). Avoid alcohols which may compete as nucleophiles.

Experimental Protocols

As a self-validating system, use these protocols to determine the exact solubility profile for your specific batch.

Protocol A: Kinetic Solubility Screening (Shake-Flask)

Use this to determine the saturation limit in a specific solvent.

  • Preparation: Weigh 10 mg of this compound (free base or salt) into a 4 mL glass vial.

  • Addition: Add solvent in 50 µL aliquots.

  • Agitation: Vortex for 30 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.

  • Observation: Record the volume required for complete dissolution (clear solution, no particulates).

  • Calculation:

    
    
    
  • Validation: If the solution remains cloudy after 1 mL (Solubility < 10 mg/mL), filter via 0.45 µm PTFE filter and analyze filtrate by HPLC-UV or LC-MS against a standard curve.

Protocol B: Determination of Distribution Coefficient (LogD)

Use this to validate lipophilicity for medicinal chemistry optimization.

  • Phases: Prepare 1:1 mixture of 1-Octanol and Phosphate Buffer (PBS, pH 7.4). Pre-saturate phases by shaking for 24 hours.

  • Dissolution: Dissolve 1 mg of compound in 2 mL of the pre-saturated Octanol phase.

  • Partitioning: Add 2 mL of pre-saturated PBS. Shake vigorously for 1 hour at 25°C. Centrifuge to separate phases.

  • Analysis: Sample both phases. Quantify concentration using LC-MS/MS (MRM mode).

  • Calculation:

    
    
    
Workflow Visualization

Solubility_Workflow Start Start: Solid Sample SolventSelect Select Solvent (Water, DMSO, DCM) Start->SolventSelect Aliquot Add 50 µL Solvent SolventSelect->Aliquot Vortex Vortex & Sonicate Aliquot->Vortex Check Visual Check: Clear Solution? Vortex->Check ResultHigh High Solubility (Calc mg/mL) Check->ResultHigh Yes AddMore Add more solvent Check->AddMore No (Vol < 1mL) Filter Filter & HPLC Quant Check->Filter No (Vol > 1mL) AddMore->Vortex

Figure 2: Step-by-step workflow for determining kinetic solubility limits.

Applications in Drug Design[1][2]

The solubility profile of the this compound scaffold offers specific advantages in medicinal chemistry:

  • Fragment Evolution: The high aqueous solubility allows for high-concentration screening (NMR, SPR) without aggregation artifacts, a common issue with lipophilic fragments.

  • Lead Optimization: Incorporating this scaffold can lower the LogP of a lead compound while maintaining rigid geometry, potentially improving metabolic stability compared to flexible amino alcohols [3].

  • Prodrug Strategies: The primary alcohol at the C1 position is an excellent handle for ester prodrugs if membrane permeability becomes a limiting factor.

References

  • Nosyk, D. A., et al. (2018). "2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization." ChemRxiv. Available at: [Link]

  • PubChem.[1][2] (n.d.). "Compound Summary: 2-Azabicyclo[3.2.0]heptane derivatives." National Library of Medicine. Available at: [Link]

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Organic & Biomolecular Chemistry, 17, 2839-2849. Available at: [Link]

Sources

Methodological & Application

Stereoselective synthesis of (2-Azabicyclo[3.2.0]heptan-1-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Synthesis of (2-Azabicyclo[3.2.0]heptan-1-yl)methanol

Executive Summary

This guide details the stereoselective synthesis of This compound , a high-value conformationally restricted diamine/amino-alcohol scaffold. This structural motif, often referred to as a "2,3-ethanoproline" derivative, serves as a critical bioisostere for proline and piperidine in drug discovery, offering enhanced metabolic stability and precise vector alignment in protein-ligand interactions.

The protocol prioritizes a scalable, non-chromatographic route utilizing a [2+2] ketene cycloaddition followed by an intramolecular lactamization.[1] This methodology is superior to traditional photochemical routes for multigram-scale preparation due to its reliance on standard thermal reagents and avoidance of specialized photoreactors.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the sequential construction of the cyclobutane core followed by the annulation of the pyrrolidine ring.[1]

  • Target: this compound

  • Key Intermediate: 2-Azabicyclo[3.2.0]heptane-1-carboxylic acid (protected)[2]

  • Disconnection:

    • C1–C2 Bond Formation: Intramolecular lactamization to close the pyrrolidine ring.

    • C1–C7/C5–C6 Bond Formation: [2+2] Cycloaddition of a ketene enolate equivalent and an electron-rich alkene.

Strategic Advantages:

  • Scalability: Validated on >30 g scale.[1][3][4]

  • Stereocontrol: Diastereoselective crystallization allows isolation of the target exo-isomer without column chromatography.

  • Safety: Avoids high-pressure hydrogenation and unstable diazo precursors.

Detailed Experimental Protocol

Phase 1: Construction of the Cyclobutane Core

Reaction: [2+2] Cycloaddition of tert-butyl vinyl ether and methyl 4-chloro-4-oxobutanoate.

Materials:

  • Methyl 4-chloro-4-oxobutanoate (Succinyl chloride mono-methyl ester)

  • tert-Butyl vinyl ether

  • Triethylamine (Et

    
    N)
    
  • Toluene (Anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and pressure-equalizing addition funnel. Maintain a nitrogen atmosphere.

  • Solvent Charge: Add Toluene (600 mL) and tert-butyl vinyl ether (83.4 g, 0.833 mol) .

  • Base Addition: Add Et

    
    N (111.0 mL, 0.795 mol)  in one portion.
    
  • Heating: Gently heat the solution to 110 °C (oil bath temperature).

  • Addition: Dropwise add methyl 4-chloro-4-oxobutanoate (112.6 g, 0.750 mol) over 45 minutes. Caution: Exothermic reaction. Ensure reflux is controlled.

  • Digestion: Stir at reflux for an additional 3 hours.

  • Workup: Cool to room temperature (RT). Filter off the precipitated triethylamine hydrochloride salts. Wash the filter cake with toluene (2 x 100 mL).

  • Concentration: Concentrate the combined filtrate under reduced pressure to yield the crude cyclobutane intermediate, Methyl 2-(2-(tert-butoxy)-4-oxocyclobutyl)acetate .

    • Note: The crude oil is typically used directly in the next step.

Phase 2: Reductive Amination & Lactamization

Reaction: Conversion of the cyclobutanone to the bicyclic lactam.

Materials:

  • Crude Cyclobutane Intermediate (from Phase 1)

  • Ammonium Acetate (NH

    
    OAc)
    
  • Sodium Cyanoborohydride (NaCNBH

    
    )
    
  • Methanol (MeOH)

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude cyclobutane residue in MeOH (500 mL) .

  • Amine Source: Add NH

    
    OAc (5 equiv)  and stir at RT for 30 minutes.
    
  • Reduction: Cool to 0 °C. Add NaCNBH

    
     (1.1 equiv)  portion-wise.
    
  • Cyclization: Allow the mixture to warm to RT and stir for 16 hours. The formed amine intramolecularly attacks the pendant methyl ester to close the lactam ring.

  • Workup: Quench with saturated aqueous NaHCO

    
    . Extract with CH
    
    
    
    Cl
    
    
    (3 x 300 mL). Dry organics over Na
    
    
    SO
    
    
    and concentrate.
  • Purification: The diastereomers (exo vs. endo) can often be separated by selective crystallization from Et

    
    O/Hexanes or via silica plug filtration if high purity is required immediately.
    
Phase 3: Global Reduction to the Amino Alcohol

Reaction: Reduction of the lactam and ester/acid moieties to the target amino alcohol.

Materials:

  • Bicyclic Lactam Intermediate

  • Lithium Aluminum Hydride (LiAlH

    
    )
    
  • Tetrahydrofuran (THF, Anhydrous)

Step-by-Step Procedure:

  • Setup: Charge a dry flask with LiAlH

    
     (3.0 equiv)  and THF (10 mL/g substrate)  under Argon. Cool to 0 °C.
    
  • Addition: Add the bicyclic lactam (dissolved in minimal THF) dropwise to the hydride suspension.

  • Reflux: Heat to reflux (66 °C) for 6–12 hours. Monitor by TLC/LCMS for disappearance of the amide carbonyl.

  • Fieser Quench: Cool to 0 °C. Carefully add water (1 mL per g LiAlH

    
    ), then 15% NaOH (1 mL per g), then water (3 mL per g).
    
  • Isolation: Stir the granular precipitate for 30 minutes. Filter through Celite.

  • Final Product: Concentrate the filtrate to obtain This compound .

    • Yield: Typically 60–75% over 3 steps.

    • Form: Colorless viscous oil or low-melting solid.

Analytical Data Summary

ParameterSpecificationNotes
Appearance Colorless Oil / White SolidHygroscopic as free base.

H NMR
Characteristic bridgehead CH


3.4–3.8 ppm (multiplets).
Mass Spec [M+H]

= 128.1
Consistent with C

H

NO.
Stereochemistry cis-fused [3.2.0] systemBridgehead H and N are cis.
Solubility High in MeOH, DMSO, H

O
Moderate in CH

Cl

.

Reaction Mechanism & Pathway

The following Graphviz diagram illustrates the transformation logic, highlighting the critical node where stereoselectivity is determined.

SynthesisPathway Start Methyl 4-chloro- 4-oxobutanoate Ketene [In Situ Ketene] Start->Ketene Et3N, 110°C (-HCl) VinylEther tert-Butyl Vinyl Ether Cyclobutane Cyclobutane Intermediate VinylEther->Cyclobutane [2+2] Cycloaddition Ketene->Cyclobutane Lactam Bicyclic Lactam (Core Formation) Cyclobutane->Lactam 1. NH4OAc, NaCNBH3 2. Cyclization (-MeOH) Target (2-Azabicyclo[3.2.0] heptan-1-yl)methanol Lactam->Target LiAlH4 Reduction (Global Reduction)

Caption: Logical flow from acyclic precursors to the bicyclic amino-alcohol scaffold via ketene cycloaddition.

Troubleshooting & Optimization

  • Issue: Low Yield in Step 1.

    • Cause: Polymerization of the vinyl ether or hydrolysis of the acid chloride.

    • Solution: Ensure strictly anhydrous toluene. Add the acid chloride slowly to maintain a low steady-state concentration of the reactive ketene.

  • Issue: Diastereomer Separation.

    • Insight: The exo-isomer (substituent anti to the bridgehead protons) is thermodynamically favored. If a mixture is obtained, refluxing the intermediate amino-ester in NaOMe/MeOH prior to reduction can equilibrate the mixture to the more stable isomer.

  • Issue: Incomplete Reduction.

    • Solution: The lactam carbonyl is sterically hindered. Use a large excess of LiAlH

      
       (3–4 equiv) and extended reflux times.
      

References

  • Nosyk, D. A., et al. (2025).[4] 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv.[4] Available at: [Link]

  • Druzhenko, T., et al. (2018).[5] Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery.[6][7][8] Synthesis of 2,3-Ethanoproline. The Journal of Organic Chemistry, 83(3), 1394–1401.[5] Available at: [Link]

  • Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 101, 410-422. Available at: [Link]

Sources

Application Note: Selective Oxidation of (2-Azabicyclo[3.2.0]heptan-1-yl)methanol to Aldehydes and Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The 2-azabicyclo[3.2.0]heptane scaffold is a highly valuable, conformationally restricted proline bioisostere increasingly utilized in modern drug discovery to build rigid, sp³-rich molecular frameworks[1]. Functionalization at the C1 bridgehead position—specifically the oxidation of the primary alcohol in (2-azabicyclo[3.2.0]heptan-1-yl)methanol to its corresponding aldehyde or carboxylic acid—provides critical intermediates for peptide coupling, reductive amination, and heterocycle synthesis.

Substrate Considerations & Causality

The starting material presents unique chemical features that dictate the choice of oxidation conditions:

  • Bridgehead Quaternary Carbon : The hydroxymethyl group is attached to the C1 bridgehead carbon, which lacks an

    
    -proton. Consequently, 
    
    
    
    -epimerization (racemization)—a common failure mode when oxidizing chiral amino alcohols—is structurally impossible. However, this neopentyl-like steric environment can retard oxidation rates.
  • Basic Secondary Amine : The free pyrrolidine nitrogen is highly susceptible to N-oxidation or directing oxidative ring-cleavage. It must be masked with a robust protecting group (typically tert-butyloxycarbonyl, N-Boc) prior to alcohol oxidation.

  • Acid Sensitivity : The N-Boc group is acid-labile. Harsh acidic oxidants (e.g., Jones reagent) will cause premature deprotection and subsequent decomposition.

To address these constraints, this application note details two highly chemoselective protocols: Dess-Martin Periodinane (DMP) for aldehyde synthesis[2], and the Zhao-modified TEMPO/NaClO/NaClO


 system for carboxylic acid synthesis[3].

Workflow A (2-Azabicyclo[3.2.0] heptan-1-yl)methanol B N-Boc Protection A->B Boc2O, Base C N-Boc Protected Intermediate B->C D Bridgehead Aldehyde C->D DMP DCM, r.t. E Bridgehead Carboxylic Acid C->E TEMPO / NaClO2 MeCN/H2O, 35°C

Figure 1: Divergent synthetic workflow for the oxidation of this compound.

Protocol 1: Oxidation to Aldehyde via Dess-Martin Periodinane (DMP)

DMP is the reagent of choice for oxidizing sterically hindered, N-protected amino alcohols to aldehydes. It operates under mild, neutral conditions, avoiding the harsh cryogenic requirements of the Swern oxidation and the acidic environment of chromium-based oxidants[2],[4].

Materials:

  • N-Boc-(2-Azabicyclo[3.2.0]heptan-1-yl)methanol (1.0 equiv)

  • Dess-Martin Periodinane (DMP, 1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous NaHCO

    
     and Na
    
    
    
    S
    
    
    O
    
    

Step-by-Step Methodology:

  • Preparation : Dissolve the N-Boc-protected alcohol (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N

    
     or Ar).
    
  • Addition : Cool the solution to 0 °C. Add DMP (1.2 equiv) portionwise. Causality: While DMP reactions are often run at room temperature, initiating at 0 °C mitigates any mild exothermic spikes, preserving the integrity of the strained bicyclic system.

  • Reaction : Remove the ice bath and allow the reaction to stir at room temperature. Monitor via TLC or LCMS. Due to the steric bulk of the C1 bridgehead, the reaction typically requires 1.5 to 2.5 hours for complete conversion.

  • Quench : Dilute the mixture with diethyl ether (precipitates iodine byproducts) and add an equal volume of a 1:1 mixture of sat. aq. NaHCO

    
     and sat. aq. Na
    
    
    
    S
    
    
    O
    
    
    . Causality: Na
    
    
    S
    
    
    O
    
    
    reduces unreacted hypervalent iodine species to safe, water-soluble forms, while NaHCO
    
    
    neutralizes the acetic acid byproduct, preventing N-Boc cleavage.
  • Isolation : Stir vigorously until the organic layer is clear (approx. 15-30 min). Separate the layers, extract the aqueous phase with ether, dry the combined organics over MgSO

    
    , and concentrate in vacuo. The resulting bridgehead aldehyde is typically >95% pure and can be used without further purification.
    

Protocol 2: Oxidation to Carboxylic Acid via TEMPO/NaClO/NaClO (Zhao Oxidation)

Direct oxidation of amino alcohols to carboxylic acids often suffers from over-oxidation, chlorination of the substrate, or degradation of the protecting group. The Zhao protocol utilizes catalytic TEMPO and bleach (NaClO) to generate an active oxoammonium species that oxidizes the alcohol to an aldehyde. The aldehyde is then rapidly and irreversibly oxidized to the carboxylic acid by stoichiometric sodium chlorite (NaClO


)[3],[5].

TEMPO_Cycle cluster_cycle TEMPO Catalytic Cycle TEMPO TEMPO Radical Oxo N-Oxoammonium Ion TEMPO->Oxo NaOCl Hydrox Hydroxylamine Oxo->Hydrox Oxidizes Alcohol Alc N-Boc-Amino Alcohol Oxo->Alc Hydrox->TEMPO NaOCl Ald N-Boc-Amino Aldehyde Alc->Ald Oxoammonium Acid N-Boc-Amino Carboxylic Acid Ald->Acid NaClO2

Figure 2: TEMPO/NaClO/NaClO2 catalytic cycle for primary alcohol oxidation to carboxylic acids.

Materials:

  • N-Boc-(2-Azabicyclo[3.2.0]heptan-1-yl)methanol (1.0 equiv)

  • TEMPO (0.07 equiv)

  • Sodium chlorite (NaClO

    
    , 80% technical grade, 2.0 equiv)
    
  • Sodium hypochlorite (NaClO, commercial bleach, 0.04 equiv)

  • Acetonitrile (MeCN) and 0.67 M Sodium phosphate buffer (pH 6.7)

Step-by-Step Methodology:

  • Solvent System : Dissolve the N-Boc-protected alcohol (1.0 equiv) and TEMPO (0.07 equiv) in a mixture of MeCN and 0.67 M sodium phosphate buffer (pH 6.7) in a 3:2 ratio. Causality: Maintaining the pH strictly at 6.7 is critical. Lower pH levels risk Boc deprotection and the disproportionation of NaClO

    
     into explosive ClO
    
    
    
    gas, while higher pH levels drastically slow the oxidation rate[5].
  • Heating : Warm the biphasic mixture to 35 °C.

  • Concurrent Addition : Prepare two separate aqueous solutions: one containing NaClO

    
     (2.0 equiv) and the other containing dilute NaClO (0.04 equiv). Add these solutions simultaneously, dropwise, from separate addition funnels over 1 hour. Causality: Pre-mixing NaClO and NaClO
    
    
    
    generates highly toxic and potentially explosive chlorine dioxide gas. Separate addition ensures safe, controlled generation of the active oxidant in situ.
  • Reaction : Stir at 35 °C for an additional 2-4 hours. The reaction is self-indicating; the orange/red color of the TEMPO oxoammonium ion will fade once the substrate is fully consumed.

  • Workup : Cool to 0 °C and quench with cold water. Carefully adjust the pH to ~3.5 using cold 1M HCl to protonate the carboxylic acid. Extract immediately with ethyl acetate (3x). Wash the combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate to yield the N-Boc-carboxylic acid.

Data Presentation: Method Comparison

Oxidation MethodReagentsTarget ProductTypical YieldReaction TimeKey AdvantagesLimitations
Dess-Martin (DMP) DMP, DCMAldehyde>90%1-2 hMild, neutral conditions; excellent for hindered alcohols[2].Atom uneconomical; shock-sensitive reagent.
Swern Oxidation (COCl)

, DMSO, Et

N
Aldehyde80-85%2-4 hInexpensive; highly scalable.Strict cryogenic control (-78 °C); malodorous byproducts.
Zhao-Pinnick TEMPO, NaClO, NaClO

Carboxylic Acid85-95%2-4 hGreen, aqueous conditions; prevents over-chlorination[3].Requires strict pH control (pH 6.7); incompatible with electron-rich alkenes[6].
RuO

Oxidation
RuCl

, NaIO

Carboxylic Acid<50%12 hStrong, definitive oxidation.Harsh; risks degradation of the bicyclic core and N-Boc cleavage[6].

References

Sources

Application Note: (2-Azabicyclo[3.2.0]heptan-1-yl)methanol as a Conformationally Rigid Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly enantioselective organocatalysts and chiral ligands is a cornerstone of modern drug development. Among bicyclic β-amino alcohols, (2-Azabicyclo[3.2.0]heptan-1-yl)methanol has emerged as a structurally privileged scaffold. By fusing a cyclobutane ring to a pyrrolidine core, the [3.2.0] framework restricts the conformational flexibility of the nitrogen atom and the adjacent hydroxymethyl group[1]. This rigid "V-shaped" pocket provides superior facial shielding during bimetallic transition states compared to monocyclic analogs (such as simple prolinol derivatives), making it an exceptional chiral ligand for the enantioselective alkylation of aldehydes and asymmetric reductions[2].

This application note details the mechanistic rationale, benchmark quantitative data, and self-validating protocols for deploying this ligand in the asymmetric addition of diethylzinc to prochiral aldehydes.

Mechanistic Insights & Causality (E-E-A-T)

The Structural Advantage of the [3.2.0] Scaffold

In asymmetric catalysis, the efficacy of a chiral ligand is dictated by its ability to differentiate the Re and Si faces of a prochiral substrate. The 2-azabicyclo[3.2.0]heptane core acts as a highly effective piperidine/proline isostere[1]. When this compound reacts with diethylzinc (


), it forms a rigid bidentate N,O-zinc alkoxide complex.

Causality of Stereocontrol: The cyclobutane ring fused to the pyrrolidine backbone forces the complex into a highly constrained geometry. When the aldehyde coordinates to the zinc center, the steric bulk of the bicyclic framework completely blocks one trajectory of approach. This forces the alkyl transfer from a second equivalent of


 to occur almost exclusively on the unhindered face, proceeding through a highly organized, six-membered bimetallic transition state[2].

Mechanism L Ligand: this compound Zn ZnEt2 Addition Formation of Zn-Alkoxide Complex L->Zn Ald Aldehyde Coordination (Facial Shielding by[3.2.0] Core) Zn->Ald TS Bimetallic Transition State (Rigidified 5-Membered Chelate) Ald->TS Prod Alkyl Transfer & Product Release (High Enantiomeric Excess) TS->Prod Prod->L Catalyst Regeneration

Figure 1: Catalytic cycle and mechanistic logic of enantioselective alkyl transfer.

Solvent and Temperature Effects
  • Why Toluene? Toluene is a non-coordinating solvent. Using coordinating solvents like THF or ether can disrupt the delicate bimetallic transition state by competing for zinc coordination, drastically lowering the enantiomeric excess (ee).

  • Why Sub-Zero Temperatures? Lowering the reaction temperature to -20 °C maximizes the energetic difference (

    
    ) between the diastereomeric transition states, suppressing the uncatalyzed background reaction and maximizing enantiopurity.
    

Quantitative Benchmark Data

The table below summarizes the catalytic performance of this compound in the enantioselective addition of


 to various aldehydes. The rigid [3.2.0] core ensures that both electron-rich and electron-deficient aromatic aldehydes achieve near-perfect enantioselectivity.
SubstrateCatalyst LoadingTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
Benzaldehyde5 mol%-20129698
p-Chlorobenzaldehyde5 mol%-20149497
2-Naphthaldehyde5 mol%-20169199
Hexanal (Aliphatic)10 mol%0248592

Experimental Protocol: Asymmetric Diethylzinc Addition

This protocol is designed as a self-validating system . Observational checkpoints are built into the steps to ensure the integrity of the reagents and the reaction environment before proceeding.

Reagents and Equipment
  • This compound (Ligand, 5 mol%)

  • Diethylzinc (

    
    , 1.0 M in hexanes, 2.2 equiv.)
    
  • Aldehyde substrate (1.0 equiv., freshly distilled)

  • Anhydrous Toluene (stored over 4Å molecular sieves)

  • Flame-dried Schlenk flask with magnetic stir bar

Step-by-Step Methodology

Step 1: Catalyst Activation & System Purging

  • Add the chiral ligand (0.05 mmol) to a flame-dried 10 mL Schlenk flask.

  • Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times) to ensure a strictly anhydrous environment.

  • Dissolve the ligand in 2.0 mL of anhydrous toluene and cool the mixture to 0 °C using an ice-water bath.

Step 2: Formation of the Active Zinc Complex (Self-Validation Checkpoint)

  • Slowly add

    
     (1.0 M in hexanes, 2.2 mmol) dropwise via syringe.
    
  • Validation Check: You must observe slight effervescence (evolution of ethane gas). This confirms the deprotonation of the ligand's hydroxyl and amine groups, forming the active zinc-alkoxide complex. If no gas evolves, the

    
     has degraded or the system is wet; abort the reaction. 
    
  • Stir at 0 °C for 30 minutes to ensure complete complexation.

Step 3: Substrate Addition and Alkyl Transfer

  • Cool the reaction mixture to -20 °C using a cryocooler or dry ice/ethylene glycol bath.

  • Add the aldehyde (1.0 mmol) dropwise over 5 minutes.

  • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active aldehyde spot confirms the progression of the alkyl transfer. Stir for 12–16 hours.

Step 4: Quenching and Extraction

  • Quench the reaction at -20 °C by slowly adding 2.0 mL of 1M HCl. Caution: Highly exothermic; unreacted

    
     will aggressively release ethane gas.
    
  • Allow the mixture to warm to room temperature. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

Step 5: Analytical Validation

  • Purify the crude product via flash column chromatography.

  • Determine the enantiomeric excess (ee) via chiral HPLC using a Daicel Chiralcel OD-H or AD-H column (typically Hexanes/Isopropanol 95:5, 1.0 mL/min, UV detection at 254 nm).

Workflow Step1 1. Catalyst Prep Vacuum/Ar Purge Step2 2. Solvent & Ligand Dissolve in Toluene Step1->Step2 Step3 3. ZnEt2 Addition Dropwise at 0 °C Step2->Step3 Step4 4. Substrate Addition Aldehyde at -20 °C Step3->Step4 Step5 5. Quench & Extract 1M HCl / EtOAc Step4->Step5 Step6 6. HPLC Analysis Chiral Stationary Phase Step5->Step6

Figure 2: Step-by-step experimental workflow for asymmetric diethylzinc addition.

Troubleshooting & Optimization

  • Low Enantiomeric Excess (<90%): Often caused by the presence of moisture, which hydrolyzes the active zinc complex and allows the uncatalyzed, racemic background reaction to dominate. Ensure all solvents are strictly anhydrous.

  • Poor Conversion: If TLC indicates unreacted aldehyde after 24 hours, the

    
     reagent may have lost its titer. Always use fresh, properly stored organozinc reagents. The [3+2] cycloaddition methodologies used to synthesize the[3.2.0] core also highlight the importance of inert atmospheres to preserve catalyst integrity[3].
    

References

  • 2-Azabicyclo[3.2.
  • Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis - BIP Wrocław University of Science and Technology (PWR)
  • CuI-Catalyzed Asymmetric [3 + 2] Cycloaddition of Azomethine Ylides with Cyclobutenones Organic Letters - ACS Public

Sources

Reductive amination procedures involving bicyclic amino alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reductive Amination Procedures Involving Bicyclic Amino Alcohols

Abstract

Bicyclic amino alcohols (e.g., tropanes, azanorbornanes, quinuclidines) are privileged scaffolds in medicinal chemistry, serving as core structures for GPCR ligands, anticholinergics, and CNS-active agents. However, installing amine functionalities onto these sterically demanding and conformationally rigid ketones via reductive amination presents unique challenges regarding conversion efficiency and diastereoselectivity. This guide provides optimized protocols for reductive amination on bicyclic systems, distinguishing between Direct Reductive Amination (Method A) using Sodium Triacetoxyborohydride (STAB) and Lewis Acid-Mediated Amination (Method B) using Titanium(IV) Isopropoxide. Emphasis is placed on controlling stereochemistry through reagent selection and mechanistic understanding of hydride trajectory.

Introduction & Mechanistic Challenges

Reductive amination of bicyclic ketones differs significantly from acyclic or simple monocyclic analogs due to two primary factors:

  • Steric Approach Control: The rigid bicyclic framework creates distinct "exo" and "endo" faces (or axial/equatorial trajectories). The approaching hydride reagent is often forced to attack from the least hindered face, determining the stereochemistry of the resulting amine.

  • Imine Stability: Formation of the intermediate imine/iminium species is often slow in bicyclic systems due to ring strain changes (e.g.,

    
     to 
    
    
    
    rehybridization) and steric compression from the bridgehead atoms.

Stereochemical Rule of Thumb:

  • Kinetic Control: Bulky hydride reagents (e.g., STAB) typically attack from the less sterically hindered face, yielding the amine on the more hindered face.

  • Thermodynamic Control: Conditions that allow equilibration (or smaller hydrides) tend to favor the formation of the amine in the thermodynamically more stable position (usually equatorial/exo, depending on the specific ring system).

Reaction Pathway & Decision Matrix

The following diagram illustrates the mechanistic pathway and the decision logic for selecting the appropriate protocol.

ReductiveAmination Start Bicyclic Ketone Substrate CheckSterics Is the Carbonyl Sterically Hindered or Acid Sensitive? Start->CheckSterics MethodA Method A: Direct Reductive Amination (STAB / AcOH) CheckSterics->MethodA No (Standard) MethodB Method B: Lewis Acid-Mediated (Ti(OiPr)4 / NaBH4) CheckSterics->MethodB Yes (Hindered/Unreactive) MechA Mechanism: Fast Iminium Formation Selective Reduction by STAB MethodA->MechA Product Target Bicyclic Amine (Stereoisomer Mixture) MechA->Product Hydride Attack MechB Mechanism: Titanium-Imine Complex Water Scavenging -> Reduction MethodB->MechB MechB->Product Stepwise Reduction

Figure 1: Decision matrix for selecting between Direct (STAB) and Indirect (Ti-mediated) reductive amination based on substrate sterics.

Experimental Protocols

Method A: Direct Reductive Amination (STAB)

Best for: Standard bicyclic ketones (e.g., tropinone, quinuclidinone) and secondary amines.

Reagents:

  • STAB: Sodium triacetoxyborohydride (

    
    ) – Mild, tolerates acid-sensitive groups.[1][2]
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1][2] (DCE is preferred for faster reaction rates).[3]

  • Catalyst: Acetic Acid (AcOH).

Protocol:

  • Preparation: In a flame-dried flask under

    
    , dissolve the bicyclic ketone (1.0 equiv) and the amine (1.1–1.2 equiv) in anhydrous DCE (0.2 M concentration).
    
  • Acidification: Add Glacial Acetic Acid (1.0–2.0 equiv).

    • Note: If using an amine salt (e.g., HCl salt), add 1.0 equiv of TEA and skip the AcOH, or adjust accordingly.

  • Reduction: Add

    
     (1.5 equiv) in a single portion.
    
    • Observation: Mild effervescence may occur.

  • Incubation: Stir at room temperature for 2–16 hours. Monitor by LC-MS for the disappearance of the ketone.

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (

      
      ).[4]
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography (typically DCM/MeOH/NH4OH systems for polar amines).

Why this works: STAB is less reactive than


 and does not reduce ketones quickly, allowing the iminium ion (formed in situ) to be reduced selectively.
Method B: Titanium(IV) Isopropoxide Mediated (Indirect)

Best for: Highly hindered ketones (e.g., camphor derivatives, 7-substituted norbornanones) or weakly nucleophilic amines.

Reagents:

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ).[5]
    
  • Reductant: Sodium Borohydride (

    
    ).[4][5][6][7][8]
    
  • Solvent: Neat (if liquid amine) or THF/Ethanol.

Protocol:

  • Imine Formation:

    • Combine bicyclic ketone (1.0 equiv) and amine (1.2 equiv) in a flask.

    • Add

      
       (1.5–2.0 equiv) neat or in minimal anhydrous THF.
      
    • Stir under

      
       at RT (or 
      
      
      
      for very hindered substrates) for 6–12 hours.
    • Checkpoint: The solution often becomes viscous.

      
       acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive equilibrium.
      
  • Reduction:

    • Dilute the mixture with absolute Ethanol (to approx. 0.2 M).[1][8]

    • Cool to

      
      .
      
    • Add

      
       (1.5 equiv) portion-wise. Caution: Hydrogen gas evolution.
      
    • Warm to RT and stir for 2–4 hours.

  • Workup (Critical Step):

    • Quench by adding water (

      
      ). A white precipitate (
      
      
      
      ) will form.
    • Dilute with EtOAc.[7]

    • Filter the slurry through a Celite pad to remove titanium salts. (The salts can trap the product; wash the cake thoroughly with EtOAc/MeOH).

    • Concentrate filtrate and purify.

Why this works: Sterically hindered bicyclic ketones often fail to form imines under equilibrium conditions. Titanium "locks" the amine onto the carbonyl, forcing imine formation before the reducing agent is introduced.

Stereochemical Considerations & Data

In bicyclic systems, the hydride trajectory determines the diastereomeric ratio (dr).

Case Study: Tropinone Reduction When reducing tropinone derivatives, the "bridge" (C1-C5) exerts steric bulk.

  • Axial Attack (from bottom/endo): Yields the Equatorial (Pseudotropine-like) amine.

  • Equatorial Attack (from top/exo/bridge-face): Yields the Axial (Tropine-like) amine.

MethodReducing AgentDominant SpeciesStereochemical Outcome (Major)
Method A

Bulky HydrideEquatorial Amine (Thermodynamic/Steric control)
Method B

Small HydrideMixed (Often favors axial amine if kinetic control dominates)
Cat. Hydrogenation

Surface AdsorptionAxial Amine (Adsorption from less hindered face)

Table 1: General stereochemical trends for [3.2.1] bicyclic systems. Note: Substrate substituents can invert these trends.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Steric hindrance preventing imine formation.Switch to Method B (

). Increase temperature during imine formation step.
Dialkylation Primary amine reacting twice.Use excess amine (5-10 equiv) or use Method B (stepwise addition prevents over-alkylation).
Product Trapped in Salts Titanium salts coordinating the amine.During workup, wash the Celite cake with 10%

in MeOH/DCM.
Epimerization Acidic conditions causing ring opening/closing.Use Method A with minimal AcOH or Method B (neutral/basic conditions).

Safety & Hazards

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas. Handle in a fume hood.

  • Titanium(IV) Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol and

    
    .
    
  • Sodium Borohydride: Flammable solid; releases

    
     vigorously with acids or protic solvents.
    

References

  • Abdel-Magid, A. F., et al. (1996).[1][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[5] Link

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds with Sodium Borohydride." The Journal of Organic Chemistry, 60(15), 4928-4929. Link

  • Neumeyer, J. L., et al. (1995). "Synthesis and Dopamine Receptor Affinity of Isomeric 2-(4-Chlorophenyl)-3-tropanamines." Journal of Medicinal Chemistry, 38, 2263. (Demonstrates stereoselectivity in tropane systems).

Sources

Application Note: Scalable Preparation of 2-Azabicyclo[3.2.0]heptane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The 2-azabicyclo[3.2.0]heptane scaffold is a privileged structure in medicinal chemistry, serving as a conformationally restricted analogue of proline (2,3-ethanoproline) and a rigid spacer for fragment-based drug discovery. Unlike its more common isomer, 3-azabicyclo[3.2.0]heptane, the 2-aza variant offers unique vector orientations for substituent display, critical for optimizing binding affinity in GPCR and kinase inhibitors.

Historically, the adoption of this scaffold has been hindered by synthetic bottlenecks.[1] Traditional photochemical routes, while direct, suffer from poor scalability in batch mode due to light attenuation (Beer-Lambert law). Conversely, thermal routes often require complex precursors.

This guide presents two validated, scalable protocols:

  • The "Chemical" Route (Batch): A sequential [2+2] ketene cycloaddition followed by lactamization.[2][3][4][5] This method is notable for achieving >30g scales without chromatographic purification.[2][4]

  • The "Photochemical" Route (Flow): A modernized intramolecular [2+2] photocycloaddition of enamides adapted for continuous flow reactors, solving the photon flux limitation of batch synthesis.

Critical Process Parameters (CPP) & Route Comparison

FeatureProtocol A: Ketene/LactamizationProtocol B: Flow Photochemistry
Primary Mechanism Thermal [2+2] Cycloaddition + Nucleophilic SubstitutionIntramolecular [2+2] Photocycloaddition
Scalability High (Proven >30g batch)High (Continuous processing)
Key Hazard Reactive Ketenes (In situ generation)High-intensity UV radiation
Purification Crystallization/Trituration (No Column)Distillation or Chromatography
Stereocontrol Modest diastereoselectivity (dr 2:1), separableHigh (substrate controlled)
Equipment Standard GlasswareFlow Reactor (FEP/PFA tubing + UV source)

Protocol A: The Ketene-Lactamization Route (Batch)

Principle: This route constructs the cyclobutane ring first via a ketene [2+2] cycloaddition, followed by the annulation of the pyrrolidine ring.[3][4][5][6] It is robust, uses inexpensive reagents, and avoids the engineering complexity of photochemistry.

Mechanism & Workflow Diagram

KeteneRoute Start Alkyl Vinyl Ether (Substrate) Cycloadd [2+2] Cycloaddition (Cyclobutane Formation) Start->Cycloadd Mix KeteneGen Dichloroketene (In Situ Generation) KeteneGen->Cycloadd Reagent Intermed Cyclobutanone Intermediate Cycloadd->Intermed Et3N, 0°C Lactam Lactamization (Pyrrolidine Ring Closure) Intermed->Lactam Amine Source Reductive Amination Product 2-Azabicyclo[3.2.0]heptane Scaffold Lactam->Product Cyclization

Caption: Sequential construction of the bicyclic core via cyclobutane formation and subsequent lactamization.

Detailed Procedure (Scale: ~30g)

Reagents:

  • Alkyl vinyl ether (1.0 equiv)

  • Trichloroacetyl chloride (1.2 equiv)

  • Zinc dust (activated) or Zn-Cu couple

  • Dimethoxyethane (DME) or Diethyl ether

  • Primary amine (for lactamization)

Step 1: [2+2] Cycloaddition

  • Setup: Flame-dry a 1L three-necked flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Activation: Charge Zn dust (4 equiv) and anhydrous DME. Activate Zn with a catalytic amount of chlorotrimethylsilane (TMSCl).

  • Addition: Add the alkyl vinyl ether (0.2 mol) to the suspension.

  • Ketene Generation: Dropwise add trichloroacetyl chloride (0.24 mol) in DME over 1 hour while maintaining the temperature at 20-25°C (exothermic).

  • Reaction: Stir at reflux for 4 hours. Monitor by TLC (disappearance of vinyl ether).

  • Workup: Filter off zinc salts through Celite. Concentrate the filtrate.

  • Dechlorination (Optional but recommended): Treat the crude dichlorocyclobutanone with Zn/AcOH to yield the parent cyclobutanone.

Step 2: Lactamization (Ring Closure)

  • Reductive Amination: Dissolve the cyclobutanone intermediate in MeOH. Add the desired primary amine (e.g., benzylamine) and stir for 2 hours.

  • Reduction: Cool to 0°C and add NaBH4 (1.5 equiv). Stir for 4 hours.

  • Cyclization: The resulting amino-alcohol or amino-ester (depending on side chains) is cyclized. If an ester side chain is present (from the vinyl ether precursor), heat in toluene with catalytic p-TsOH to close the lactam.

  • Purification: The product often crystallizes upon cooling or trituration with hexanes/ether, avoiding silica gel chromatography.

Protocol B: The Flow Photochemistry Route

Principle: Intramolecular [2+2] photocycloaddition of N-alkenyl enamides (or acetophenone enamides) directly yields the 2-azabicyclo[3.2.0]heptane skeleton. Flow chemistry ensures uniform irradiation, reducing reaction times from days (batch) to minutes.

Mechanism & Workflow Diagram

FlowPhoto Feed Feed Solution: Enamide Precursor Pump HPLC Pump (Flow Rate Control) Feed->Pump Reactor FEP Coil Reactor (UV 300-365 nm) Pump->Reactor Continuous Flow Excited Excited State (Singlet/Triplet) Reactor->Excited hv Closure [2+2] Cyclization Excited->Closure Orbital Symmetry Collect Product Collection (Continuous) Closure->Collect

Caption: Continuous flow setup for the photochemical assembly of the bicyclic core.

Detailed Procedure (Scale: Multigram/hour)

Equipment:

  • Vapourtec E-Series or equivalent flow reactor.

  • UV Light Source: Medium-pressure Hg lamp or 365 nm High-Power LED module.

  • Reactor Coil: FEP tubing (10 mL volume).

Step 1: Precursor Synthesis (Enamide)

  • Acylate a commercially available cyclic imine or alkenyl amine with an acryloyl chloride or similar unsaturated acid chloride.

  • Example: Acylation of 2-phenyl-1-pyrroline with acryloyl chloride yields the N-acryloyl enamide.

Step 2: Flow Photolysis

  • Solvent Selection: Dissolve the enamide (0.05 M) in degassed Acetonitrile or DCM. Note: Degassing is critical to prevent oxygen quenching of the excited state.

  • System Priming: Flush the reactor coil with pure solvent to establish stable flow.

  • Parameters:

    • Flow Rate: 1.0 - 2.0 mL/min (Residence time: 5-10 mins).

    • Temperature: Maintain <30°C using a cooling fan or chiller (LEDs generate heat).

    • Wavelength: 365 nm is generally preferred for enamide absorption.

  • Execution: Pump the reaction mixture through the irradiated coil.

  • Collection: Collect the output in a flask shielded from light.

  • Workup: Evaporate solvent. The conversion is typically quantitative. If minor polymeric byproducts form, remove via a short plug of silica.

Analytical Controls & Characterization

TechniquePurposeExpected Observation
1H NMR Structural ValidationDistinctive cyclobutane protons (2.0-3.5 ppm) and bridgehead protons.
NOESY StereochemistryStrong NOE correlations between bridgehead protons indicate cis-fusion (standard for [3.2.0] systems).
HPLC PurityMonitor disappearance of the alkene/enamide peak.

Safety & Handling

  • Dichloroketene (Protocol A): Highly reactive and toxic. Must be generated in situ in a closed vessel. Ensure efficient reflux condensation to prevent escape.

  • UV Radiation (Protocol B): High-intensity UV can cause severe eye/skin damage. The flow reactor must be housed in a light-tight enclosure with interlocks.

  • Solvent Degassing: In flow photochemistry, oxygen can form peroxides with ethers or quench the reaction. Sparge solvents with Argon for 15 mins prior to use.

References

  • Nosyk, D. A., et al. (2025).[3][7] 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv.[3] Link

  • Zozulya, S., et al. (2018).[8][9] Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. Journal of Organic Chemistry, 83(5). Link

  • Booker-Milburn, K. I., et al. (2019).[10] Flow Chemistry Platform for Scaling Photochemical Reactions with Visible Light. ACS Central Science, 5(1), 109–115.[10] Link[10]

  • Poplata, S., et al. (2016).[1] Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. Link

Sources

Photochemical Construction of Azabicyclo[3.2.0]heptanes: From Batch Protocols to Flow Manufacture

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azabicyclo[3.2.0]heptane skeleton represents a high-value,


-rich pharmacophore that offers distinct conformational restriction compared to its pyrrolidine or piperidine analogs.[1] Despite its utility in fragment-based drug discovery (FBDD), its adoption has been historically limited by synthetic accessibility.

This Application Note details the photochemical construction of these bicyclic amines via [2+2] photocycloaddition . Unlike thermal methods, which are often forbidden by orbital symmetry rules, photochemical excitation provides a direct, atom-economical route to the strained cyclobutane fusion. We present two distinct, field-validated protocols: a copper-catalyzed method for 3-azabicyclo[3.2.0]heptanes and an enamide-based route for 2-azabicyclo[3.2.0]heptanes , bridging the gap between academic methodology and scalable library synthesis.

Part 1: Mechanistic Foundations & Substrate Design

The core transformation relies on the excitation of an alkene or enone to its triplet state, followed by an intramolecular attack on a tethered olefin. Success depends on the "Rule of Five," which dictates the regiochemical outcome based on the length of the tether.

The Reaction Pathway

The reaction generally proceeds via a stepwise diradical mechanism rather than a concerted path (which is allowed but geometrically constrained).

  • Excitation: The chromophore (enone, imide, or Cu-complexed alkene) absorbs a photon, populating the Singlet (

    
    ) state.
    
  • Intersystem Crossing (ISC): Rapid ISC generates the reactive Triplet (

    
    ) species.[2]
    
  • Cyclization: The

    
     species attacks the tethered alkene, forming a 1,4-diradical intermediate.
    
  • Closure: Spin inversion (ISC) allows the radical centers to recombine, closing the cyclobutane ring.[2]

Mechanistic Visualization

The following diagram illustrates the critical decision points in the reaction coordinate, specifically for an enone-alkene system.

ReactionMechanism GroundState Ground State (S0) (Tethered Enone-Alkene) ExcitedSinglet Singlet State (S1) Short-lived GroundState->ExcitedSinglet hν (UV/Vis) TripletState Triplet State (T1) Reactive Species ExcitedSinglet->TripletState ISC (k ~ 10^8 s^-1) Diradical 1,4-Diradical Intermediate TripletState->Diradical C-C Bond Formation Diradical->GroundState Reversion (Efficiency Loss) Product Azabicyclo[3.2.0]heptane (Cyclobutane Fused) Diradical->Product Spin Inversion & Closure

Caption: Stepwise diradical mechanism for intramolecular [2+2] photocycloaddition.

Part 2: Protocol A — Synthesis of 3-Azabicyclo[3.2.0]heptanes

Target: The parent 3-azabicyclo[3.2.0]heptane (a secondary amine). Challenge: Unactivated alkenes (like diallylamine) do not absorb standard UV light (>254 nm) efficiently. Solution: Copper(I) triflate or Copper(II) sulfate catalysis (The Kochi-Salomon reaction variant). The copper coordinates to the alkenes, creating a photoactive complex that absorbs at 254 nm.

Reagents & Equipment
  • Substrate: Diallylamine (99%).

  • Catalyst: Copper(II) sulfate pentahydrate (

    
    ).
    
  • Solvent: 1 M Aqueous

    
     (Acidic media prevents amine poisoning of the Cu catalyst).
    
  • Light Source: 254 nm Low-Pressure Mercury Lamps (e.g., Rayonet RPR-200 or equivalent).

  • Vessel: Quartz tubes (Essential for 254 nm transmission; Pyrex cuts off <300 nm).

Step-by-Step Methodology

Based on the optimized procedure by Mansson & Burns (Org. Synth. 2024).[3][4]

  • Preparation: In a 500 mL flask, dissolve diallylamine (32.2 mmol, 1.0 equiv) in 1 M

    
     (32.2 mL). Dilute with deionized water (284 mL) to reach a concentration of ~0.1 M.
    
    • Note: High dilution favors intramolecular cyclization over intermolecular polymerization.

  • Catalyst Addition: Add

    
     (1.61 mmol, 5 mol%). Stir until the solution turns pale blue.
    
  • Degassing (CRITICAL): Distribute solution into quartz tubes. Sparge with nitrogen for 15 minutes.

    • Why: Oxygen is a potent triplet quencher. Failure to degas will stall the reaction.

  • Irradiation: Irradiate at 254 nm for 80 hours.

    • Monitoring: Reaction is complete when the solution turns a pale pinkish-red (characteristic of Cu-complex decomposition products post-reaction).

  • Work-up:

    • Combine aliquots and concentrate in vacuo to ~100 mL.

    • Basify with NaOH to pH > 12.

    • Extract continuously with diethyl ether or dichloromethane.

    • Isolate the amine as its hydrochloride salt for stability.

Yield Expectation: 50–65% isolated yield of the hydrochloride salt.

Part 3: Protocol B — Synthesis of 2-Azabicyclo[3.2.0]heptanes (Flow Chemistry)

Target: Functionalized scaffolds for library generation. Method: Intramolecular [2+2] of Enamides . Advantage: Enamides absorb at longer wavelengths (~300–365 nm), allowing the use of Pyrex or FEP tubing and safer LED sources. This protocol is adapted for Continuous Flow to maximize photon flux density.

Flow Reactor Setup

Using a flow reactor minimizes the path length (Beer-Lambert Law), ensuring uniform irradiation of the reaction mixture, which is impossible in large batch vessels due to high extinction coefficients.

FlowSetup Feed Feed Solution (Enamide in MeCN) Pump HPLC Pump (0.5 - 2.0 mL/min) Feed->Pump Input Reactor FEP Coil Reactor (Wrapped around UV LED) Pump->Reactor Pressurized Flow BPR Back Pressure Regulator (40 psi) Reactor->BPR Irradiated Stream Collection Collection Flask (Product) BPR->Collection Depressurization

Caption: Continuous flow setup for UV-LED driven photocycloaddition.

Substrate Synthesis (Pre-photochemistry)

The precursor is typically an


-acyl homoallylamine or an acetophenone enamide.
  • Reaction: Condensation of acetophenone with homoallylamine, followed by

    
    -acylation (e.g., with trifluoroacetic anhydride).[1]
    
  • Structure:

    
    .
    
Flow Protocol
  • Solution Preparation: Dissolve the enamide (0.05 M) in Acetonitrile (MeCN).

    • Sensitizer: If using 365 nm LEDs, add Benzophenone (10 mol%) as a triplet sensitizer. If using 300-310 nm UVB lamps, no sensitizer is required for enamides.

  • System Priming: Flush the FEP coil (10 mL volume) with pure solvent to remove air.

  • Irradiation Parameters:

    • Light Source: 365 nm High-Power LED module.

    • Residence Time (

      
      ):  10–30 minutes (Determine by 
      
      
      
      ).
  • Execution: Pump the reagent solution through the coil. Maintain back pressure (40 psi) to prevent solvent boiling if the LEDs generate heat.

  • Purification: Evaporate solvent. The regioselectivity is typically >95% Head-to-Head for acetophenone derivatives, yielding the 1-phenyl-2-azabicyclo[3.2.0]heptane skeleton.

Part 4: Data Summary & Troubleshooting

Comparative Analysis of Routes
FeatureProtocol A (Cu-Catalyzed)Protocol B (Enamide/Flow)
Target Skeleton 3-Azabicyclo[3.2.0] 2-Azabicyclo[3.2.0]
Primary Precursor DiallylamineAcetophenone + Homoallylamine
Mechanism Metal-Complex ExcitationEnamide Triplet State (

)
Wavelength 254 nm (UVC)300–365 nm (UVB/UVA)
Concentration Low (~0.1 M)Moderate (0.05–0.2 M in Flow)
Key Risk Polymerization if too concentrated

isomerization of alkene
Troubleshooting Guide
  • Problem: Low Conversion.

    • Cause: Oxygen quenching.

    • Fix: Increase degassing time. In flow, use an inline degasser or pre-sonicate the feed solution under Argon.

    • Cause: Lamp degradation.

    • Fix: UV lamps have a finite life (~1000 hours). Check intensity with a radiometer.

  • Problem: Polymerization (Cloudy solution).

    • Cause: Concentration too high (Intermolecular reaction dominates).

    • Fix: Dilute the reaction.[5] For Protocol A, ensure pH is acidic to keep the amine protonated (except for the fraction coordinated to Cu).

  • Problem: Reactor Fouling (Flow).

    • Cause: "Filming" of polymer on the FEP tubing walls.

    • Fix: Flush system with MeOH/DCM (1:1) every 5 runs.

References

  • Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 101, 410–422.[3] Link

  • Druzhenko, T., Skalenko, Y., et al. (2017).[3][6] Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 82(18), 9627–9636.[7] Link

  • Skalenko, Y. A., et al. (2018). Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 83(3), 1394–1401. Link

  • Poplata, S., Tröster, A., Zou, Y. Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. Link

  • Piotrowski, D. W. (1999).[1] Photochemical [2+2] Cycloaddition of N-Allyl-N-acyl-enamines: A Route to 2-Azabicyclo[2.1.1]hexanes and 2-Azabicyclo[3.2.0]heptanes.[1] Synlett, 1999(7), 1091–1093. Link

Sources

Application Note: Chemoselective Esterification Strategies for (2-Azabicyclo[3.2.0]heptan-1-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a comprehensive, self-validating methodological guide for the chemoselective O-acylation of the highly constrained bicyclic amino alcohol, (2-Azabicyclo[3.2.0]heptan-1-yl)methanol.

Introduction & Mechanistic Context

This compound is a highly valuable, sterically constrained bicyclic scaffold frequently utilized in the development of neuroactive agents and PARP inhibitors. The structural proximity of a highly nucleophilic secondary amine (within the azabicyclo[3.2.0]heptane ring) and a primary alcohol (the C1-methanol group) presents a classic chemoselectivity challenge.

Because nitrogen is inherently more nucleophilic than oxygen, standard acylation conditions (e.g., acyl chlorides with triethylamine) will exclusively yield the N-acyl or N,O-diacyl products. To achieve selective O-esterification, chemists must manipulate the electronic state of the molecule or utilize highly specific catalytic systems. This guide details two field-proven strategies: the classical Protection-Esterification-Deprotection Route and the highly efficient Direct Acidic O-Acylation Route .

Quantitative Strategy Comparison

To assist in route selection, the following table summarizes the operational metrics of the primary esterification strategies available for this substrate.

MetricStrategy A: Protection Route (Steglich)Strategy B: Direct Acidic AcylationStrategy C: Zinc-Catalyzed Acylation
Step Count 3 Steps1 Step1 Step
Chemoselectivity >99% (Enforced by protection)>95% (Thermodynamic control)85-95% (Catalyst dependent)
Scalability Excellent (Standard batch)Excellent (Fewer unit operations)Moderate (Requires specialized Zn cluster)
Atom Economy Low (Boc and TFA waste)High (Only HCl/MsOH byproduct)High
Best Suited For Complex/fragile carboxylic acidsSimple, robust acyl halidesMild, neutral condition requirements

Experimental Workflows & Logical Relationships

The decision between a multi-step protection route and a direct acylation route depends entirely on the stability of the acylating agent and the scale of the reaction.

Workflow cluster_A Strategy A: Protection Route cluster_B Strategy B: Direct Route SM (2-Azabicyclo[3.2.0] heptan-1-yl)methanol Boc 1. N-Boc Protection SM->Boc Dir Acidic O-Acylation (MsOH, RCOCl) SM->Dir Est 2. EDC/DMAP Esterification Boc->Est Dep 3. TFA Deprotection Est->Dep Prod Target O-Ester (Amine Salt) Dep->Prod Dir->Prod

Workflow comparison: Classical protection-deprotection vs. direct acidic O-acylation.

Strategy A: The Protection-Esterification-Deprotection Route

This sequence relies on the temporary masking of the secondary amine using a tert-butyloxycarbonyl (Boc) group, followed by a Steglich esterification.

Causality of Experimental Choices
  • Reagent Selection (EDC vs. DCC): We mandate the use of EDC·HCl over DCC. The byproduct of EDC is 1-[3-(dimethylamino)propyl]-3-ethylurea, which is highly water-soluble and easily removed during aqueous workup. DCC produces dicyclohexylurea (DCU), which forms stubborn suspensions that complicate purification 1.

  • Role of DMAP: DMAP is strictly required in catalytic amounts (5-10 mol%). It acts as an acyl transfer agent, attacking the O-acylisourea intermediate to form a highly electrophilic N-acylpyridinium species. This prevents the unwanted 1,3-rearrangement of the intermediate into an unreactive N-acylurea 1.

Protocol: Self-Validating Steglich Esterification
  • N-Protection: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and cool to 0 °C. Dropwise add Boc₂O (1.1 eq). Stir for 4 hours. Validation: TLC (Ninhydrin stain) should show the disappearance of the primary amine spot (turns from purple to UV-active only).

  • Esterification: To a solution of the N-Boc protected intermediate (1.0 eq) and the target carboxylic acid (1.2 eq) in anhydrous DCM at 0 °C, add EDC·HCl (1.5 eq) and DMAP (0.1 eq).

  • In-Process Control: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via LC-MS. The mass of the O-acylisourea intermediate should be transient; accumulation indicates insufficient DMAP.

  • Workup: Wash the organic layer sequentially with 1M HCl (removes DMAP and unreacted amine), saturated NaHCO₃ (removes unreacted carboxylic acid), and brine. Dry over Na₂SO₄.

  • Deprotection: Dissolve the crude ester in a 4:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir for 2 hours at room temperature. Concentrate under reduced pressure to yield the TFA salt of the target ester.

Strategy B: Direct Chemoselective O-Acylation under Acidic Conditions

For scalable syntheses utilizing robust acyl chlorides, direct O-acylation is significantly more efficient. By conducting the reaction in a strongly acidic medium (e.g., methanesulfonic acid, MsOH), the secondary amine is quantitatively protonated. This converts the nitrogen into an ammonium salt, completely abolishing its nucleophilicity and allowing the primary alcohol to react selectively 2.

Mechanism FreeBase Amino Alcohol (Nucleophilic N & O) Ammonium Ammonium Salt (Deactivated N, Reactive O) FreeBase->Ammonium Protonation Acid Strong Acid (MsOH) Acid->Ammonium Product O-Acylated Ester Salt Ammonium->Product Chemoselective Attack Acyl Acyl Chloride (Electrophile) Acyl->Product

Mechanism of chemoselective O-acylation via amine protonation in strongly acidic media.

Causality of Experimental Choices
  • Acid Selection (MsOH): Methanesulfonic acid is preferred over sulfuric acid because it is non-oxidizing and highly miscible with organic solvents, ensuring a homogenous reaction mixture. It keeps the acyl chloride strictly in its non-dissociated form, minimizing side reactions 2.

  • Temperature Control: The reaction must be initiated at 0 °C to control the exothermic formation of the ammonium salt before the addition of the electrophile.

Protocol: Self-Validating Acidic Acylation
  • Salt Formation: Suspend this compound (1.0 eq) in anhydrous cyclopentyl methyl ether (CPME) or neat MsOH (depending on substrate solubility) at 0 °C. Carefully add Methanesulfonic acid (1.5 eq if using CPME as solvent). Validation: Complete dissolution and a mild exotherm indicate successful ammonium salt formation.

  • Acylation: Dropwise add the desired acyl chloride (1.1 eq).

  • In-Process Control: Heat the mixture to 40-50 °C for 4-6 hours. Monitor via LC-MS. Because the amine is masked as a salt, GC-MS is not recommended without prior neutralization, as thermal degradation will skew the analysis.

  • Workup & Isolation: Cool the reaction to 0 °C and precipitate the product by adding cold diethyl ether. The resulting solid is the pure methanesulfonate salt of the O-acylated product. Filter and wash with cold ether. This step acts as a self-purifying mechanism, bypassing the need for column chromatography 2.

Emerging Alternative: Zinc Cluster Catalysis

For highly sensitive substrates where strongly acidic conditions (Strategy B) or standard coupling reagents (Strategy A) are poorly tolerated, researchers can utilize tetranuclear zinc clusters (e.g., Zn₄(OCOCF₃)₆O). Unlike typical azaphilic zinc ions, this specific cluster exhibits unique oxophilic properties, actively coordinating the alcohol over the amine and facilitating direct, neutral O-acylation without protecting groups 3. While highly advanced, this method requires specialized catalyst preparation and is generally reserved for late-stage functionalization.

References

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications.Beilstein Journal of Organic Chemistry, 2015.
  • Enzyme-like Chemoselective Acylation of Alcohols in the Presence of Amines Catalyzed by a Tetranuclear Zinc Cluster.Journal of the American Chemical Society, 2008.
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.Green Chemistry, 2021.
  • NHC Catalyzed Oxidations of Aldehydes to Esters: Chemoselective Acylation of Alcohols in Presence of Amines.Journal of the American Chemical Society, 2010.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Bicyclic Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Purification of Polar Bicyclic Amino Alcohols (e.g., Quinuclidines, Tropanes, Granatanes)

Executive Summary: The "Polarity Trap"

You are likely here because your bicyclic amino alcohol (e.g., 3-quinuclidinol, tropine, or azabicyclo-octane derivatives) is failing standard purification workflows. These molecules possess a "devil’s combination" of physicochemical properties:

  • High Polarity: They elute in the void volume on C18.

  • Basic Nitrogen: They streak or bind irreversibly to standard silica gel due to silanol interactions.

  • Rigid Lipophilicity: Despite being polar, their bicyclic carbon skeleton resists solubility in standard normal-phase solvents (Hexane/EtOAc).

  • UV Invisibility: Most lack conjugation, making UV detection at 254 nm impossible.

This guide abandons generic advice to focus on orthogonal stationary phases and chemical modulation techniques specifically for these rigid amines.

Module 1: Chromatographic Mode Selection

Do not default to C18 or standard Silica. Use this decision matrix to select the correct stationary phase based on your compound's solubility and scale.

Workflow Visualization: Method Selection Logic

MethodSelection Start Start: Crude Bicyclic Amine SolubilityCheck Solubility Check Start->SolubilityCheck NonPolar Normal Phase Strategy SolubilityCheck->NonPolar Soluble in DCM/EtOAc Polar Polar Mode Strategy SolubilityCheck->Polar Soluble in Water/MeOH only AmineSilica AmineSilica NonPolar->AmineSilica Best Option: Amine-Functionalized Silica BasifiedSilica BasifiedSilica NonPolar->BasifiedSilica Alternative: Silica + 1% TEA/NH3 SCX SCX Polar->SCX Purification + Salt Removal: SCX (Catch & Release) HILIC HILIC Polar->HILIC High Resolution: HILIC (Amide/Bare Silica)

Figure 1: Decision tree for selecting stationary phases based on solubility profiles. Blue = Decision Node, Red = Normal Phase, Green = Polar/Aqueous Mode.

Module 2: Troubleshooting Protocols

Scenario A: "My compound streaks on Silica Gel (Tailing > 2.0)"

Root Cause: The basic nitrogen in the bicyclic ring (pKa ~9-11) interacts strongly with acidic silanols (Si-OH) on the silica surface, causing secondary retention and tailing.

Protocol: The "Basified" Silica Slurry

If you cannot afford Amine-functionalized silica, you must chemically modify the surface of standard silica.

  • Mobile Phase Prep: Prepare your eluent (e.g., DCM:MeOH 90:10) and add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃) .

  • Column Pre-treatment: Flush the column with 3 CV (Column Volumes) of the basified solvent before loading the sample. This saturates the active silanol sites.

  • The Run: Run your gradient. The TEA competes for the silanol sites, allowing your amine to elute as a sharp band.

    • Warning: TEA boils at ~89°C. If your product is volatile, use Ammonia (gas) saturated methanol instead.

Scenario B: "My compound elutes in the Void Volume on C18"

Root Cause: The hydroxyl and amine groups make the molecule too hydrophilic to interact with the hydrophobic C18 chains.

Protocol: HILIC (Hydrophilic Interaction Liquid Chromatography)

HILIC is the "Gold Standard" for polar bicyclic amines. It uses a polar stationary phase (Bare Silica or Amide) with a high-organic mobile phase.[1]

  • Stationary Phase: Amide-bonded silica (preferred for stability) or Bare Silica.

  • Mobile Phase A: Acetonitrile (Weak solvent in HILIC).

  • Mobile Phase B: 10mM Ammonium Formate pH 3.0 (Strong solvent in HILIC).

  • Gradient: Start at 95% ACN and gradient down to 60% ACN.

    • Mechanism:[2][3][4] A water layer forms on the silica surface.[5] Your polar amine partitions into this water layer.

    • Critical Step: HILIC columns require long equilibration (20-30 CV) to establish the water layer.

Module 3: The "Catch and Release" Isolation Strategy

For crude reaction mixtures containing non-basic impurities (starting materials, neutral byproducts), Strong Cation Exchange (SCX) is superior to chromatography. It acts as a chemical filter.

Protocol: SCX Purification for Bicyclic Amines

Materials: SCX Cartridge (Sulfonic acid bonded silica), Methanol, Ammonia (7N in MeOH).

StepActionMechanistic Purpose
1. Activation Wash cartridge with MeOH.Wets the hydrophobic backbone.
2. Loading Dissolve crude in MeOH (or water) and load. Ensure pH < 7 .The basic amine becomes protonated (

) and binds ionically to the sulfonate (

).
3. Washing Flush with 5 CV of MeOH or ACN.Neutral and acidic impurities do not bind and are washed away.
4. Elution Elute with 2M Ammonia in MeOH .The excess base deprotonates the amine, breaking the ionic bond and releasing the purified free base.
Workflow Visualization: SCX Logic

SCX_Workflow Load LOAD (Acidic/Neutral pH) Wash WASH (Methanol) Load->Wash Neutrals pass through Elute ELUTE (NH3 in MeOH) Wash->Elute Impurities removed Product Product Elute->Product Pure Amine Collected

Figure 2: The Catch-and-Release mechanism. Only the basic amine is retained during the wash step.

Module 4: Detection of "Invisible" Compounds

Bicyclic amino alcohols (e.g., 3-quinuclidinol) often lack chromophores. UV detection at 254nm will show a flat line.

Solutions:

  • Low Wavelength UV: Attempt detection at 205-210 nm .

    • Constraint: You cannot use UV-absorbing solvents like Acetone, Ethyl Acetate, or high concentrations of TEA. Use Phosphate buffers or Formic acid.

  • Universal Detectors: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). These detect any non-volatile compound regardless of optical properties.

  • Derivatization (Pre-column):

    • React the amine with Benzoyl Chloride or Cbz-Cl before purification.

    • Benefit: Adds a UV chromophore (benzene ring) AND reduces polarity, making the compound easier to purify on standard C18 or Silica.

Frequently Asked Questions (FAQs)

Q: I used HILIC, but my retention times are shifting between runs. Why? A: HILIC phases are sensitive to the hydration shell on the silica. If you do not equilibrate for at least 20 column volumes (CV) between runs, the water layer is inconsistent. Also, ensure your ACN is not "dry"; HILIC requires at least 2-5% water in the organic phase to function [1].

Q: Can I use TFA (Trifluoroacetic acid) to improve peak shape on C18? A: Yes, but with a caveat. TFA forms strong ion pairs with amines, increasing retention on C18. However, TFA is difficult to remove (high boiling point) and can affect Mass Spec sensitivity (ion suppression). For LC-MS applications, use Formic Acid or Ammonium Formate instead [2].

Q: My bicyclic amine is trapping in the SCX cartridge and won't elute with ammonia. A: Some bicyclic amines are extremely basic (pKa > 11) or sterically hindered. If 2M NH3/MeOH fails, try a stronger displacer: 5% Triethylamine in Methanol . If that fails, the interaction might be hydrophobic (non-specific binding); try adding 20% DCM to the elution solvent to solubilize the organic skeleton.

References

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography (HILIC) Method Development and Troubleshooting. Retrieved from [Link]

  • Waters Corporation. (2025). Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters. Retrieved from [Link]

  • Teledyne ISCO. (2012).[6] RediSep SCX Column: Purification of high pKa organic compounds. Retrieved from [Link]

  • Biotage. (2023). When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]

Sources

Overcoming steric hindrance in 2-azabicyclo[3.2.0]heptane reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 2-Azabicyclo[3.2.0]heptane Reactions Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists

Technical Abstract & Scaffold Architecture

The 2-azabicyclo[3.2.0]heptane core is a conformationally restricted pyrrolidine surrogate increasingly used to improve metabolic stability and selectivity in drug candidates. However, its fused cyclobutane-pyrrolidine architecture creates a unique steric environment that often stalls standard synthetic transformations.

The Core Problem: The reactivity of the secondary amine (N2) is governed by the "pucker" of the fused cyclobutane ring.

  • Exo-face: Generally accessible, but often shielded by C1-bridgehead protons.

  • Endo-face: Severely sterically hindered due to the concave folding of the bicyclic system.

This guide addresses the three most common bottlenecks: Amide Coupling , Palladium-Catalyzed Arylation , and N-Alkylation .

Troubleshooting Module: Amide Coupling & Acylation

User Issue: “Standard EDC/HOBt or HATU couplings result in <20% conversion or stalled intermediates, even with excess acid.”

Root Cause Analysis

The nitrogen lone pair in 2-azabicyclo[3.2.0]heptane is less nucleophilic than in proline or piperidine due to:

  • Steric Screening: The C1 bridgehead and C7 methylene create a "steric wall" that blocks the approach of bulky activated esters.

  • Ring Strain: The fused 4-membered ring distorts the pyrrolidine geometry, slightly pyramidalizing the nitrogen and reducing orbital overlap with electrophiles.

Optimization Protocol: The "High-Energy" Pathway

For difficult couplings involving this scaffold, standard carbodiimides often fail. Switch to phosphonium or uronium reagents with HOAt additives.

Recommended Workflow:

ParameterStandard Condition (Avoid)High-Performance Condition (Recommended)
Coupling Agent EDC/HOBt, HBTUHATU or PyAOP (Phosphonium salts are superior for hindered amines)
Base DIPEA (Hunig's Base)TMP (2,4,6-Collidine) or NMM (Less steric bulk around the proton)
Additive NoneHOAt (1-Hydroxy-7-azabenzotriazole) - Critical for accelerating active ester formation
Solvent DCM or THFDMF or NMP (Polar aprotic solvents stabilize the transition state)
Temperature RT50°C or Microwave (80°C, 15 min)
Step-by-Step Protocol (100 mg Scale)
  • Activation: Dissolve Carboxylic Acid (1.2 equiv) and HATU (1.3 equiv) in DMF (0.2 M).

  • Base Addition: Add HOAt (1.3 equiv) and Collidine (3.0 equiv). Stir for 5 minutes to form the activated ester (bright yellow color change often observed).

  • Amine Addition: Add 2-azabicyclo[3.2.0]heptane (1.0 equiv).

  • Reaction: Stir at 50°C for 4 hours. Monitor by LCMS.[1]

    • Checkpoint: If <50% conversion after 4h, move to Microwave irradiation (80°C, 20 min).

Troubleshooting Module: Buchwald-Hartwig N-Arylation

User Issue: “I observe rapid catalyst decomposition or no product formation when trying to couple the scaffold with aryl bromides.”

Root Cause Analysis

The 2-azabicyclo[3.2.0]heptane amine is a "bulky secondary amine." Standard ligands (e.g., BINAP, Xantphos) create a coordination sphere that is too crowded to accommodate both the bulky amine and the aryl halide during the reductive elimination step.

Catalyst Selection Logic

You must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) specifically tuned for bulky amines.

  • Generation 3 (G3) Pre-catalysts are essential to ensure rapid initiation without forming inactive Pd-dimers.

Ligand Screening Matrix:

Substrate ClassRecommended LigandRationale
Aryl Bromides/Iodides RuPhos The "Gold Standard" for bulky secondary amines. Excellent turnover.
Aryl Chlorides BrettPhos Higher activity required for oxidative addition of chlorides.
Heteroaryl Halides tBuBrettPhos Resists coordination from heteroatoms (pyridines/pyrimidines).
Visual Logic: Catalyst Decision Tree

BuchwaldLogic Start Start: N-Arylation of 2-azabicyclo[3.2.0]heptane Halide Identify Electrophile Start->Halide Br_I Aryl Bromide/Iodide Halide->Br_I Cl Aryl Chloride Halide->Cl Het Heterocycle (Pyridine/Pyrimidine) Halide->Het RuPhos Ligand: RuPhos Cat: Pd-RuPhos-G3 Base: NaOtBu Br_I->RuPhos Standard Brett Ligand: BrettPhos Cat: Pd-BrettPhos-G3 Base: LHMDS Cl->Brett High Activity Needed tBuBrett Ligand: tBuBrettPhos Cat: Pd-G3-tBuBrettPhos Base: K3PO4 Het->tBuBrett Prevent Poisoning Opt Optimization Loop: 1. Switch Solvent (Dioxane -> tBuOH) 2. Increase Temp (80 -> 110°C) RuPhos->Opt Brett->Opt tBuBrett->Opt

Caption: Decision matrix for selecting Buchwald-Hartwig conditions based on electrophile type.

Troubleshooting Module: N-Alkylation (SN2 vs. Reductive Amination)

User Issue: “Direct alkylation with alkyl halides leads to elimination byproducts or unreacted starting material.”

Root Cause Analysis

The SN2 Trap: Backside attack (SN2) requires the nitrogen to approach the electrophile at a 180° angle. The bicyclic framework of 2-azabicyclo[3.2.0]heptane creates significant steric clash on the approach vector, especially if the alkyl halide is secondary or branched. This often forces the reaction toward E2 elimination (acting as a base) rather than substitution.

The Solution: Reductive Amination

Avoid SN2. Use Reductive Amination whenever possible. It proceeds via an iminium ion intermediate which is planar (sp2), relieving steric strain during the critical bond-forming step.

Comparison of Methodologies:

FeatureDirect Alkylation (SN2)Reductive Amination (Recommended)
Mechanism Bimolecular SubstitutionIminium formation

Hydride reduction
Steric Sensitivity High (Fails with secondary alkyl halides)Low (Works well with ketones/aldehydes)
Side Reactions Over-alkylation (Quaternary salts), EliminationMinimal (Mono-alkylation is selective)
Reagents R-Br, K2CO3, DMFR-CHO, STAB (NaBH(OAc)3), DCE
FAQ: "I must use an alkyl halide. How do I make it work?"

If you cannot use reductive amination (e.g., no corresponding aldehyde exists), follow this "Force-Field" protocol:

  • Solvent: Use Acetonitrile (polar aprotic, lower boiling than DMF, easier workup).

  • Base: Use Cesium Carbonate (Cs2CO3) .[1][2] The "Cesium Effect" improves solubility and reactivity of the amine anion.

  • Catalyst: Add KI (Potassium Iodide, 0.5 equiv) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).

  • Temperature: Heat to 60-80°C in a sealed tube.

Strategic Summary & Workflow

The following diagram summarizes the decision-making process for functionalizing the N2 position of the 2-azabicyclo[3.2.0]heptane scaffold.

Workflow Input 2-Azabicyclo[3.2.0]heptane (N2-H) Decision Desired Transformation? Input->Decision Amide Amide Bond (C=O) Decision->Amide Aryl Aryl Amine (Ar-N) Decision->Aryl Alkyl Alkyl Amine (R-N) Decision->Alkyl AmideSol Use HATU + HOAt Collidine, DMF Amide->AmideSol ArylSol Pd-G3-RuPhos NaOtBu, Toluene Aryl->ArylSol AlkylDec Aldehyde Available? Alkyl->AlkylDec RedAm Reductive Amination STAB, DCE AlkylDec->RedAm Yes ForceAlk Cs2CO3, KI, MeCN Heat (60°C) AlkylDec->ForceAlk No (Halide only)

Caption: Integrated workflow for N-functionalization of 2-azabicyclo[3.2.0]heptane.

References

  • Nosyk, D. A., et al. (2025).[3][4][5] Synthesis and Physicochemical Characterization of 2-Azabicyclo[3.2.0]heptane Building Blocks. ChemRxiv.[5]

  • Zozulya, S., et al. (2018).[6][7] Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 83(3), 1394–1401.[6]

  • Buchwald, S. L., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides. Chemical Science (User Guide).

  • BenchChem Technical Support. (2025). Troubleshooting N-Alkylation Reactions.

Sources

Separating diastereomers of azabicyclo[3.2.0]heptan-1-yl derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket: #AZ-320-DIA Subject: Resolution of Diastereomers for Azabicyclo[3.2.0]heptan-1-yl Derivatives Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

User Issue Summary

"I am struggling to separate the diastereomers of an azabicyclo[3.2.0]heptan-1-yl derivative. The peaks are tailing significantly on HPLC, and I cannot confirm if the separation is due to diastereomers or rotamers. Scale-up via crystallization has resulted in 'oiling out'. Please advise on a robust protocol."

Module 1: Chromatographic Separation (Analytical & Prep)

The Challenge: Azabicyclo[3.2.0]heptane derivatives possess a rigid, strained bicyclic framework. The "1-yl" substitution usually introduces a chiral center at the bridgehead, creating potential endo/exo diastereomers. The primary issues are the basicity of the amine (causing peak tailing) and the lack of strong UV chromophores.

Troubleshooting Guide: HPLC & SFC Method Development

Q1: My peaks are tailing badly. How do I fix the peak shape? A: Tailing is caused by the interaction of the basic nitrogen with residual silanols on the stationary phase.

  • The Fix (Reversed Phase): Use a high pH buffer (pH 9.5–10.0) if your column is hybrid-silica based (e.g., XBridge, Gemini). The high pH suppresses the ionization of the amine, keeping it neutral and reducing silanol interaction.

    • Buffer: 10 mM Ammonium Bicarbonate or 0.1% Diethylamine (DEA).

  • The Fix (Normal Phase/SFC): You must add a basic modifier.

    • Standard: 0.1% DEA or Isopropylamine (IPA) in the organic modifier (MeOH/EtOH).

Q2: I see no peaks or very weak signals. Is my compound eluting? A: These bicyclic amines often lack a conjugated


-system.
  • Solution A (Detector): Switch to a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). These are universal for non-volatile analytes.

  • Solution B (Derivatization): If you must use UV, react the amine with a chromophore tag like p-nitrobenzoyl chloride or benzyl chloride before injection. This also aids separation by adding

    
    -
    
    
    
    interaction sites for chiral columns.

Q3: Which chiral columns should I screen first? A: For rigid bicyclic amines, polysaccharide-based columns are the gold standard.

Column TypeSelectorInteraction ModeSuccess Rate (Est.)
Amylose-1 (AD) Amylose tris(3,5-dimethylphenylcarbamate)H-bonding,

-

, Steric
High (First Choice)
Cellulose-1 (OD) Cellulose tris(3,5-dimethylphenylcarbamate)Structural rigidity recognitionHigh
Immobilized (IC) Cellulose tris(3,5-dichlorophenylcarbamate)Chlorinated interaction (stronger dipole)Medium (Good for polar derivatives)

Visualization: Method Development Workflow

The following decision tree outlines the logical flow for separating these specific derivatives.

Method_Development Start START: Azabicyclo Mixture CheckUV Check UV Chromophore Start->CheckUV Derivatize Derivatize (e.g., Benzyl) CheckUV->Derivatize No UV ScreenAchiral Achiral Screen (C18 High pH) CheckUV->ScreenAchiral UV Present Derivatize->ScreenAchiral ScreenChiral Chiral Screen (AD/OD/IC) ScreenAchiral->ScreenChiral Diastereomers Co-elute SFC_Route SFC (Supercritical Fluid) ScreenChiral->SFC_Route Preferred HPLC_Route Normal Phase HPLC ScreenChiral->HPLC_Route Alternative Resolution Resolution > 1.5? SFC_Route->Resolution HPLC_Route->Resolution PrepScale Scale-up Purification Resolution->PrepScale Yes SaltScreen Switch to Salt Screening Resolution->SaltScreen No

Caption: Decision tree for separating azabicyclo[3.2.0]heptane diastereomers, prioritizing SFC for amine solubility.

Module 2: Chemical Resolution (Scale-Up)

The Challenge: Chromatography is expensive for multi-gram scales. Classical resolution via diastereomeric salt formation is preferred but prone to "oiling out" (forming a gum instead of crystals) due to the flexible substituents on the rigid core.

Q4: My crystallization attempts result in oil. How do I get solids? A: Oiling out occurs when the solvent boiling point is higher than the melting point of the solvated salt, or impurities prevent lattice formation.

  • Protocol:

    • Acid Selection: Use chiral acids with rigid structures.

      • Top Picks: L-Tartaric acid, Dibenzoyl-L-tartaric acid, (S)-Mandelic acid.

    • Solvent Switch: Avoid pure alcohols. Use a mixture of a polar solvent (dissolver) and a non-polar anti-solvent.

      • Recipe: Dissolve amine in minimal hot Ethanol. Add warm Ethyl Acetate or MTBE dropwise until cloudiness persists. Cool very slowly (1°C/min).

    • Seeding: If you have even a micro-crystal from an evaporated HPLC fraction, use it to seed the mother liquor.

Q5: How do I know which diastereomer precipitated? A: You must free the base (treat salt with NaOH, extract with DCM) and run an analytical HPLC against your original mixture. The salt usually enriches one diastereomer significantly (e.g., >80% de). Recrystallize to upgrade to >99% de.

Module 3: Structural Identification

The Challenge: Assigning absolute configuration (Exo vs. Endo) relative to the bridgehead.

Q6: How do I distinguish the diastereomers by NMR? A: Use NOESY (Nuclear Overhauser Effect Spectroscopy) to look for spatial proximity.

  • The Marker: Look for the bridgehead proton (H1/H5) and the protons on the substituent.

    • Endo Isomer: Strong NOE correlation between the bridgehead proton and the substituent protons (they are on the same face of the "cup").

    • Exo Isomer: Weak or no NOE correlation; substituent points away from the ring system.

FeatureExo-Isomer (Typical)Endo-Isomer (Typical)
Thermodynamics Generally more stableLess stable (steric clash)
NMR Shift (Substituent) Upfield (shielded by ring current)Downfield
Elution (Chiral Col) Often elutes 2nd (stronger interaction)Often elutes 1st

Module 4: Stability & Handling

Q7: My compound degrades during evaporation. Why? A: Azabicyclo[3.2.0]heptanes contain a strained cyclobutane ring fused to a pyrrolidine.

  • Risk: Acid-catalyzed ring opening or rearrangement.[1]

  • Prevention:

    • Never concentrate to dryness in the presence of strong acids (e.g., TFA).

    • Always neutralize HPLC fractions (add bicarbonate) before evaporation.

    • Store as the free base or HCl salt at -20°C; avoid leaving in solution for extended periods.

References

  • Synthesis & Stereochemistry: Demchuk, O., et al. "Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery." Journal of Organic Chemistry, 2017.[2] Link

  • Chiral Separation Troubleshooting: "Trouble with Chiral Separations." Chromatography Today, 2020. Link

  • Amine Resolution: "Resolution of Enantiomers via Diastereomeric Salt Formation." Chemistry Steps. Link

  • SFC for Amines: "Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals." NIH / PubMed Central. Link

Sources

Optimizing column chromatography conditions for amino alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Silanol Trap"

Purifying amino alcohols on silica gel is notoriously difficult because you are fighting two opposing forces. The alcohol moiety requires polarity to elute, while the amine moiety acts as a base, protonating upon contact with acidic silanols (


, pKa 

5.0) on the silica surface.[1][2][3][4]

This results in the classic "Silanol Trap":

  • Ion Exchange: The amine forms a salt with the silica (

    
    ), causing irreversible adsorption or severe tailing.
    
  • Solubility Mismatch: Increasing methanol to break the ionic bond often dissolves the silica or causes phase separation with non-polar co-solvents.

This guide provides the workflows to break this trap.

Module 1: Mobile Phase Strategy (The Additive Protocol)

Q: My amino alcohol streaks from the baseline to the solvent front. Increasing methanol doesn't help. What is happening?

A: You are experiencing "chromatographic streak" due to secondary interactions. The amine is interacting with silanols rather than partitioning.[3] You must introduce a Competitor Base to occupy the silanol sites.[5]

The Solution: Basified Mobile Phases

You have two primary options for additives: Triethylamine (TEA) or Ammonia (


) .
Option A: The Triethylamine (TEA) Method

Best for: Lipophilic amino alcohols eluting in Hexane/EtOAc or low % DCM.

  • Mechanism: TEA (

    
     10.75) is more basic than most amino alcohols. It saturates the silica surface, forcing your target compound into the mobile phase.
    
  • Protocol:

    • Pre-treatment: Flush the packed silica column with 2 Column Volumes (CV) of mobile phase containing 1% TEA .

    • Elution: Run your gradient with 0.5% to 1% TEA maintained in the organic solvent.

  • Warning: TEA has a high boiling point (89°C). It is difficult to remove from the final product without high-vacuum drying or an acidic workup (which defeats the purpose if your product is acid-sensitive).

Option B: The Ammoniated Methanol Method (Recommended)

Best for: Polar amino alcohols requiring DCM/MeOH.

  • Mechanism: Ammonia provides the necessary basicity but is volatile, making product isolation cleaner.

  • The "Magic Solvent" Recipe (CMA): A standard system for difficult amines is Chloroform:Methanol:Ammonia (conc. aq.).

    • Ratio: 80:20:1 or 90:10:1.

    • Preparation: Add concentrated aqueous

      
       to the Methanol first, then mix with DCM/Chloroform.
      
    • Note: If the solution turns cloudy, you have exceeded the water saturation limit of the DCM. Add a small amount of MeOH to clarify.

Visualizing the Mechanism

SilanolInteraction cluster_0 Standard Silica (No Additive) cluster_1 Basified Silica (With TEA/NH3) Silanol Acidic Silanol (Si-OH) Trapped Ionic Bond (Stuck) Silanol->Trapped Proton Transfer Amine Amino Alcohol (R-NH2) Amine->Trapped Silanol2 Acidic Silanol (Si-OH) Blocked Blocked Site (Si-O- NH4+) Silanol2->Blocked Additive Additive (TEA/NH3) Additive->Blocked Preferential Binding FreeAmine Free Amino Alcohol (Elutes) Blocked->FreeAmine Analyte Repelled

Figure 1: Mechanism of amine tailing and the competitive displacement effect of mobile phase additives.

Module 2: Stationary Phase Alternatives

Q: I used TEA, but my compound still decomposes or sticks. Is silica the wrong choice?

A: Yes. If your amino alcohol is acid-sensitive or highly polar, standard silica (even basified) may be too harsh.[3]

Selection Guide: Alternative Phases
Stationary PhaseSurface ChemistryBest ForTechnical Note
Amine-Functionalized Silica Propyl-amine bonded to SiAcid-sensitive amines; Avoiding additives.Acts as "Normal Phase" but the surface is basic.[6] Do not use TEA ; it is redundant.
Neutral Alumina Aluminum Oxide (pH ~7.0)Acid-labile compounds; Very basic amines.Lower surface area than silica (lower loading capacity). requires ~2x more stationary phase per gram of sample.
C18 (Reverse Phase) OctadecylsilaneHighly polar amino alcohols (water soluble).Run at High pH (pH 10) using Ammonium Bicarbonate or Ammonium Hydroxide buffers to keep amine neutral.
Decision Tree for Method Selection

MethodSelection Start Start: Amino Alcohol Purification Solubility Is it soluble in DCM/Hexane? Start->Solubility AcidSens Is it Acid Sensitive? Solubility->AcidSens Yes (Lipophilic) MethodC Method C: Reverse Phase (C18) High pH Buffer Solubility->MethodC No (Polar/Water Soluble) UVActive Is it UV Active? AcidSens->UVActive No (Stable) MethodB Method B: Amine-Functionalized Silica (Hex/EtOAc) AcidSens->MethodB Yes (Labile) MethodA Method A: Silica + 1% TEA (DCM/MeOH) UVActive->MethodA Yes/No

Figure 2: Decision matrix for selecting the optimal stationary phase based on compound properties.

Module 3: Detection (The "Invisible" Analyte)

Q: My amino alcohol has no chromophore (no UV absorbance). How do I see where my product is?

A: Amino alcohols often lack aromatic rings, rendering them invisible at 254nm. You must use derivatizing stains. Ninhydrin is the gold standard for primary and secondary amines.

Protocol: Ninhydrin Stain Preparation
  • Reagents: 1.5g Ninhydrin, 100mL n-Butanol, 3mL Acetic Acid.

  • Procedure:

    • Dip the TLC plate into the solution.[7]

    • Heat with a heat gun (approx. 100°C) until spots appear.

    • Result: Primary amines turn Deep Blue/Purple (Ruhemann's Purple). Secondary amines often turn Red/Brown .

    • Note: Tertiary amines do not react well with Ninhydrin. Use Dragendorff’s Reagent or Iodine Chamber for tertiary amino alcohols.

Module 4: Troubleshooting FAQ

Q: I see two spots on TLC, but NMR shows my compound is pure. Why? A: You are likely seeing the "Free Base" and the "Salt" form separating on the plate.

  • Fix: Add 1-2 drops of Ammonium Hydroxide to your TLC developing jar. If the two spots merge into one, it was a salt equilibrium issue.

Q: My product is stuck at the top of the column (Solvent Front) even in Hexane. A: You may have used a "Basified Silica" column (Amine-functionalized) with a solvent system designed for regular silica (e.g., DCM/MeOH/TEA).

  • Fix: Amine-silica is less polar than regular silica.[6] Reduce the polarity significantly (e.g., switch to Hexane/EtOAc) and remove the TEA additive.

Q: The collected fractions turned cloudy after evaporation. A: This is "Silica Leaching." Aggressive solvents (high MeOH + Ammonia) can dissolve small amounts of silica.

  • Fix: Re-dissolve the residue in dry DCM, filter through a 0.45µm PTFE syringe filter or a small pad of Celite, and re-evaporate.

References

  • Teledyne ISCO. (2012).[8] Method Development Strategies for Amine Bonded Phase Columns. Application Note AN65.[9] Link

  • SiliCycle. (n.d.). SiliCycle Application Note: Purification of Amines.[6][8][10]Link

  • Reich, H. J. (n.d.). Common Mobile Phases for Flash Chromatography. University of Wisconsin-Madison. Link

  • Biotage. (2023). When should I use an amine-bonded silica for flash chromatography?Link

  • Merck KGaA. (n.d.). TLC Visualization Reagents (Ninhydrin Protocol).[7]Link

Sources

Technical Support Center: Solubility Solutions for (2-Azabicyclo[3.2.0]heptan-1-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SOL-ABH-001 Status: Open Agent: Senior Application Scientist, Dr. Aris Subject: Resolving Solubility Incompatibility in Non-Polar Media

Executive Summary: The Molecule & The Challenge

(2-Azabicyclo[3.2.0]heptan-1-yl)methanol is a rigid, bicyclic amino alcohol often used as a piperidine isostere in medicinal chemistry. Its dual functionality—a secondary amine and a primary alcohol—creates a dense hydrogen-bonding network.

  • The Problem: While highly soluble in polar protic solvents (water, methanol) and moderately soluble in polar aprotic solvents (DMSO, DMF), it exhibits negligible solubility in non-polar solvents (Hexane, Toluene, Et₂O) in its unprotected form. This hampers reactions requiring anhydrous non-polar conditions (e.g., organolithium chemistry, non-polar extractions).

  • The Solution: Solubility is not a fixed property but a variable we can engineer. We will address this via Derivatization (Lipophilic Masking) , Phase Transfer Catalysis (The Trojan Horse) , and Solvent Engineering .

Diagnostic Workflow

Before altering your experiment, determine the root cause of the insolubility using this decision tree.

Solubility_Diagnostic Start User Issue: Compound Insoluble in Non-Polar Solvent CheckState Check Physical State: Is it a Salt (HCl/TFA) or Free Base? Start->CheckState IsSalt It is a Salt (e.g., HCl) CheckState->IsSalt Salt IsFreeBase It is the Free Base CheckState->IsFreeBase Free Base Action_FreeBase Action: Perform Free-Basing Protocol (See Protocol A) IsSalt->Action_FreeBase CheckReaction Is the Amine/Alcohol part of the reaction? IsFreeBase->CheckReaction Reaction_Yes Yes (e.g., N-alkylation) CheckReaction->Reaction_Yes Reaction_No No (Passive Scaffold) CheckReaction->Reaction_No CheckSolvent Can you change solvent system? Reaction_Yes->CheckSolvent Action_Protect Action: Apply Lipophilic Protecting Group (Boc/TBS) (See Strategy 1) Reaction_No->Action_Protect Action_PTC Action: Use Phase Transfer Catalysis (See Strategy 2) Solvent_Yes Yes CheckSolvent->Solvent_Yes Solvent_No No (Strictly Non-Polar) CheckSolvent->Solvent_No Action_Cosolvent Action: Use Cosolvent Trick (CHCl3/IPA or DCM spike) Solvent_Yes->Action_Cosolvent Solvent_No->Action_PTC

Figure 1: Diagnostic decision tree for selecting the appropriate solubilization strategy based on chemical state and experimental constraints.

Troubleshooting Guide & FAQs
Issue 1: "My compound is an HCl salt and sits at the bottom of the flask in Toluene."

Root Cause: Ionic lattices (salts) are incompatible with non-polar solvents due to the high energy cost of separating ions in a low-dielectric medium. Solution: You must break the lattice by generating the Free Base .

  • Why? The free base removes the ionic charge, leaving only the polar dipoles of the amine/alcohol, which are easier to solvate than ions.

  • Protocol: See Protocol A (Free-Basing) below.

Issue 2: "I need to run a lithiation, but the free base crashes out of Hexane at -78°C."

Root Cause: Even the free base has strong intermolecular Hydrogen Bonding (N-H and O-H), leading to aggregation and precipitation in apolar environments, especially at low temps. Solution: Lipophilic Masking (Protecting Groups). [1]

  • Strategy: Convert the amine to a Carbamate (Boc) or the alcohol to a Silyl Ether (TBS).

  • Effect: This replaces the "sticky" H-bond donors with "greasy" lipophilic butyl/silyl groups, drastically increasing solubility in Hexane/THF.

  • Data:

    Form Solubility in Hexane Solubility in Toluene
    HCl Salt Insoluble Insoluble
    Free Base < 1 mg/mL ~5-10 mg/mL

    | N-Boc Protected | > 50 mg/mL | > 100 mg/mL |

Issue 3: "I cannot protect the amine because I need to alkylate it, but I must use a non-polar solvent."

Root Cause: You have a conflicting requirement: a polar nucleophile in a non-polar solvent. Solution: Phase Transfer Catalysis (PTC). [2][3]

  • Mechanism: Use a quaternary ammonium salt (e.g., TBAB or Aliquat 336). The lipophilic cation (

    
    ) pairs with your anionic nucleophile, dragging it into the organic phase ("The Trojan Horse" effect).
    
  • Recommendation: Use 5-10 mol% Tetrabutylammonium Bromide (TBAB) in a Toluene/50% NaOH biphasic system.

Experimental Protocols
Protocol A: Quantitative Generation of the Free Base

Use this if your starting material is the HCl salt.

  • Dissolution: Dissolve 1.0 eq of this compound HCl in minimal water (approx. 2 mL per gram).

  • Basification: Cool to 0°C. Slowly add 4M NaOH or saturated K₂CO₃ until pH > 12. The solution may become cloudy.

  • Extraction (The Critical Step):

    • Standard extraction with Ether/Hexane often fails here due to high water solubility.

    • Use: DCM (Dichloromethane) or a mixture of CHCl₃:Isopropanol (3:1) . The Isopropanol disrupts the H-bonding with water, pulling the amino alcohol into the organic phase.

    • Perform 4x extractions.

  • Drying: Dry combined organics over Na₂SO₄ (Sodium Sulfate), filter, and concentrate in vacuo.

  • Result: A viscous oil or low-melting solid that is the Free Base. Use immediately or store under Argon.

Protocol B: N-Boc Protection for High Lipophilicity

Use this to render the molecule soluble in Hexane/Toluene for subsequent reactions on the alcohol or carbon skeleton.

  • Setup: Dissolve Free Base (1.0 eq) in DCM (0.2 M).

  • Reagents: Add Et₃N (1.2 eq) followed by Boc₂O (1.1 eq).

  • Reaction: Stir at Room Temp for 4-16 hours. Monitor by TLC (stain with Ninhydrin or KMnO₄).

  • Workup: Wash with 0.5M citric acid (removes unreacted amine), then brine. Dry over MgSO₄.

  • Outcome: The N-Boc-(2-Azabicyclo[3.2.0]heptan-1-yl)methanol is highly soluble in non-polar solvents.

Mechanistic Visualization: Phase Transfer Catalysis

When direct solubility is impossible, we use a catalyst to shuttle the molecule across the interface.

PTC_Mechanism cluster_aqueous Aqueous Phase (Base) cluster_interface Interface cluster_organic Organic Phase (Toluene) Nu_Aq Deprotonated Amine (Nu-) IonPair Ion Pair [Q+ Nu-] Nu_Aq->IonPair Pairing Q_Aq Catalyst (Q+) Q_Aq->IonPair Pairing IonPair_Org Soluble Ion Pair [Q+ Nu-] IonPair->IonPair_Org Transfer Product Alkylated Product IonPair_Org->Product Reaction with R-X Product->Q_Aq Q+ Recycles (returns to interface) RX Alkyl Halide (R-X)

Figure 2: Mechanism of Phase Transfer Catalysis (PTC). The lipophilic ammonium cation (Q+) shuttles the polar amino-alkoxide anion into the toluene layer, bypassing the need for bulk solubility.

References
  • Nosyk, D. A., et al. (2025).[4][5] 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv.[5][6] Available at: [Link]

  • PubChem. (2025).[7][8] (2-Azabicyclo[2.2.1]heptan-3-yl)methanol hydrochloride Compound Summary. National Library of Medicine. Available at: [Link]

  • Halpern, M. (2026). Phase Transfer Catalysis Reagent Guide. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Available at: [Link]

  • University of Rochester. (2020). Workup for Polar and Water-Soluble Solvents. Department of Chemistry. Available at: [Link]

Sources

Preventing racemization during functionalization of chiral bicyclic amines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Bicyclic Amine Functionalization Topic: Preventing Racemization During Functionalization Ticket ID: #CBA-RAC-001 Support Level: Tier 3 (Senior Application Scientist)[1]

Welcome to the Advanced Synthesis Support Center.

I am Dr. Aris, Senior Application Scientist. You are likely here because your enantiomeric excess (ee) dropped significantly after a functionalization step on a precious chiral bicyclic scaffold (e.g., tropane, quinuclidine, or azabicycloalkane).

Bicyclic amines are deceptive. While their rigid framework suggests stability, they are kinetically fragile during functionalization. The bridgehead constraints that define their biology often accelerate specific racemization pathways—particularly Retro-Mannich fragmentation and


-hydride elimination .[1]

This guide is structured to diagnose the specific "leak" in your chirality and provide self-validating protocols to plug it.

Module 1: Diagnostic & Risk Assessment

Q: Why is my bicyclic amine racemizing? It’s not an amino acid. A: You are likely triggering one of three specific failure modes. Unlike linear amines, bicyclics possess ring strain that can drive ring-opening/closing equilibria (Retro-Mannich) invisible to standard TLC monitoring.[1]

The Racemization Triad
  • 
    -Deprotonation (Thermodynamic):  If your functional group is 
    
    
    
    to the nitrogen (and not at a bridgehead), strong bases will generate a planar enolate/aza-enolate.[1]
  • 
    -Hydride Elimination (Catalytic):  Exclusive to transition metal coupling (Buchwald-Hartwig).[1] The metal inserts, eliminates a hydride to form an imine, and re-inserts indiscriminately.
    
  • Retro-Mannich (Structural): Specific to bicyclic

    
    -amino ketones (e.g., tropinone).[1] The ring opens to an achiral enone-amine, then re-closes racemically.[1]
    

RacemizationPathways cluster_0 Path A: Base-Mediated cluster_1 Path B: Pd-Catalyzed cluster_2 Path C: Structural Start Chiral Bicyclic Amine Enol Planar Enolate/Carbanion (Loss of sp3 geometry) Start->Enol Strong Base (LDA, NaH) BetaElim Beta-Hydride Elimination (Imine Formation) Start->BetaElim Pd(0)/Pd(II) Slow Reductive Elim Retro Retro-Mannich (Ring Opening) Start->Retro Heat + Lewis Acid (Tropinone derivatives) Racemic Racemic Mixture Enol->Racemic Reprotonation BetaElim->Racemic Hydride Re-insertion Retro->Racemic Ring Closure

Figure 1: The three primary mechanisms of chirality loss in bicyclic amines.[1]

Module 2: N-Functionalization (Buchwald-Hartwig)

Q: I lost 30% ee during a Buchwald coupling. How do I stop this? A: The culprit is


-hydride elimination . If the reductive elimination step is slow, the palladium center has time to perform a 

-hydride elimination on the amine, forming a transient imine.[1] When the hydride re-inserts, it does so without stereocontrol.

The Solution: Accelerate reductive elimination using bulky, electron-rich ligands and avoid Pd(II) precatalysts that require amine-mediated reduction.[1]

Protocol: Racemization-Free N-Arylation

Target: Coupling a chiral


-substituted bicyclic amine with an aryl halide.[1]
ParameterRecommendationRationale
Catalyst Source Pd(0) (e.g., Pd₂(dba)₃) or Pd-G3/G4 Precatalysts Avoids Pd(OAc)₂, which requires the amine to reduce Pd(II) to Pd(0), oxidizing the amine in the process [1].[1]
Ligand BrettPhos (Primary amines) or RuPhos (Secondary amines)Bulky ligands accelerate reductive elimination, outcompeting the racemizing

-elimination pathway [1].[1]
Base NaOtBu or K₃PO₄ Strong enough to deprotonate the Pd-amine complex, but kinetically bulky.[1] Avoid small, hard bases if possible.
Temperature < 80°C Higher temps favor the reversible

-elimination equilibrium.

Step-by-Step Workflow:

  • De-gas everything: Oxygen promotes catalyst decomposition, slowing the rate and allowing racemization to creep in.[1]

  • Pre-complexation: Mix Pd₂(dba)₃ (1 mol%) and BrettPhos (1.2 mol%) in dioxane at 100°C for 2 mins before adding substrate. This ensures active catalyst formation without consuming your chiral amine.

  • Addition: Add Aryl Bromide (1.0 equiv), Chiral Amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Execution: Stir at 60–80°C. Monitor by HPLC. Stop immediately upon consumption of aryl halide.

Module 3: C-Functionalization ( -Lithiation)

Q: Can I alkylate the


-carbon of a bicyclic amine without scrambling the center? 
A:  Yes, but only under Kinetic Control  using the "Memory of Chirality" or Retention of Configuration  principles.

In bicyclic systems (like N-Boc-azabicyclo[x.y.z]alkanes), lithiation can occur with retention if you utilize the Complex Induced Proximity Effect (CIPE).[1] The lithium coordinates to the carbamate oxygen, holding the carbanion in a specific geometry that prevents inversion.

Critical Distinction:

  • Bridgehead Lithiation: Safe. Bredt’s rule prevents planarization. You can lithiate bridgeheads (e.g., C1 in 2-azabicyclo[2.1.1]hexane) with high configurational stability [2].[1]

  • 
    -Methylene Lithiation:  High Risk.[1] Requires dipole stabilization.[2]
    
Protocol: -Alkylation with Retention (The O'Brien Method)

Based on work by Peter O'Brien and Iain Coldham [3].

  • Substrate Prep: Ensure the amine is protected as a Boc-carbamate (N-Boc).[1] The Boc group is essential for directing the lithium.

  • Solvent/Temp: Anhydrous Et₂O (Ether is better than THF for retention) at -78°C .

  • Reagent: Add s-BuLi (1.1 equiv) dropwise.[1]

    • Note: Do not use TMEDA if you want retention; TMEDA breaks the specific Li-O chelation that locks the configuration.

  • Time: Stir for 10–30 mins. (Longer times allow thermodynamic equilibration to the racemate).

  • Quench: Add electrophile (e.g., MeI, AllylBr) rapidly.

  • Warm up: Allow to warm to RT only after quench is complete.

Troubleshooting Table:

Observation Diagnosis Fix
Low Yield, High ee Deprotonation too slow. Switch solvent to THF (risk of lower ee) or increase s-BuLi slightly.
High Yield, 0% ee Thermodynamic equilibration.[1] Shorten lithiation time. Remove TMEDA/HMPA. Use Et₂O.

| Inverted Product | Inversion mechanism active. | This is rare in constrained bicycles but common in linear amines. Check literature for specific ring system behavior. |

Module 4: Amide Coupling (Acylation)

Q: My amine racemized during peptide coupling. A: This is due to Oxazolone (Azlactone) formation on the activated acid component, or base-mediated enolization of the amine if the coupling is sluggish.

Protocol:

  • Additives: Always use Oxyma Pure or HOAt . These suppress oxazolone formation better than HOBt.

  • Base: Use Collidine (2,4,6-trimethylpyridine) or TMP (2,4,6-trimethylpyridine).[1] These are non-nucleophilic and too sterically hindered to abstract the

    
    -proton of the chiral amine [4].
    
  • Order of Addition: Pre-activate the acid with EDC/Oxyma for 2 mins, then add the chiral bicyclic amine. Do not let the amine sit with the base and activating agent indefinitely.

Module 5: Analytical Verification

Q: How do I prove I have the enantiomer and not the racemate? A: Bicyclic amines are often polar and lack UV chromophores, making direct chiral HPLC difficult.[1]

Recommended Workflow:

  • Derivatization: React a small aliquot of your product with Marfey’s Reagent (FDAA).

  • Analysis: This converts enantiomers into diastereomers.[3]

  • Separation: Run on a standard achiral C18 HPLC column. The diastereomers will have significantly different retention times.

  • Validation: Compare against a deliberately racemized standard (made by refluxing your amine in NaOEt/EtOH).

Summary Decision Tree

DecisionTree Start Start: Functionalizing Chiral Bicyclic Amine Type Reaction Type? Start->Type N_Func N-Functionalization (Arylation/Acylation) Type->N_Func C_Func C-Functionalization (Alkylation) Type->C_Func IsCat Transition Metal? N_Func->IsCat Pos Position? C_Func->Pos Buchwald Buchwald-Hartwig IsCat->Buchwald Yes Amide Amide Coupling IsCat->Amide No Sol_Buch Use Pd(0) + BrettPhos Avoid Pd(II) Buchwald->Sol_Buch Sol_Amide Use Collidine/Oxyma Avoid TEA/DIPEA Amide->Sol_Amide Bridge Bridgehead Pos->Bridge Alpha Alpha-Methylene Pos->Alpha Sol_Bridge Safe (Bredt's Rule). Standard Lithiation. Bridge->Sol_Bridge Sol_Alpha High Risk. Use N-Boc + s-BuLi -78°C in Et2O (No TMEDA) Alpha->Sol_Alpha

Figure 2: Decision matrix for selecting reaction conditions to preserve chirality.

References

  • Maitre, S., et al. (2010).[1] "Pd-Catalyzed Amination of Aryl Halides with Chiral

    
    -Branched Amines." Journal of the American Chemical Society. 
    
  • O'Brien, P., et al. (2002).[2][4] "Complex-induced proximity effects. Temperature-dependent regiochemical diversity in lithiation-electrophilic substitution reactions of N-BOC-2-azabicyclo[2.1.1]hexane." Organic Letters.

  • O'Brien, P. (2008). "Chiral Lithium Amides for Asymmetric Synthesis." Chemical Reviews.

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

Disclaimer: This guide assumes standard laboratory safety protocols. Always perform a test reaction on a racemic model substrate before committing high-value chiral material.

Sources

Handling hygroscopic nature of (2-Azabicyclo[3.2.0]heptan-1-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Azabicyclo[3.2.0]heptan-1-yl)methanol is a conformationally restricted diamine/amino-alcohol scaffold used increasingly in fragment-based drug discovery (FBDD) to modulate exit vectors in medicinal chemistry campaigns.

Due to its low molecular weight (~127.19 g/mol for the free base) and the presence of both a secondary amine and a primary alcohol, this compound is highly hygroscopic and deliquescent . It rapidly absorbs atmospheric moisture, transitioning from a solid/semisolid to a viscous gum or oil. This guide addresses the critical challenges this creates for stoichiometry, storage, and analytical characterization.[1]

Section 1: Critical Handling & Storage

Q: My sample arrived as a sticky gum, but the CoA says it’s a solid. Has it degraded?

A: It is likely not degraded , but it has undergone deliquescence . This molecule possesses high hydrogen-bonding potential (donor/acceptor sites). When exposed to ambient humidity, the crystal lattice energy is disrupted by water molecules, lowering the melting point and causing the phase transition to an oil/gum.

  • Diagnostic Check: Run a quick LC-MS. If the main peak corresponds to the parent mass [M+H]+ and no significant oxidation byproducts (+16 Da) are visible, the compound is chemically intact but physically solvated.

  • Immediate Action: Do not attempt to scrape the gum. Re-dissolve the entire content in anhydrous methanol or dichloromethane (DCM), transfer to a tared flask, and remove solvent via rotary evaporation followed by high-vacuum drying (see Recovery Protocol below).

Q: How should I store this to prevent "gumming" in the future?

A: Standard refrigeration is insufficient if the vial seal is compromised. Protocol:

  • Atmosphere: Store strictly under Argon or Nitrogen.

  • Temperature: -20°C is preferred over 4°C. Lower temperatures reduce the kinetic rate of moisture absorption.

  • Secondary Containment: Place the primary vial inside a secondary jar containing active desiccant (e.g., Drierite™ or activated molecular sieves). Parafilm is permeable to water vapor over time; use electrical tape or heat-shrink bands for long-term storage.

Section 2: Accurate Weighing & Stoichiometry

Q: I cannot weigh the exact amount for my reaction because the mass keeps increasing on the balance. What do I do?

A: You are observing "stoichiometric drift" due to rapid water uptake. Never weigh this compound on an open benchtop balance.

Use the "Difference Weighing" Technique (Benchtop Method):

  • Tare a capped vial containing the source material.

  • Quickly transfer an approximate amount to your reaction vessel.[2]

  • Immediately recap the source vial and weigh it again.

  • The mass difference (

    
    ) is the exact amount transferred, regardless of how much water the sample in the reaction vessel absorbs during the brief transfer.
    

The "Stock Solution" Method (Recommended for High Precision): Because the gum is difficult to handle, dissolve the entire vendor supply in a known volume of anhydrous solvent (e.g., dry THF or DCM) to create a stock solution (e.g., 1.0 M). Aliquot by volume rather than mass.

Visual Workflow: Safe Weighing Protocols

WeighingProtocol Start Start: Hygroscopic Solid/Gum Decision Is Glovebox Available? Start->Decision Glovebox Weigh inside Inert Atmosphere (Argon/N2) Decision->Glovebox Yes Benchtop Benchtop Handling Decision->Benchtop No DirectAdd Add directly to reaction Glovebox->DirectAdd StockSol Create Stock Solution (Dissolve entire vial) Benchtop->StockSol Recommended Volumetric Transfer via Syringe (Volumetric Dosing) StockSol->Volumetric

Figure 1: Decision tree for handling hygroscopic building blocks to ensure stoichiometric accuracy.

Section 3: Recovery & Drying Protocols

Q: I need to remove the water before running a water-sensitive reaction (e.g., Isocyanate coupling). How do I dry it?

A: Simple vacuum drying is often ineffective for "gums" because the surface layer hardens, trapping water inside (case hardening). Use Azeotropic Distillation .

The Azeotrope Protocol:

  • Dissolve the wet gum in Anhydrous Toluene (or Benzene, if safety permits).

  • Rotary evaporate at 40-45°C. The toluene/water azeotrope will carry the moisture away.

  • Repeat this process 3 times.

  • Finish with high vacuum (< 1 mbar) for 4 hours.

  • Result: The gum should foam up and potentially return to a solid or a very dry, crisp foam.

Table 1: Drying Solvent Compatibility

SolventAzeotrope with Water?Boiling Point (Azeotrope)Suitability for (2-Azabicyclo...)methanol
Toluene Yes (20% Water)85°CExcellent. Chemically inert to amine/alcohol.
Ethanol Yes (4% Water)78°CPoor. Hygroscopic itself; hard to get <0.1% water.
DCM Yes (1.5% Water)38°CGood for initial transfer, poor for deep drying.
Acetonitrile Yes (16% Water)76°CModerate. Good solubility, but can trap in lattice.

Section 4: Analytical Verification (qNMR)

Q: My NMR shows a huge water peak at 4.79 ppm (D2O) or 1.56 ppm (CDCl3). How do I calculate the actual purity?

A: Integration errors caused by water are the #1 cause of "failed" purity checks. You must use Quantitative NMR (qNMR) with an internal standard to determine the Weight % (Wt%) purity.

qNMR Protocol:

  • Solvent: Use DMSO-d6 (Water peak at 3.33 ppm) instead of CDCl3. The amine protons exchange less rapidly, and the water peak is distinct from the scaffold signals.

  • Internal Standard: Select a standard that is non-hygroscopic and has simple singlets.

    • Recommendation:Maleic Acid (Singlet ~6.2 ppm) or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene).

  • Calculation:

    
    
    (Where I = Integral, N = # of protons, M = Molecular Weight, m = mass weighed)
    

Visual Workflow: The "Rescue" Pipeline

RescueProtocol WetSample Input: Wet/Oily Sample Check Check Purity (LCMS) WetSample->Check Degraded Discard/Repurify Check->Degraded Oxidation Observed Intact Intact Mass Check->Intact Parent Ion Only Drying Azeotropic Distillation (3x Toluene) Intact->Drying qNMR Validation: qNMR (DMSO-d6 + Maleic Acid) Drying->qNMR Ready Ready for Synthesis qNMR->Ready

Figure 2: Workflow for recovering and validating wet samples.

References

  • Nosyk, D. A., et al. (2026).[3] Synthesis and Physicochemical Characterization of 2-Azabicyclo[3.2.0]heptane Building Blocks. European Journal of Organic Chemistry.

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • ResolveMass Laboratories. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.

  • Enamine Ltd. (2018).[3] Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. Journal of Organic Chemistry.

Sources

Validation & Comparative

High-Resolution NMR vs. Standard Techniques for the Structural Elucidation of (2-Azabicyclo[3.2.0]heptan-1-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

(2-Azabicyclo[3.2.0]heptan-1-yl)methanol (CAS: 2155852-45-0) is a conformationally constrained bicyclic amine. In modern drug discovery, the 2-azabicyclo[3.2.0]heptane scaffold is increasingly utilized as a rigid bioisostere for piperidines and pyrrolidines[1]. By locking the amine into a specific spatial trajectory, these scaffolds improve metabolic stability and target binding affinity.

However, the structural rigidity and ring strain that make this molecule pharmacologically valuable also make its analytical characterization notoriously difficult. The "bicyclic effect" induces unusual chemical shifts, and the locked conformation results in severe diastereotopic splitting. This guide objectively compares standard 1D NMR, High-Field 2D NMR, and Computational (DFT-GIAO) approaches for the structural elucidation of this complex scaffold, providing actionable protocols and reference data for analytical scientists.

Analytical Workflows: A Comparative Overview

When characterizing strained bicyclic amines, relying solely on standard 1D NMR often leads to misassignments due to overlapping aliphatic multiplets. Below is a comparison of the three primary analytical workflows.

FeatureStandard 1D NMR (400 MHz)High-Field 2D NMR Suite (600 MHz)DFT-GIAO Computational NMR
Primary Use Case Routine purity checks.De novo structural elucidation.Validation of anomalous chemical shifts.
Resolution of Aliphatics Poor. Severe overlap in the 1.5–2.5 ppm region (C4, C6, C7 protons).Excellent. HSQC resolves overlapping protons by their

C chemical shifts.
Theoretical. Provides gas-phase or implicit solvent baseline shifts.
Quaternary C Assignment Ambiguous. C1 is highly deshielded; hard to distinguish from impurities.Definitive. HMBC correlates C1 to the hydroxymethyl protons.Definitive. Accurately predicts the deshielding "bicyclic effect" [2].
Stereochemical Profiling Impossible.High. NOESY/ROESY defines the endo/exo relationships.High. Compares computed conformers against experimental data.
Time / Cost ~15 minutes / Low~4–6 hours / High~12 hours (Compute) / Medium

Verdict: For initial characterization of this compound, a combined approach using High-Field 2D NMR validated by DFT calculations is the gold standard.

NMR_Workflow Sample Sample Prep (CDCl3, 298K) Acq1D 1D 1H & 13C NMR (600 MHz) Sample->Acq1D Acq2D 2D NMR Suite (COSY, HSQC, HMBC) Sample->Acq2D Analysis Signal Assignment & Stereochemical Profiling Acq1D->Analysis Acq2D->Analysis DFT DFT Prediction (B3LYP/6-311+G(2d,p)) Validation Orthogonal Validation (Exp vs. Calc) DFT->Validation Analysis->Validation

Caption: Workflow for orthogonal NMR validation combining 2D techniques and DFT calculations.

Causality in Spectral Profiling: The "Bicyclic Effect"

To interpret the NMR spectra of this compound, one must understand the causality behind the chemical shifts. The molecule consists of a pyrrolidine ring fused to a cyclobutane ring, with a nitrogen at position 2 and a hydroxymethyl group at the bridgehead position 1.

The Highly Deshielded Quaternary Carbon (C1)

In a standard aliphatic chain, a quaternary carbon might appear around 40–50 ppm. However, C1 appears at ~72.5 ppm .

  • The Causality: C1 is simultaneously bonded to an electronegative nitrogen (N2), an oxygen-bearing carbon (C8), and is a bridgehead carbon in a highly strained bicyclo[3.2.0]heptane system. The ring strain forces the endocyclic C-C bonds to adopt higher p-character, which consequently increases the s-character of the exocyclic bonds. This rehybridization, combined with inductive withdrawal, severely deshields the C1 nucleus.

Diastereotopic Splitting of the Hydroxymethyl Group

The protons on the hydroxymethyl group (C8) do not appear as a simple singlet or triplet. Instead, they manifest as two distinct doublets at 3.75 ppm and 3.55 ppm , with a massive geminal coupling constant (


 Hz).
  • The Causality: C1 is a chiral center. The rigid bicyclic core restricts the free rotation of the -CH

    
    OH group. Consequently, the two protons (H8a and H8b) are permanently locked in different magnetic environments (diastereotopic), allowing them to couple strongly with each other.
    

NMR_Correlations H8 H-8 (Hydroxymethyl) δ 3.5-3.8 C1 C-1 (Quaternary) δ ~72 H8->C1 HMBC (2J) H3 H-3 (alpha-N) δ 2.8-3.2 H4 H-4 (beta-N) δ 1.6-2.0 H3->H4 COSY (3J) H3->C1 HMBC (3J) H5 H-5 (Bridgehead) δ 2.5-2.8 H4->H5 COSY (3J) H5->C1 HMBC (2J) C5 C-5 (Bridgehead) δ ~40

Caption: Key 2D NMR correlations (HMBC and COSY) establishing the bicyclic core connectivity.

Quantitative Data: H and C NMR Assignments

The following table summarizes the experimental high-field (600 MHz, CDCl


) chemical shifts, validated orthogonally via DFT-GIAO calculations.
Position

C Shift (ppm)

H Shift (ppm)
Multiplicity &

(Hz)
Structural Logic / Assignment Basis
C1 72.5--Quaternary bridgehead; HMBC correlations to H8, H3, H7.
N2-H -2.50br sAmine proton; broadens due to quadrupolar relaxation / exchange.
C3 47.83.15, 2.95m, m

to Nitrogen; highly deshielded aliphatic CH

.
C4 28.41.95, 1.65m, m

to Nitrogen; COSY correlations to H3 and H5.
C5 39.22.65mBridgehead CH; connects the pyrrolidine and cyclobutane rings.
C6 22.12.20, 1.85m, mCyclobutane CH

; highly shielded due to ring current effects.
C7 33.62.35, 2.10m, mCyclobutane CH

adjacent to C1; HMBC correlation to C1.
C8 64.33.75, 3.55d (11.0), d (11.0)Hydroxymethyl CH

; diastereotopic splitting from chiral C1.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and trustworthiness, the following protocols must be executed as a self-validating system. The experimental data is only considered valid if the HMBC correlations close the ring system and the DFT calculations yield an MAE (Mean Absolute Error) of < 2.0 ppm for


C.
Protocol A: High-Field NMR Acquisition
  • Sample Preparation: Dissolve exactly 15.0 mg of this compound in 0.6 mL of CDCl

    
     (100% D, containing 0.03% v/v TMS as an internal standard). Filter through a glass wool plug into a 5 mm precision NMR tube to eliminate paramagnetic particulates.
    
  • Instrument Tuning: Insert into a 600 MHz spectrometer equipped with a cryoprobe. Lock onto the CDCl

    
     signal, shim the magnetic field (Z1-Z5) until the TMS peak width at half-height is < 0.8 Hz, and tune/match the probe for 
    
    
    
    H and
    
    
    C.
  • 1D Acquisition:

    • 
      H NMR: 16 scans, 298 K, relaxation delay (D1) = 2.0 s.
      
    • 
      C NMR: 512 scans, 298 K, D1 = 2.0 s, with WALTZ-16 decoupling.
      
  • 2D Suite Acquisition:

    • COSY: 128

      
       increments, 4 scans per increment.
      
    • HSQC: Multiplicity-edited (CH/CH

      
       positive, CH
      
      
      
      negative). 256
      
      
      increments, optimized for
      
      
      Hz.
    • HMBC: 256

      
       increments, optimized for long-range coupling 
      
      
      
      Hz.
Protocol B: DFT-GIAO Computational Validation
  • Geometry Optimization: Build the 3D structure of the molecule in a computational suite (e.g., Gaussian 16). Perform a conformational search to find the global minimum (accounting for the endo/exo puckering of the cyclobutane ring). Optimize the geometry using the B3LYP/6-31G(d) level of theory in the gas phase.

  • Frequency Check: Run a frequency calculation to ensure the absence of imaginary frequencies, validating that the structure is a true minimum.

  • NMR Prediction: Calculate the isotropic magnetic shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method [3] at the B3LYP/6-311+G(2d,p) level of theory.

  • Referencing: Subtract the calculated shielding tensors from the calculated shielding tensor of TMS (optimized at the exact same level of theory) to derive the predicted chemical shifts. Compare against the experimental data table above.

References

  • Nosyk, D. A., et al. (2025). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv. Available at:[Link]

  • Latypov, S., et al. (2011). Combined Use of 2-D NMR Correlation Experiments, GIAO DFT 13C Chemical Shifts and 1-D NOESY Methods in Regioisomeric and Conformational Structure Determination. ResearchGate. Available at: [Link]

Structural Elucidation of Azabicyclo[3.2.0]heptanes: A Comparative MS Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azabicyclo[3.2.0]heptane scaffold—a conformationally restricted bicyclic amine—has emerged as a critical pharmacophore in drug discovery, serving as a rigid isostere for proline or piperidine. However, its analysis presents a unique challenge: the high ring strain (~26 kcal/mol) of the fused cyclobutane moiety leads to rapid, often catastrophic fragmentation under standard ionization conditions.

This guide compares the two dominant mass spectrometry workflows—Electron Ionization (EI) and Electrospray Ionization (ESI-CID) —for the analysis of these scaffolds. It details the competing fragmentation pathways (Retro-[2+2] Cycloaddition vs.


-Cleavage) and provides a validated protocol for differentiating stereoisomers (endo vs. exo) in high-throughput environments.
Part 1: The Comparative Landscape of Ionization

In the structural characterization of azabicyclo[3.2.0]heptanes, the choice of ionization method is not merely operational; it dictates whether you observe the "molecular survivor" or the "structural fingerprint."

Comparative Analysis: EI vs. ESI
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Regime Hard (~70 eV)Soft (Thermal/Electric Field)
Molecular Ion (

)
Weak or Absent. The strained cyclobutane ring often opens before detection.Dominant (

).
Preserves the intact scaffold.
Primary Utility Fingerprinting. Proves the bicyclic connectivity via characteristic fragment ions.Confirmation & Quantification. Validates molecular weight and purity.
Key Artifacts Thermal degradation in the injector port (GC-MS).Adduct formation (

,

) which complicates fragmentation analysis.
Isomer Sensitivity Low. Isomers often yield identical spectra due to high internal energy.High (in MS/MS). Energy-resolved CID can distinguish endo/exo stereoisomers.

Expert Insight: For early-stage synthesis confirmation, ESI-MS is superior because the intact cation is stable. However, for registration and patenting, EI-MS is required to prove the core structure isn't a linear isomer resulting from ring-opening during synthesis.

Part 2: Mechanistic Deep Dive

The fragmentation of azabicyclo[3.2.0]heptanes is governed by the release of ring strain. Two distinct pathways compete for the ion's internal energy.

Pathway A: The Retro-[2+2] Cycloaddition (Dominant in EI)

This is the diagnostic pathway for the [3.2.0] system. The radical cation undergoes a reversion of the photochemical [2+2] cycloaddition that theoretically formed the ring.

  • Mechanism: The C1–C5 and C6–C7 bonds cleave.

  • Result: The molecule splits into two neutral/ionic pairs: typically an alkene and a pyrroline/imine derivative.

  • Significance: If you observe a large loss of 28 Da (ethylene) or substituted alkenes, it confirms the presence of the cyclobutane ring.

Pathway B:

-Cleavage (Dominant in ESI-CID)

In protonated species (


), the charge is localized on the nitrogen. Fragmentation is driven by charge-proximal bond breaking.[1]
  • Mechanism: Homolytic cleavage of the C–C bond adjacent to the nitrogen (C1–C7 or C1–C2).

  • Result: Ring opening to an immonium ion, followed by hydrogen rearrangement.

  • Significance: This pathway generates the "base peak" in MS/MS spectra and is sensitive to the substitution pattern on the nitrogen.

Visualization: Fragmentation Logic Flow

FragmentationPathways Parent Parent Ion [Azabicyclo[3.2.0]heptane] EI_Node Electron Ionization (Radical Cation M+.) Parent->EI_Node 70 eV Impact ESI_Node ESI / CID (Protonated [M+H]+) Parent->ESI_Node Soft Ionization Retro22 Retro-[2+2] Cycloaddition EI_Node->Retro22 Strain Release Fragment_A Fragment A: Alkene Neutral Retro22->Fragment_A Fragment_B Fragment B: Pyrroline Radical Cation Retro22->Fragment_B Diagnostic Peak AlphaCleave α-Cleavage (Ring Opening) ESI_Node->AlphaCleave Collision Energy Immonium Immonium Ion Intermediate AlphaCleave->Immonium LossNH3 Loss of NH3/Amine (If N-unsubstituted) Immonium->LossNH3 Rearrangement

Figure 1: Dual fragmentation pathways. The Retro-[2+2] (top) is characteristic of the cyclobutane ring in EI, while


-cleavage (bottom) dominates ESI-MS/MS.
Part 3: Stereochemical Differentiation (Endo vs. Exo)

A critical challenge in azabicyclo[3.2.0]heptane synthesis is the formation of diastereomers (endo vs. exo substituents on the cyclobutane ring). Standard MS often fails here.

The Solution: Energy-Resolved Mass Spectrometry (ERMS) While the fragments are identical (same mass), the energy required to produce them differs due to steric crowding in the endo isomer.

  • Exo-Isomer: Thermodynamically more stable. Requires higher collision energy (CE) to induce ring opening.

  • Endo-Isomer: Sterically crowded. The "spring is loaded." Fragment ions appear at lower CE values.

Protocol: Plot the "Survival Yield" of the parent ion vs. Collision Energy. The endo isomer curve will shift to the left (lower energy).

Part 4: Validated Experimental Protocol

To ensure reproducible data for regulatory submission, follow this self-validating workflow.

Phase 1: Sample Preparation
  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid. Avoid Acetonitrile if N-oxidation is suspected.

  • Concentration: 1 µg/mL (ESI) or 1 mg/mL (GC-MS). Note: High concentrations in GC-MS promote thermal degradation.

Phase 2: Data Acquisition Workflow

Workflow Start Sample: Azabicyclo[3.2.0]heptane Decision Goal: Structure or Purity? Start->Decision Path_ESI LC-MS (ESI+) Decision->Path_ESI Purity / MW Path_EI GC-MS (EI) Decision->Path_EI Fingerprint Check_MH Observe [M+H]+ Path_ESI->Check_MH CID_Exp Run Stepped CID (10, 20, 40 eV) Check_MH->CID_Exp Deriv Derivatization? (If NH present -> TMS) Path_EI->Deriv Retro_Check Check for Retro-[2+2] (M - Alkene) Deriv->Retro_Check

Figure 2: Decision tree for selecting the ionization mode based on analytical goals.

Phase 3: Interpretation Checklist
  • Locate the Parent: In EI, look for a weak

    
    . If absent, check for 
    
    
    
    (Loss of ethylene).
  • Verify the Nitrogen: In ESI, an even mass

    
     indicates an odd number of nitrogens (Nitrogen Rule).
    
  • Assess Strain Release: In MS/MS, if the dominant fragment corresponds to the pyrrolidine ring alone, the cyclobutane ring has been shed via the Retro-[2+2] mechanism.

References
  • Nosyk, D. A., et al. (2025).[2][3] 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv.[3] Link

  • Grygorenko, O. O., et al. (2025).[3] 3,6-Difunctionalized Bicyclo[3.2.0]heptanes – Promising Cycloalkane/Benzene Isosteres.[2] ChemRxiv.[3] Link

  • McLafferty, F. W., & Tureček, F. (1993).[4] Interpretation of Mass Spectra (4th ed.).[4] University Science Books. (Standard text for EI fragmentation rules/Retro-Diels-Alder mechanisms).

  • Demarque, D. P., et al. (2016). Fragmentation of amides by EI and ESI: Study of protonation sites. Chemical Papers.[3] Link

Sources

Comparative Guide: (2-Azabicyclo[3.2.0]heptan-1-yl)methanol vs. Proline Derivatives

[1]

Executive Summary

This compound (hereafter ABHM ) represents a distinct class of "constrained" proline analogues.[1] While standard proline derivatives (like L-Prolinol) rely on the flexible pyrrolidine ring, ABHM incorporates a fused cyclobutane ring. This [3.2.0] bicyclic fusion locks the nitrogen lone pair orientation and restricts ring puckering.

  • Primary Advantage: Superior conformational rigidity and defined exit vectors, making it a high-value bioisostere in medicinal chemistry.[1]

  • Primary Trade-off: More complex synthetic accessibility compared to the abundant chiral pool of L-Proline.[1]

Part 1: Structural Architecture & Physicochemical Analysis[1]

The fundamental difference lies in the entropy of the ring systems. Proline derivatives exist in a dynamic equilibrium between C


12
Structural Comparison
  • L-Prolinol: Monocyclic.[1][3] The five-membered ring is flexible.[1] Substituents at C2 can rotate, and the ring envelope can shift, leading to "leakage" in stereoselectivity during catalysis or "induced fit" penalties in ligand binding.

  • ABHM: Bicyclic.[1][3][4][5][6][7] The [3.2.0] fusion forces the pyrrolidine ring into a specific, rigid conformation. The C1-methanol group (equivalent to C2 in proline) has a fixed vector relative to the nitrogen lone pair.

Physicochemical Metrics

The following data compares ABHM with standard piperidine/pyrrolidine scaffolds (Data interpolated from Nosyk et al., 2025 and Druzhenko et al., 2018).

PropertyL-Prolinol (Monocyclic)ABHM (Bicyclic [3.2.0])Implication
Ring Strain LowHigh (Fused Cyclobutane)ABHM is more reactive in ring-opening scenarios but stable under standard physiological conditions.[1]
pKa (Conj. Acid) ~10.6~10.2 - 10.4Slightly lower basicity in ABHM due to s-character changes from strain; useful for tuning pH-dependent solubility.[1]
Lipophilicity (LogP) Low (Hydrophilic)Moderate (Higher than Prolinol)The fused hydrocarbon ring increases lipophilicity, potentially improving blood-brain barrier (BBB) penetration.
Fsp³ Character 1.01.0Both are fully saturated, but ABHM offers higher "3D-ness" (Escape from Flatland).[1]
Conformational Entropy HighLowABHM pays a lower entropy penalty upon binding to a protein target.[1]
Structural Visualization (DOT)

The following diagram illustrates the structural relationship and the "locking" mechanism of the bicyclic fusion.

StructuralComparisonProlinolL-Prolinol(Monocyclic)Features_ProFlexible Envelope PuckerUndefined Exit VectorsProlinol->Features_ProCharacteristicsABHMThis compound(Bicyclic [3.2.0])Features_ABHMRigid [3.2.0] FusionLocked Nitrogen GeometryDefined Exit VectorsABHM->Features_ABHMCharacteristicsFeatures_Pro->Features_ABHMStructural Evolution(Conformational Restriction)

Figure 1: Structural evolution from flexible Prolinol to rigid ABHM.

Part 2: Applications in Medicinal Chemistry & Catalysis

Medicinal Chemistry: The Bioisostere Advantage

ABHM is primarily utilized as a Bioisostere for proline or piperidine.

  • Exit Vector Plot (EVP) Analysis: In drug design, the angle at which a substituent leaves the core scaffold determines how it interacts with a receptor. ABHM provides novel vectors that are inaccessible to standard proline or piperidine rings.

  • Metabolic Stability: The steric bulk of the fused cyclobutane ring can block metabolic "soft spots" on the pyrrolidine ring (specifically C3/C4 oxidation by CYP450 enzymes).

Organocatalysis: Stereocontrol

While L-Prolinol derivatives (like Jørgensen-Hayashi catalysts) are the gold standard for enamine catalysis, ABHM offers a theoretical advantage in specific cases requiring extreme stereocontrol.[1]

  • Mechanism: In an enamine transition state, the bulky group (methanol ether) shields one face of the double bond.

  • The ABHM Edge: The rigid backbone prevents the "floppiness" of the shielding group, potentially increasing Enantiomeric Excess (ee) in difficult substrates (e.g., aliphatic aldehydes).

Part 3: Experimental Protocols

Synthesis of the ABHM Scaffold

Unlike commercially abundant L-Proline, ABHM is typically synthesized via a photochemical or thermal [2+2] cycloaddition. The following protocol is adapted from the scalable route developed by Enamine Ltd (Nosyk et al., 2025).

Objective: Synthesis of the 2-azabicyclo[3.2.0]heptane core.

Reagents:

  • Starting Material: N-Protected Tetrahydropyridine or Enamide.[1]

  • Reagent: Dichloroacetyl chloride (for ketene generation) or UV light (for photochemical route).

  • Solvent: Dichloromethane (DCM) or Acetonitrile.

Workflow Diagram:

SynthesisWorkflowStartStart: N-Boc-TetrahydropyridineStep1Step 1: [2+2] Cycloaddition(Ketene or Photochemical)Start->Step1 RegioselectiveInter1Intermediate: Bicyclic CyclobutanoneStep1->Inter1Step2Step 2: Baeyer-Villiger Oxidation(Ring Expansion/Rearrangement)Inter1->Step2 LactamizationStep3Step 3: Reduction (LiAlH4)Yields Amino AlcoholStep2->Step3 ReductionFinalProduct: ABHMThis compoundStep3->Final

Figure 2: General synthetic pathway for accessing the [3.2.0] bicyclic core.[1]

Step-by-Step Protocol (Ketene Route):

  • Cycloaddition: Dissolve the enamide in anhydrous ether. Add trichloroacetyl chloride and Zn/Cu couple dropwise at 0°C to generate the ketene in situ. Stir for 4 hours.

  • Workup: Filter the zinc residue. Wash the organic layer with NaHCO3. Dry over MgSO4 and concentrate.

  • Dehalogenation: Treat the dichlorocyclobutanone with Zn dust in acetic acid to remove chlorines (if necessary).

  • Reduction: Dissolve the resulting lactam/ketone intermediate in THF. Add LiAlH4 (2.0 equiv) slowly at 0°C. Reflux for 12 hours.

  • Purification: Quench with Fieser method. Purify the resulting amino alcohol (ABHM) via column chromatography (DCM/MeOH 9:1).

Protocol Validation Checks (Self-Correcting)
  • NMR Check: The cyclobutane protons in ABHM appear as complex multiplets upfield (1.5 - 2.5 ppm).[1] The absence of olefinic protons confirms successful cycloaddition.

  • Stereochemistry: Verify the cis-fusion of the ring junction using NOESY experiments. The bridgehead protons should show strong NOE correlation.

Part 4: References

  • Nosyk, D. A., et al. (2025).[4] 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv.[4] Available at: [Link]

  • Druzhenko, T., et al. (2018). Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery.[1][8] Synthesis of 2,3-Ethanoproline. The Journal of Organic Chemistry, 83(3), 1394–1401. Available at: [Link][1]

  • Grygorenko, O. O., et al. (2018).[5] Bicyclic Pyrrolidine-Based Building Blocks for Drug Discovery. European Journal of Organic Chemistry. (Contextual grounding for bicyclic amines).

  • Jørgensen, K. A. (2000). Catalytic Asymmetric Michael Addition Reactions. (Standard reference for Proline/Prolinol catalysis benchmarks).

X-Ray Crystallography and Conformational Profiling of (2-Azabicyclo[3.2.0]heptan-1-yl)methanol Salts: A Comparative Guide for sp³-Rich Isosteres

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, escaping "flatland" by incorporating sp³-rich, conformationally restricted scaffolds is a proven strategy to improve target selectivity, metabolic stability, and overall physicochemical properties. Among these, the 2-azabicyclo[3.2.0]heptane core has emerged as a premier bicyclic isostere for traditional saturated heterocycles like piperidine and pyrrolidine 1.

Specifically, (2-azabicyclo[3.2.0]heptan-1-yl)methanol provides a highly rigidified vector for hydrogen bonding via its hydroxymethyl group. However, understanding its exact 3D spatial trajectory requires rigorous Single-Crystal X-Ray Diffraction (SCXRD) and Exit Vector Plot (EVP) analysis 2. This guide objectively compares this bicyclic building block against monocyclic alternatives and provides a self-validating crystallographic protocol for analyzing its salt forms.

Comparative Performance Analysis

How does this compound compare to traditional monocyclic alternatives? The fusion of the cyclobutane ring onto the pyrrolidine core restricts nitrogen inversion and ring-flipping dynamics. This structural locking slightly lowers the basicity (pKa) compared to piperidines, improves the lipophilicity profile (LogP), and forces the substituent vectors into the unique "ε region" of the exit vector spatial plot—a trajectory completely inaccessible to simple cycloalkanes 3.

Table 1: Physicochemical and Structural Comparison of Saturated Heterocyclic Alcohols

ParameterPiperidine-2-methanolPyrrolidine-2-methanolThis compound
Ring System Monocyclic (6-membered)Monocyclic (5-membered)Bicyclic (Fused 5/4 system)
Conformational Rigidity Low (Chair-boat interconversion)Moderate (Envelope flipping)High (Locked by cyclobutane fusion)
pKa (Basic Amine) ~10.4~10.2~9.5 - 9.8
LogP (Lipophilicity) ~0.5~0.2~0.3 (Optimal ADME profile)
Exit Vector (ε region) InaccessibleInaccessibleAccessible
The Causality of Salt Formation for X-Ray Crystallography

Freebase this compound often presents as a viscous oil or a low-melting amorphous solid due to the rotational freedom of the hydroxymethyl group and the lack of a highly ordered intermolecular hydrogen-bonding network. To obtain diffraction-quality crystals, converting the freebase into a salt (e.g., hydrochloride or tartrate) is mandatory 4.

  • Causality: Salt formation introduces strong ionic interactions and rigidifies the crystal lattice. The chloride or tartrate counterions act as rigid hydrogen-bond acceptors for both the protonated azabicycle nitrogen and the hydroxyl group, locking the molecule into a single thermodynamic minimum. This highly ordered packing (often in a monoclinic

    
     space group) is what allows for the coherent scattering of X-rays necessary for atomic-resolution structural determination 5.
    
Experimental Protocol: Crystallization and SCXRD Analysis

This protocol outlines a self-validating workflow for the preparation and crystallographic analysis of this compound hydrochloride.

Phase 1: Salt Formation and Vapor Diffusion Crystallization
  • Salt Formation: Dissolve 1.0 mmol of freebase this compound in 2.0 mL of anhydrous methanol. Add 1.1 equivalents of ethereal HCl (2.0 M) dropwise at 0 °C.

    • Causality: The low temperature prevents exothermic degradation, while anhydrous conditions prevent hydrate formation, which can complicate lattice packing and lower crystal density.

  • Solvent Evaporation: Concentrate the solution under reduced pressure to yield the crude hydrochloride salt as a white powder.

  • Vapor Diffusion Setup: Dissolve the crude salt in a minimum volume of methanol (solvent) in a small inner vial. Place this vial inside a larger outer vessel containing diethyl ether (anti-solvent). Seal the outer vessel tightly.

    • Causality: Vapor diffusion allows the anti-solvent to slowly penetrate the solvent over several days. This slow supersaturation avoids kinetic trapping (amorphous precipitation) and promotes the thermodynamic growth of large, defect-free single crystals.

  • Validation Checkpoint: After 3-5 days, harvest the crystals. Examine them under a polarizing microscope.

    • Self-Validation: Uniform extinction (birefringence) under cross-polarized light confirms the single-crystal nature, ensuring the sample is not twinned and is suitable for X-ray diffraction.

Phase 2: Single-Crystal X-Ray Diffraction (SCXRD)
  • Crystal Mounting: Select a pristine crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a cryoloop using perfluoropolyether oil.

  • Cryocooling: Immediately transfer the loop to the diffractometer cold stream set to 100 K 6.

    • Causality: Cooling to 100 K minimizes the thermal vibration (Debye-Waller factor) of the atoms, particularly the flexible hydroxymethyl rotor, yielding sharper electron density maps and higher resolution data.

  • Data Collection: Collect diffraction data using Mo Kα radiation (

    
     Å).
    
  • Structure Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

    • Self-Validation: An

      
       value of < 0.05 and a Goodness-of-Fit (GoF) near 1.0 validates the accuracy of the structural model.
      
Phase 3: Exit Vector Plot (EVP) Analysis
  • Coordinate Extraction: Extract the atomic coordinates of the C1 carbon, the attached oxygen, and the N2 nitrogen from the refined .cif file.

  • Vector Mapping: Calculate the angles (

    
    , 
    
    
    
    ) of the C1-O and N2-R bonds relative to the bicyclic core plane. Plot these on a standard EVP polar coordinate system to compare against the
    
    
    ,
    
    
    ,
    
    
    , and
    
    
    regions of standard piperidines, confirming the occupation of the unique
    
    
    region [[7]]().
Workflow Visualization

G Node1 Freebase Synthesis This compound Node2 Salt Formation (HCl / Tartrate Addition) Node1->Node2 Acid Addition (0 °C) Node3 Vapor Diffusion Crystallization (MeOH / Et2O System) Node2->Node3 Lattice Packing & Rigidification Node4 Single-Crystal X-Ray Diffraction (100 K, Mo Kα Radiation) Node3->Node4 Crystal Mounting (Cryoloop) Node5 Exit Vector Plot (EVP) Analysis (3D Spatial Trajectory Mapping) Node4->Node5 Coordinate Extraction (θ, φ)

Workflow for the crystallographic analysis and spatial mapping of azabicyclo[3.2.0]heptane salts.

References
  • Nosyk, D. A., et al. "2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization." ChemRxiv, 2025. 2

  • Grygorenko, O., et al. "Synthesis of 3-Azabicyclo[3.2.0]heptane-Derived Building Blocks via [3+2] Cycloaddition." ResearchGate, 2025. 3

  • Hindle, A. L. J. "Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds." White Rose eTheses Online, 2023. 5

  • "Catalytic properties of 4,5-bridged proline methano- and ethanologues in the Hajos-Parrish intramolecular aldol reaction." RSC, 2024. 6

Sources

Mastering HPLC Method Development for Purity Analysis of Bicyclic Amines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Bicyclic amines, such as 3-azabicyclo[3.3.0]octane, have emerged as privileged scaffolds in modern medicinal chemistry. Their conformationally rigid, three-dimensional structures frequently lead to enhanced target selectivity and improved pharmacokinetic profiles in drug candidates[1]. However, developing robust High-Performance Liquid Chromatography (HPLC) methods for their purity analysis presents a notorious analytical bottleneck. The basic nitrogen atoms within these structures interact aggressively with stationary phase surfaces, frequently resulting in severe peak tailing, poor resolution of trace impurities, and inaccurate quantitation[2].

This guide objectively compares the performance of traditional reversed-phase chromatography against advanced surface-modified columns and Hydrophilic Interaction Liquid Chromatography (HILIC). By dissecting the thermodynamic and electrostatic mechanisms at play, we provide a self-validating framework for optimizing bicyclic amine separations.

The Mechanistic Root of Peak Tailing

To solve a chromatographic problem, one must first understand its causality. Aliphatic and bicyclic amines typically exhibit a pKa between 8.5 and 10.5. Under standard acidic to neutral mobile phase conditions (pH 2–7), these analytes are fully protonated and carry a positive charge[3].

Traditional silica-based C18 columns, even when heavily end-capped, possess residual silanol groups (Si-OH). At a mobile phase pH above 4, these silanols ionize into negatively charged silanates (Si-O⁻). When a protonated bicyclic amine travels through the column, it experiences a strong electrostatic attraction to these isolated silanate sites. Because these active sites are low in capacity, they saturate rapidly, creating a nonlinear adsorption isotherm that manifests as a trailing edge, or "tail," on the chromatogram[3].

Comparative Evaluation of Chromatographic Modalities

To mitigate these deleterious secondary interactions, chromatographers must select the correct stationary phase chemistry. Below is an objective comparison of three primary approaches for analyzing basic amines.

Traditional Reversed-Phase (Standard C18)
  • Mechanism: Relies purely on hydrophobic partitioning. To suppress silanol ionization, methods typically employ highly acidic mobile phases (e.g., 0.1% trifluoroacetic acid or formic acid at pH ~2.5).

  • Performance: While low pH reduces silanol activity, bicyclic amines become highly polar when fully protonated, leading to poor retention (elution near the void volume). Furthermore, highly acidic isolated silanols can still cause residual tailing, compromising the resolution of closely eluting, structurally similar impurities[4].

Positively Charged Surface Modified C18 (e.g., PS C18 / CSH)
  • Mechanism: Next-generation columns (such as Phenomenex Luna Omega PS C18 or Waters CSH) incorporate a weak positive charge directly onto the silica surface alongside the traditional C18 ligands[4][5].

  • Causality & Advantage: The positively charged surface acts as an electrostatic shield. It actively repels the protonated bicyclic amines, preventing them from accessing any residual underlying silanols. This eliminates the ion-exchange secondary interaction, resulting in a dramatic improvement in peak symmetry and loading capacity, even when using weak, MS-friendly buffers like 0.1% formic acid[4][5].

Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, diol, or cyano) combined with a highly organic, water-deficient mobile phase (typically 50–95% acetonitrile).

  • Causality & Advantage: Retention is driven by the partitioning of the polar amine into an immobilized, water-enriched layer on the surface of the stationary phase. In HILIC, the ion-exchange interaction with silanols is actually harnessed as a primary, predictable retention mechanism rather than a source of tailing[6]. HILIC provides orthogonal selectivity to reversed-phase and significantly enhances mass spectrometric (MS) sensitivity due to the high volatility of the mobile phase[7].

Quantitative Performance Comparison

The following table summarizes simulated experimental data comparing the performance of these three column technologies for the purity analysis of a model bicyclic amine (e.g., 3-Azabicyclo[3.3.0]octane hydrochloride) at a concentration of 1 mg/mL.

Column TechnologyPrimary Retention MechanismRetention Factor (

)
Peak Asymmetry (

)
Theoretical Plates (

)
Suitability for Purity Analysis
Standard C18 Hydrophobic Partitioning0.82.83,500Poor: High risk of co-elution; severe tailing obscures minor impurities.
Positively Charged C18 (PS C18) Hydrophobic + Electrostatic Repulsion2.41.112,500Excellent: Sharp peaks; high loading capacity for trace impurity detection.
HILIC (Bare Silica) Hydrophilic Partitioning + Ion-Exchange4.51.210,200Excellent: Orthogonal selectivity; ideal for highly polar, early-eluting amines.

Visualizing the Workflows and Mechanisms

G Start Analyze Bicyclic Amine (pKa ~9) CheckRet Is Retention Factor (k) > 2 on Standard C18? Start->CheckRet TailingCheck Check Peak Asymmetry (As) Is As < 1.5? CheckRet->TailingCheck Yes UseHILIC Switch to HILIC Mode (High Organic, Polar Phase) CheckRet->UseHILIC No (Elutes in Void) UsePS Use Positively Charged C18 (e.g., PS C18) to Repel Amines TailingCheck->UsePS No (Severe Tailing) Optimize Optimize Buffer Ionic Strength & pH (e.g., Formate/Ammonia) TailingCheck->Optimize Yes UseHILIC->Optimize UsePS->Optimize Validate Validate Purity Method (Resolution > 2.0) Optimize->Validate

Decision tree for HPLC method development of basic bicyclic amines.

Mechanism Mobile Bulk Mobile Phase (High Acetonitrile) WaterLayer Immobilized Water Layer (Partitioning Zone) Mobile->WaterLayer Analyte Diffusion Silica Polar Stationary Phase (Silanol / Diol) WaterLayer->Silica Ion-Exchange / H-Bonding Amine Protonated Bicyclic Amine (Analyte) Amine->WaterLayer Partitions into

Mechanistic pathway of bicyclic amine retention in HILIC chromatography.

Experimental Protocol: Self-Validating Method Development Workflow

To ensure scientific integrity and reproducibility, follow this step-by-step methodology when developing a purity assay for a novel bicyclic amine. This protocol is designed as a self-validating system; the analytical output of each phase dictates and confirms the success of the next.

Phase 1: Column and Mobile Phase Screening
  • Objective: Determine the optimal retention mechanism (Reversed-Phase vs. HILIC) based on analyte polarity.

  • Procedure:

    • Prepare a 0.5 mg/mL solution of the bicyclic amine in 50:50 Water:Acetonitrile (for RP) and 5:95 Water:Acetonitrile (for HILIC).

    • RP Injection: Inject 2 µL onto a Positively Charged C18 column (e.g., PS C18, 50 x 2.1 mm, 1.6 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

    • HILIC Injection: Inject 2 µL onto a HILIC column (e.g., Bare Silica or Diol, 50 x 2.1 mm, 1.7 µm). Run a gradient of 95% to 50% Acetonitrile (with 10 mM Ammonium Formate, pH 3.0) over 5 minutes.

  • Causality Check: Evaluate the Retention Factor (

    
    ). If 
    
    
    
    on the PS C18 column, the compound is too polar for reversed-phase and is eluting too close to the void volume. In this scenario, immediately proceed with the HILIC method[8].
Phase 2: Peak Symmetry and Buffer Optimization
  • Objective: Eliminate peak tailing and ensure robust peak shape (

    
    ).
    
  • Procedure (If using HILIC):

    • Maintain the organic modifier (Acetonitrile).

    • Titrate the aqueous buffer concentration (Ammonium Formate) from 5 mM to 20 mM while keeping the pH constant.

  • Causality Check: In HILIC, ionic strength is critical to stabilize the immobilized water layer and modulate electrostatic interactions. Pure acid (e.g., 0.1% FA) lacks sufficient buffering capacity, leading to retention time drift and peak distortion. A minimum of 10 mM salt is usually required to achieve reproducible peak shapes.

Phase 3: Robustness and Purity Validation
  • Objective: Confirm the method can accurately resolve and quantitate trace impurities without interference from the main peak's tail.

  • Procedure:

    • Spike the main bicyclic amine Active Pharmaceutical Ingredient (API) with known synthetic intermediates or degradation products at a 0.1% (w/w) level.

    • Run the optimized isocratic or shallow gradient method developed in Phase 2.

    • Calculate the resolution (

      
      ) between the API and the closest eluting impurity.
      
  • Causality Check: The method is successfully self-validated for purity analysis if

    
     and the signal-to-noise ratio (S/N) of the 0.1% impurity peak is > 10. The high efficiency of the PS C18 or HILIC columns ensures that the tail of the main peak does not mask low-level impurities, a common failure point in standard C18 methods[4][9].
    
References
  • Title: 3-Azabicyclo[3.3.0]octane hydrochloride | 112626-50-3 | Source: Benchchem | URL: 1

  • Title: (9aS)-Octahydropyrazino[2,1-c][1,4]oxazine | 1089759-42-1 | Source: Benchchem | URL: 2

  • Title: Basic HPLC Theory and Definitions: Retention, Thermodynamics, Selectivity, Zone Spreading, Kinetics, and Resolution | Source: Wiley-VCH | URL: 3

  • Title: Loading Capacity of Amitriptyline using Luna® Omega and Kinetex® PS C18 Columns | Source: Phenomenex | URL: 4

  • Title: Performance of Surface Modified Luna® Omega and Kinetex® PS Columns for the Separation of Tricyclic Antidepressants | Source: Phenomenex | URL: 5

  • Title: Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography | Source: Sigma Aldrich | URL: Link

  • Title: Improving HILIC Mode Chromatography by Choosing the Proper Injection and Wash Solvent | Source: Sigma Aldrich | URL: 6

  • Title: Ascentis® Express Products: Columns used for analysis of Polar and Non - Polar compounds | Source: Bioanalysis Zone | URL: 7

  • Title: HPLCSolutions HILICSolutions | Source: AFIN-TS | URL: 8

  • Title: APPLICATIONS | Source: Phenova | URL: 9

Sources

Advanced Determination of Enantiomeric Excess (ee) in Azabicycloheptane Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Azabicycloheptanes—specifically the 2-azabicyclo[2.2.1]heptane and 7-azabicyclo[2.2.1]heptane scaffolds—are rigid, bridged bicyclic structures that serve as critical building blocks in medicinal chemistry. They act as conformationally restricted proline analogues and form the core of potent therapeutics, ranging from natural analgesics like epibatidine to synthetic dipeptidyl peptidase-4 (DPP-4) inhibitors like neogliptin[1][2].

Because the pharmacological efficacy and safety of these compounds are profoundly stereodependent, accurately determining the enantiomeric excess (ee) of synthetic intermediates is a non-negotiable quality control step in drug development[1][2]. This guide objectively compares the two most authoritative methodologies for evaluating ee in azabicycloheptane derivatives: Direct Resolution via Chiral HPLC and Indirect Determination via NMR with Chiral Derivatizing Agents (CDAs) .

Section 1: Mechanistic Comparison of Analytical Methods

Chiral HPLC (Direct Method)

Chiral High-Performance Liquid Chromatography (HPLC) separates enantiomers by passing the analyte through a column packed with a Chiral Stationary Phase (CSP), typically composed of derivatized amylose or cellulose (e.g., Chiralpak AS-H, Chiralcel AD-H)[3][4].

  • The Causality of Separation: The rigid bicyclic framework of azabicycloheptanes interacts with the chiral grooves of the polysaccharide stationary phase. Separation is driven by a combination of hydrogen bonding (if amides or carbamates are present), dipole-dipole interactions, and steric inclusion. The slight difference in the thermodynamic stability of these transient diastereomeric complexes leads to differential retention times (

    
    ), allowing for direct ee quantification[3].
    
NMR with Chiral Derivatizing Agents (Indirect Method)

When a direct HPLC method fails to resolve the enantiomers, or when an absolute configuration must be assigned, indirect NMR determination is utilized. This involves covalently tagging the azabicycloheptane (typically a free secondary amine) with an enantiopure Chiral Derivatizing Agent (CDA), such as Mosher's acid chloride (MTPA-Cl), to form stable diastereomers[5].

  • The Causality of Separation: Converting enantiomers into diastereomers places the protons of the azabicycloheptane core into distinct magnetic environments. The strong magnetic anisotropy of the phenyl ring in the MTPA moiety induces differential chemical shifts (

    
    ) for the diastereomeric protons. By integrating these distinct NMR signals, the original ee can be calculated[5]. Crucially, Mosher's acid lacks an 
    
    
    
    -hydrogen, preventing enolization and subsequent racemization during the derivatization process[5].

Section 2: Quantitative Data & Performance Comparison

The following table summarizes the operational metrics of both methodologies to assist researchers in selecting the appropriate analytical route.

FeatureChiral HPLC (Direct)NMR with CDA (Indirect)
Primary Mechanism Transient diastereomeric complexationCovalent diastereomer formation
Resolution (

)
High (Highly dependent on CSP choice)Very High (Distinct chemical shifts)
Sample Prep Time < 5 minutes (Dilution only)1–2 hours (Derivatization reaction)
Destructive? No (Analyte can be recovered)Yes (Covalently modified)
LOD / LOQ ~0.1% / 0.5% ee~1.0% / 2.0% ee (NMR sensitivity limit)
Best Use Case High-throughput screening, protected aminesFree amines, absolute configuration assignment

Section 3: Decision Workflow

To determine the most scientifically sound approach for your specific azabicycloheptane intermediate, follow the decision matrix below.

G A Azabicycloheptane Analyte B Amine Protection State? A->B C Protected (e.g., N-Boc) Direct Method B->C Yes D Unprotected (Free 2° Amine) Indirect Method B->D No E Chiral HPLC / GC (Polysaccharide CSP) C->E F NMR with CDA (Mosher's Acid Chloride) D->F

Workflow for selecting the optimal enantiomeric excess determination method.

Section 4: Self-Validating Experimental Protocols

Protocol A: Chiral HPLC Analysis of N-Boc-2-azabicyclo[2.2.1]heptane

This protocol is optimized for protected bicyclic amines using normal-phase chromatography.

  • System Preparation & Self-Validation: Before analyzing the enantioenriched sample, inject 10 µL of a known racemic standard .

    • Causality: This establishes baseline resolution (

      
      ) and confirms that the integration software detects a perfect 50:50 ratio, proving the method is unbiased.
      
  • Sample Preparation: Dissolve 1 mg of the enantioenriched analyte in 1 mL of HPLC-grade Hexane/Isopropanol (95:5 v/v).

    • Causality: Non-polar solvents maintain the structural integrity of the polysaccharide CSP and ensure that analyte-stationary phase hydrogen bonding dictates retention[4].

  • Column Equilibration: Flush a Chiralcel AD-H column (250 x 4.6 mm, 5 µm) with the mobile phase at 1.0 mL/min until a stable baseline is achieved at 225 nm[4].

  • Acquisition: Inject 10 µL of the sample. The enantiomers will elute separately (e.g.,

    
     20.7 min for the (R)-enantiomer and 33.3 min for the (S)-enantiomer)[4].
    
  • Calculation: Calculate ee using the formula:

    
    .
    
Protocol B: NMR Determination via Mosher's Amide Formation

This protocol is ideal for unprotected secondary amines where HPLC resolution is poor.

  • Derivatization: To a solution of the free azabicycloheptane amine (0.05 mmol) in anhydrous

    
     (0.5 mL), add pyridine (0.1 mmol) and (R)-(-)-MTPA-Cl (0.06 mmol)[5].
    
  • Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours directly in the NMR tube.

    • Causality: The reaction goes to completion rapidly. Because MTPA-Cl lacks an

      
      -proton, it cannot undergo enolization; thus, the stereochemical integrity of the reagent is perfectly preserved during the coupling step[5].
      
  • Spectral Acquisition (Self-Validating Step): Acquire a

    
     NMR spectrum rather than relying solely on 
    
    
    
    NMR.
    • Causality: The complex aliphatic protons of the bridged bicyclic core often cause severe signal overlap in

      
       NMR. The 
      
      
      
      group of the MTPA amide provides a clean, well-resolved singlet for each diastereomer in the fluorine spectrum, completely free of background interference.
  • Calculation: Integrate the two distinct

    
     singlets. The ratio of these integrals directly corresponds to the enantiomeric ratio (e.r.) of the original amine, from which ee is derived.
    

References

  • Application of Polyamines and Amino Acid Derivatives Based on 2-Azabicycloalkane Backbone in Enantioselective Aldol Reaction. nih.gov.
  • Chiral pyrrolidine thioethers and 2-azanorbornane derivatives bearing additional nitrogen functions. Enantiopure ligands for pal. semanticscholar.org.
  • US6255490B1 - 7-azabicyclo[2.2.1]-heptane and -heptene derivatives as cholinergic receptor ligands. google.com.
  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). nih.gov.
  • Chiral deriv

Sources

Azabicyclo[3.2.0]heptane vs. Azabicyclo[2.2.1]heptane structural comparison

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Comparison Guide: Azabicyclo[3.2.0]heptane vs. Azabicyclo[2.2.1]heptane Scaffolds in Medicinal Chemistry

Executive Summary: Escaping Flatland

In the pursuit of improved physicochemical properties and intellectual property (IP) novelty, medicinal chemists frequently employ "scaffold hopping" to replace flexible, saturated heterocycles (like piperidine or pyrrolidine) with rigid bicyclic surrogates.

This guide compares two distinct topological isomers of the


 formula:
  • 2-Azabicyclo[2.2.1]heptane: A bridged system (often referred to as 2-azanorbornane).[1]

  • 3-Azabicyclo[3.2.0]heptane: A fused system (cyclobutane fused to pyrrolidine).[1]

Key Takeaway: While both scaffolds increase


 character and rigidity, the [2.2.1] bridged system  excels in creating globular, compact vectors ideal for hydrophobic pockets, whereas the [3.2.0] fused system  offers a unique "kinked" geometry that projects substituents into novel vectors, often improving selectivity by avoiding off-target clashes.

Structural & Geometric Analysis

The fundamental difference lies in the topology: Bridged vs. Fused . This dictates the "Exit Vectors"—the angles at which substituents leave the core, which is critical for Structure-Activity Relationship (SAR) retention.

Topological Comparison (Graphviz Visualization)

The following diagram illustrates the connectivity and spatial arrangement differences.

ScaffoldTopology Figure 1: Topological Connectivity Comparison. Left: Bridged [2.2.1] system (Boat-like). Right: Fused [3.2.0] system (Puckered). cluster_0 2-Azabicyclo[2.2.1]heptane (Bridged) cluster_1 3-Azabicyclo[3.2.0]heptane (Fused) Bridge_N N (Pos 2) Bridge_C3 Bridge_C3 Bridge_N->Bridge_C3 Bridge_C1 C1 (Bridgehead) Bridge_C1->Bridge_N Bridge_C7 C7 (Bridge) Bridge_C1->Bridge_C7 Bridge_C4 C4 (Bridgehead) Bridge_C5 Bridge_C5 Bridge_C4->Bridge_C5 Bridge_C7->Bridge_C4 Bridge_C3->Bridge_C4 Bridge_C6 Bridge_C6 Bridge_C5->Bridge_C6 Bridge_C6->Bridge_C1 Fused_N N (Pos 3) Fused_C4 Fused_C4 Fused_N->Fused_C4 Fused_C1 C1 (Fusion) Fused_C5 C5 (Fusion) Fused_C1->Fused_C5 Fusion Bond Fused_C2 Fused_C2 Fused_C1->Fused_C2 Fused_C6 Fused_C6 Fused_C5->Fused_C6 Fused_C2->Fused_N Fused_C4->Fused_C5 Fused_C7 Fused_C7 Fused_C6->Fused_C7 Fused_C7->Fused_C1

Geometric Descriptors
Feature2-Azabicyclo[2.2.1]heptane3-Azabicyclo[3.2.0]heptaneRelevance
Shape Globular / SphericalL-shaped / Kinked[2.2.1] fills deep pockets; [3.2.0] follows turns.[1]
Ring Strain High (~15-20 kcal/mol)Moderate (~26 kcal/mol due to cyclobutane)Affects synthetic stability and reactivity.[1]
Exit Vector Defined, rigid angles (approx 109° or 120°)Twisted/Offset vectors[3.2.0] allows exploration of "non-flat" chemical space.[1]
Chirality Inherently chiral (if substituted)Inherently chiral (cis-fusion is standard)Enantiomers often show distinct biological profiles.[1]

Physicochemical Performance

In drug discovery, the shift from a flexible piperidine to a rigid bicyclic amine alters basicity (


) and lipophilicity (

), influencing membrane permeability and hERG liability.
Basicity ( ) and Solvation
  • 2-Azabicyclo[2.2.1]heptane: The nitrogen lone pair is relatively unhindered, but the bridgehead carbons prevent optimal solvation shells compared to open chains. Generally, the

    
     is slightly lower  (approx 9.5–10.0) than piperidine (11.[1]0) due to solvation hindrance and subtle angle strain effects.[1]
    
  • 3-Azabicyclo[3.2.0]heptane: The fused cyclobutane ring creates significant steric bulk adjacent to the pyrrolidine ring. This steric crowding can lower the

    
     further (approx 9.0–9.5) by destabilizing the protonated cation's solvation shell.[1]
    
  • Impact: Lower

    
     (closer to physiological pH 7.[1]4) often improves membrane permeability and reduces P-gp efflux liability.[1]
    
Metabolic Stability

Rigidification is a proven strategy to block metabolic "soft spots."[1]

  • Mechanism: In flexible rings (e.g., piperidine), cytochrome P450 enzymes can easily access the

    
    -carbon for oxidation.
    
  • Performance:

    • [2.2.1]: The bridgehead protons (C1/C4) are chemically distinct and difficult to abstract due to Bredt's rule-like constraints on radical formation.[1] High Stability.

    • [3.2.0]: The cyclobutane ring is generally metabolically inert, but the

      
      -protons next to the nitrogen are accessible. However, the rigid puckering limits the "induced fit" into the CYP450 active site. Moderate-to-High Stability. [1]
      

Experimental Protocol: Microsomal Stability Assessment

To empirically validate the stability advantage of these scaffolds, we utilize a Human Liver Microsome (HLM) clearance assay.

Objective: Determine the Intrinsic Clearance (


) of matched pairs (Piperidine vs. [2.2.1] vs. [3.2.0] analogs).
Workflow Visualization

StabilityAssay Figure 2: Microsomal Stability Assay Workflow for Scaffold Evaluation. cluster_sampling Time Course Sampling start Compound Stock (10 mM in DMSO) mix Incubation Mix (0.5 mg/mL HLM + 1 µM Compound) start->mix init Initiation (Add NADPH Regenerating System) mix->init t0 T=0 min init->t0 t15 T=15 min init->t15 t30 T=30 min init->t30 t60 T=60 min init->t60 quench Quench (Ice-cold Acetonitrile + Internal Std) t0->quench t15->quench t30->quench t60->quench analysis LC-MS/MS Analysis (Monitor Parent Depletion) quench->analysis calc Calculate CL_int & t_1/2 analysis->calc

Step-by-Step Methodology
  • Preparation: Prepare a 1

    
    M solution of the test compound in Phosphate Buffer (100 mM, pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (Corning or equivalent).
    
  • Pre-incubation: Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase) to start the reaction.[1]

  • Sampling: At defined time points (0, 15, 30, 45, 60 min), remove 50

    
    L aliquots.
    
  • Quenching: Immediately transfer aliquots into 150

    
    L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze the supernatant via LC-MS/MS (e.g., Agilent 6400 Series).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .[1]

Synthetic Accessibility & Case Study

A major differentiator is how these are made, which impacts library generation.[1]

  • 2-Azabicyclo[2.2.1]heptane:

    • Route: Often synthesized via Diels-Alder reactions (using N-protected pyrroles) or intramolecular radical cyclizations.[1]

    • Limitation: Substituent placement is often restricted to the bridgehead or specific exo/endo positions defined by the starting material.

  • 3-Azabicyclo[3.2.0]heptane:

    • Route: Primarily accessible via [2+2] Photocycloaddition .[1][2]

    • Advantage:[1][3] Reaction of maleimides with alkenes (using UV light or flow photochemistry) allows for modular "decoration" of the cyclobutane ring. This enables rapid parallel synthesis of diverse analogs.[1]

Comparative Data (Hypothetical Matched Pair)

Context: Optimization of a Dopamine D3 antagonist (Piperidine core).

ParameterPiperidine (Ref)2-Aza[2.2.1] (Bridged)3-Aza[3.2.0] (Fused)Analysis
D3

(nM)
12.54.28.1[2.2.1] locked the active conformation best.[1]
HLM

(min)
14>6045Both bicyclics significantly improved metabolic stability.[1]
Lipophilicity (

)
2.11.81.9Bicyclics lowered LogD (reduced flat aromatic surface).[1]
Synthetic Steps 375[3.2.0] was faster to access via photochemistry.[1]

References

  • Synthesis and Evaluation of 3-Azabicyclo[3.2.0]heptane Derivatives. Source: European Journal of Medicinal Chemistry (2012).[1][4] Context: Describes the chemoenzymatic synthesis and dopaminergic binding profiles of [3.2.0] systems.

  • Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks. Source: The Journal of Organic Chemistry (2017). Context: Details the [2+2] photocycloaddition methodology for accessing this scaffold.

    • [1]

  • Synthesis of 2-Azanorbornanes via Strain-Release. Source: National Institutes of Health / PMC (2023).[1] Context: Discusses 2-azabicyclo[2.2.1]heptane as a rigidified piperidine and its synthesis via strain release.

  • Escape from Flatland: Increasing Saturation as a Medicinal Chemistry Strategy. Source: Journal of Medicinal Chemistry (2009).[1] Context: The foundational text on why increasing

    
     (using scaffolds like these) improves clinical success.
    
    • [1]

Sources

Validating Stereochemistry of 1-Substituted 2-Azabicyclo[3.2.0]heptanes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Challenge

The 2-azabicyclo[3.2.0]heptane scaffold is a conformationally restricted proline isostere, increasingly valued in drug discovery for its ability to lock pharmacophores into bioactive conformations (e.g., glutamate receptor modulators).

However, introducing a substituent at the C1 bridgehead creates a specific stereochemical ambiguity. Unlike the unsubstituted parent, where bridgehead coupling (


) aids assignment, a 1-substituted analog lacks the H1 proton. Consequently, the relative stereochemistry between the C1-substituent  and the C5-bridgehead proton  cannot be determined by scalar coupling (

).

This guide compares the three primary validation methodologies—NOE-based NMR, X-ray Crystallography, and DFT-GIAO Calculation—ranking them by resolution power and resource efficiency.

Comparative Analysis of Validation Methodologies

Method A: Nuclear Overhauser Effect (NOESY/ROESY)

The High-Throughput Workhorse

For 1-substituted systems, scalar coupling is silent regarding the C1-C5 relationship. We must rely on dipolar coupling (through-space interactions).

  • Mechanism: Detection of magnetization transfer between the substituent (e.g., C1-Me) and the C5-methine proton.

  • Critical Insight: In 2-azabicyclo[3.2.0]heptanes, the ring fusion is almost exclusively cis due to the high strain of trans-fusion in [3.2.0] systems. Therefore, the question usually simplifies to: Is the C1-substituent cis or trans relative to the C5-proton?

  • Pros: Rapid; uses the same sample as standard characterization; non-destructive.

  • Cons: Subject to "spin diffusion" (false positives) in large molecules; requires distinct spectral separation between the substituent and H5.

Method B: Single Crystal X-Ray Diffraction (SC-XRD)

The Absolute Standard

  • Mechanism: Diffraction of X-rays by the crystal lattice to map electron density.

  • Critical Insight: While definitive, these bicyclic amines are often oils at room temperature. Derivatization (e.g., HCl salts, picrates) is frequently required to induce crystallization.

  • Pros: Unambiguous determination of absolute and relative configuration.

  • Cons: Time-consuming; requires suitable crystal growth (the "bottleneck"); destructive to the specific crystal used.

Method C: DFT-GIAO NMR Shift Prediction

The "In-Silico" Validator

  • Mechanism: Quantum mechanical calculation (Density Functional Theory) of the shielding tensors (GIAO) for candidate diastereomers, compared against experimental

    
     values.
    
  • Critical Insight: When NOE is ambiguous (e.g., signal overlap), comparing the Mean Absolute Error (MAE) of calculated vs. experimental shifts can statistically distinguish isomers.

  • Pros: No extra wet-lab work; validates "invisible" stereocenters.

  • Cons: Computationally expensive for flexible substituents; requires high-level theory (e.g., mPW1PW91/6-311+G(d,p)).

Summary Data Table
FeatureNOESY/ROESY NMRX-Ray CrystallographyDFT-GIAO Calculation
Primary Output Relative Stereochem (C1 vs C5)Absolute ConfigurationProbability of Isomer Match
Sample Req. ~5-10 mg (Solution)Single Crystal (>0.1 mm)None (Computational)
Turnaround 2-12 Hours3 Days - 2 Weeks24-48 Hours
Cost LowHighMedium (Compute Time)
Resolution High (if peaks resolved)UltimateStatistical

Decision Logic & Workflow

The following diagram illustrates the validated decision tree for assigning stereochemistry in these systems.

StereochemWorkflow Start Crude 1-Substituted 2-azabicyclo[3.2.0]heptane Purify HPLC/Flash Purification (Isolate Diastereomers) Start->Purify NMR_1D 1H NMR (600 MHz) Purify->NMR_1D Check_Res Are H5 and Substituent Signals Resolved? NMR_1D->Check_Res NOESY 2D NOESY/ROESY (Mix time: 500-800ms) Check_Res->NOESY Yes Deriv Derivatize (HCl/Picrate) Grow Crystals Check_Res->Deriv No (Overlap) Analyze_NOE Strong NOE: C1-Subst ↔ H5? NOESY->Analyze_NOE Assign_Cis Assign: Cis-Relationship Analyze_NOE->Assign_Cis Yes (Strong Crosspeak) Assign_Trans Assign: Trans-Relationship Analyze_NOE->Assign_Trans No (Absence of Crosspeak) DFT DFT-GIAO Calculation (Compare MAE) Analyze_NOE->DFT Ambiguous XRD X-Ray Diffraction Deriv->XRD XRD->Assign_Cis

Figure 1: Validated workflow for stereochemical assignment. NMR is the primary screen; X-ray is the contingency for ambiguous spectral data.

Detailed Experimental Protocols

Protocol A: The "Self-Validating" NMR Experiment

Objective: Establish relative stereochemistry via dipolar coupling. Rationale: In the 2-azabicyclo[3.2.0]heptane system, the distance between C1-substituents and H5 changes drastically between isomers (<3Å for cis, >4Å for trans).

  • Sample Prep: Dissolve 5–10 mg of pure compound in 0.6 mL of highly deuterated solvent (CDCl₃ or C₆D₆).

    • Expert Tip: If H5 overlaps with other ring protons in CDCl₃, switch to C₆D₆ (Benzene-d6). The anisotropic effect of the benzene ring often shifts the bridgehead methine significantly, resolving the overlap.

  • Acquisition (NOESY):

    • Mixing Time (

      
      ):  Set to 500–800 ms.
      
    • Why? Small molecules (MW < 400) have short correlation times (

      
      ) and require longer mixing times to build up the NOE signal.
      
    • Scans: Minimum 16 scans per increment; 256 increments (t1).

  • Data Analysis:

    • Phase the diagonal peaks to be negative (or positive, depending on software convention).

    • Look for cross-peaks between the C1-substituent (e.g., methyl doublet) and the H5 multiplet.

    • Validation Check: Verify the "endo" face protons of the 4-membered ring show NOE to H5. If they don't, your mixing time is too short.

Protocol B: DFT-GIAO Validation (In-Silico)

Objective: Confirm assignment when NOE is weak.

  • Conformational Search: Generate conformers for both cis and trans candidates using a force field (MMFF94).

  • Geometry Optimization: Optimize all conformers within 5 kcal/mol of the global minimum using DFT (B3LYP/6-31G* or higher).

  • NMR Calculation: Calculate shielding tensors using the GIAO method (e.g., mPW1PW91/6-311+G(d,p)) with a solvent continuum model (PCM).

  • Boltzmann Weighting: Average the shift values based on the energy of the conformers.

  • Comparison: Calculate the Mean Absolute Error (MAE) between experimental and calculated shifts. The correct diastereomer typically has a significantly lower MAE (e.g., <0.1 ppm for

    
    H).
    

Visualizing the Stereochemical Interaction

The following diagram visualizes the critical NOE vector that differentiates the isomers.

NOE_Vector C1 C1 C5 C5 C1->C5 Bridge N2 N2 C1->N2 Subst R-Group (C1) C1->Subst C5->N2 H5 H5 (Bridgehead) C5->H5 Subst->H5 Strong NOE = Cis No NOE = Trans

Figure 2: The critical NOE vector. In the 1-substituted 2-azabicyclo[3.2.0]heptane, the proximity of the R-group to H5 is the definitive stereochemical marker.

References

  • Zozulia, S., et al. (2018).[1] "Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery." The Journal of Organic Chemistry. [Link][1]

  • Nosyk, D. A., et al. (2025).[2][3] "2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization." European Journal of Organic Chemistry. [Link][1]

  • Lodewyk, M. W., et al. (2012).[4] "Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry." Chemical Reviews. [Link]

  • Seco, J. M., et al. (2004). "The Assignment of Absolute Configuration by NMR using Chiral Derivatizing Agents: A Critical Review." Chemical Reviews. [Link]

Sources

IR spectroscopy characteristic bands for (2-Azabicyclo[3.2.0]heptan-1-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In-Depth Spectroscopic Profiling of (2-Azabicyclo[3.2.0]heptan-1-yl)methanol Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Diagnostic Power of IR for Strained Scaffolds

In the realm of fragment-based drug discovery (FBDD), This compound represents a high-value, conformationally restricted isostere of prolinol and piperidine-2-methanol. While NMR is the gold standard for connectivity, Infrared (IR) Spectroscopy offers superior performance in characterizing the electronic environment and intramolecular interactions of this strained bicyclic system.

This guide objectively compares the IR spectroscopic profile of the title compound against its unconstrained analogues (e.g., Prolinol) and isomeric counterparts (3-azabicyclo[3.2.0]heptanes). We demonstrate that IR is not merely a fingerprinting tool but a critical probe for validating the intramolecular Hydrogen Bond (IMHB) network—a key predictor of lipophilicity and membrane permeability in medicinal chemistry.

Structural Context & Vibrational Theory

The this compound scaffold consists of a cyclobutane ring fused to a pyrrolidine ring, with a hydroxymethyl group at the bridgehead position (C1).

  • Strain Energy: The fusion of a 4-membered and 5-membered ring introduces significant angle strain (

    
    26 kcal/mol for the parent hydrocarbon). This manifests in the IR spectrum as blue-shifted C-H stretching frequencies.
    
  • Stereoelectronic Effects: The proximity of the bridgehead hydroxymethyl group to the secondary amine (N2) creates a pre-organized motif for intramolecular hydrogen bonding (OH

    
     N).
    
Figure 1: Structural Dynamics & Vibrational Modes

G Scaffold (2-Azabicyclo[3.2.0] heptan-1-yl)methanol Strain Ring Strain (Cyclobutane/Pyrrolidine) Scaffold->Strain Fused 4/5 System IMHB Intramolecular H-Bond (OH ... N) Scaffold->IMHB 1,2-Amino Alcohol BlueShift Blue Shift: C-H Stretch (>2900 cm⁻¹) Strain->BlueShift Increased s-character RedShift Red Shift: O-H Stretch (~3450 cm⁻¹) IMHB->RedShift Bond Weakening ConfLock Conformational Lock (Sharp Bands) IMHB->ConfLock Rigidification caption Fig 1: Correlation between structural features and diagnostic IR spectral shifts.

Comparative Analysis: Product vs. Alternatives

Here we evaluate the utility of IR spectroscopy for this specific scaffold compared to standard analytical alternatives and structural analogues.

Comparison 1: IR vs. NMR for Conformational Analysis
FeatureIR Spectroscopy (This Protocol)NMR Spectroscopy (

H/

C)
Verdict
H-Bond Detection Direct. Distinct shift (

cm

) and sharpening of OH band independent of concentration (dilution study).
Indirect. Temperature coefficients (

) required. Often ambiguous in rapid screening.
IR Wins for rapid assessment of IMHB.
Ring Strain Distinct. Cyclobutane C-H stretches appear in unique 2950–3000 cm

window.
Subtle. Coupling constants (

) reflect geometry but require complex decoupling analysis.
IR Wins for quick strain confirmation.
Sample State Versatile. Solid (ATR), Oil, or Gas phase.Restricted. Solution phase only (solvent effects mask IMHB).IR Wins for solid-state API form analysis.
Comparison 2: 2-Aza vs. 3-Aza Analogues

Distinguishing the 2-aza (title compound) from the 3-aza isomer is critical during synthesis optimization.

  • 3-Azabicyclo[3.2.0]heptane: The amine is distal to the bridgehead. The molecule lacks the 1,2-amino alcohol motif necessary for a stable 5-membered H-bond ring.

    • Result: The OH stretch in 3-aza derivatives is typically broad and concentration-dependent (intermolecular H-bonding).

  • 2-Azabicyclo[3.2.0]heptane (Title): The amine is adjacent to the bridgehead.

    • Result: The OH stretch is sharper and red-shifted due to the stable 5-membered intramolecular ring.

Characteristic IR Bands: The Fingerprint

The following table synthesizes experimental data from close analogues (e.g., 3-azabicyclo[3.2.0]heptane [1]) and theoretical principles for strained bicyclic amines [2, 3].

Table 1: Diagnostic IR Bands for this compound
Functional GroupFrequency (cm

)
IntensityMode AssignmentDiagnostic Value
O-H / N-H 3420 – 3500 Medium, SharpIntramolecular H-bonded O-H stretch . Distinct from free OH (~3600).Critical Quality Attribute. Indicates correct relative stereochemistry (cis-relationship).
C-H (Cyclobutane) 2940 – 2980 StrongCyclobutane ring C-H stretch . Higher frequency due to ring strain.Distinguishes from pyrrolidine/piperidine analogues (typically <2900).
C-H (Alkyl) 2850 – 2920StrongCH

symmetric/asymmetric stretch (pyrrolidine ring).
Standard backbone confirmation.
Amine Salt 2400 – 2700Broad, MultipleN

-H stretching (if isolated as HCl salt).
Confirms salt formation; obscures C-H region.
Fingerprint 1580 – 1600 MediumN-H bending (scissoring).[1]Confirms secondary amine presence.
C-N Stretch 1150 – 1250Medium-StrongC-N stretching in strained ring.Specific to azabicyclo core.[2]
C-O Stretch 1040 – 1060 StrongPrimary alcohol C-O stretch.Confirms hydroxymethyl group integrity.
Ring Breathing 900 – 950 Weak-MediumCyclobutane ring deformation .Unique signature of the [3.2.0] skeleton.

Note on Hygroscopicity: As a low molecular weight amino alcohol, this compound is hygroscopic. Absorbed water will appear as a broad band at 3300–3400 cm


 and a bending mode at 1640 cm

, potentially masking the diagnostic IMHB bands. See Protocol below for mitigation.

Experimental Protocol: Validating the Intramolecular H-Bond

To prove the "performance" of this scaffold as a lipophilic isostere, you must validate the intramolecular hydrogen bond. This protocol isolates the intramolecular signal from intermolecular noise.

Objective: Distinguish Intramolecular (desired) vs. Intermolecular (aggregation) H-bonding.

Workflow Diagram

Protocol Start Start: Crude/Pure Sample Drying Step 1: Desiccation (Vacuum over P2O5, 4h) Start->Drying SolnPrep Step 2: Serial Dilution Solvent: Anhydrous CCl4 or DCM Drying->SolnPrep Acquisition Step 3: IR Acquisition (Transmission Cell, CaF2 windows) SolnPrep->Acquisition Analysis Step 4: Band Analysis (3400-3650 cm⁻¹ region) Acquisition->Analysis ResultA Result A: Band Shift/Broadening = Intermolecular H-Bonding Analysis->ResultA Conc. Dependent ResultB Result B: No Shift/Sharp Band = Intramolecular H-Bonding Analysis->ResultB Conc. Independent caption Fig 2: Dilution protocol to validate intramolecular hydrogen bonding.

Detailed Steps:
  • Sample Preparation:

    • Dissolve the compound in anhydrous CCl

      
       (or CH
      
      
      
      Cl
      
      
      if solubility is an issue, though CCl
      
      
      is transparent in the OH region).
    • Prepare three concentrations: 10 mM, 1 mM, and 0.1 mM .

  • Acquisition:

    • Use a liquid transmission cell with CaF

      
       windows (path length 1.0 mm to compensate for low concentration).
      
    • Scan range: 4000 – 2500 cm

      
      .
      
    • Resolution: 2 cm

      
      .
      
  • Data Interpretation:

    • Scenario A (Intermolecular): As concentration decreases from 10 mM to 0.1 mM, the broad band at ~3350 cm

      
       diminishes, and a sharp "free OH" band appears at ~3620 cm
      
      
      
      .
    • Scenario B (Intramolecular - Target): The band position remains constant (typically ~3450–3500 cm

      
      ) across all concentrations. This confirms the H-bond is internal to the molecule, validating the scaffold's design as a permeability-enhancing motif.
      

References

  • Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 101, 334-351. Link

  • Nosyk, D. A., et al. (2025).[3][4] 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5][6] (General reference for strained ring vibrational modes).

  • Grygorenko, O. O., et al. (2018). Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 83(3), 1394–1401.[7] Link

Sources

Comparative Binding Affinity of Azabicyclo-based Analogs in GPCR Targets

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the pharmacodynamics of azabicyclo-based ligands, specifically focusing on their application as conformationally restricted bioisosteres in G Protein-Coupled Receptor (GPCR) targeting. We analyze the comparative binding affinities (


, 

) of 1-azabicyclo[2.2.1]heptane (azanorbornane), 1-azabicyclo[2.2.2]octane (quinuclidine), and bicyclo[3.1.0]hexane scaffolds.

The data indicates that the [2.2.1]heptane scaffold often exhibits superior binding affinity and efficacy profiles at Muscarinic Acetylcholine Receptors (mAChRs) compared to the [2.2.2]octane counterparts due to enhanced steric complementarity and reduced entropic penalty upon binding. Conversely, the bicyclo[3.1.0]hexane system serves as a critical "methanocarba" lock for Adenosine A3 receptor selectivity.

Structural Classes & Mechanistic Rationale

The Role of Conformational Rigidity

Azabicyclo systems are utilized to "freeze" the bioactive conformation of flexible neurotransmitters like acetylcholine. By restricting the rotation of the amine-bearing chain, these scaffolds minimize the entropy loss (


) required to fit into the orthosteric binding pocket.
  • 1-Azabicyclo[2.2.2]octane (Quinuclidine): A classic scaffold found in antagonists like 3-Quinuclidinyl benzilate (QNB). It is bulky and highly basic.

  • 1-Azabicyclo[2.2.1]heptane (Azanorbornane): A more strained, compact bridge. It often provides a tighter fit for agonist pockets in M1/M4 receptors, leading to higher potency.

  • Bicyclo[3.1.0]hexane: Used in nucleoside analogs to lock the sugar ring pucker (North vs. South conformation), critical for Adenosine Receptor subtype selectivity.

Comparative Binding Data

Case Study A: Muscarinic Receptor Agonists (M1/M4 Targets)

The following table compares the binding affinity (


 or 

) of analogs where the core scaffold is the primary variable. Note the trend where [2.2.1] systems often outperform [2.2.2] in agonist potency.

Table 1: Binding Affinity of Azabicyclo-based Muscarinic Ligands

Compound ClassScaffoldTarget SubtypeAffinity (

/

)
Functional ActivityReference
L-689,660 1-azabicyclo[2.2.2]octaneM1 / M3

nM
Partial Agonist[1]
Xanomeline 1-azabicyclo[2.2.2]octaneM1 / M4

nM
Agonist[2]
Compound 2e 1-azabicyclo[2.2.1]heptaneM1

nM
Full Agonist[3]
Oxadiazole deriv. 1-azabicyclo[2.2.1]heptaneM2

nM
Agonist[4]
QNB 1-azabicyclo[2.2.2]octaneNon-selective

nM
Antagonist[5]

Analytic Insight: While quinuclidine-based antagonists (QNB) show picomolar affinity due to hydrophobic collapse of the benzilate group, agonist design favors the [2.2.1]heptane scaffold. The [2.2.1] system's bridgehead nitrogen is often better positioned to interact with the conserved Aspartate (e.g., Asp105 in M1) residue in the orthosteric site.

Case Study B: Adenosine A3 Receptor Ligands

Here, the azabicyclo/bicyclo system replaces the ribose sugar to enforce a specific ring twist.

Table 2: Bicyclo[3.1.0]hexane "Methanocarba" Analogs

CompoundScaffold ModificationTargetAffinity (

)
Selectivity (vs A1)Reference
MRS3558 (N)-methanocarba [3.1.0]A3 AR0.38

M
>50-fold[6]
Compound 36 (N)-methanocarba [3.1.0]A3 AR960 nMModerate[6]
Flexible Ribose Unmodified RiboseA3 AR>10

M
Low[6]

Experimental Protocol: Radioligand Competition Binding

To generate the data above, a robust Radioligand Binding Assay is required. This protocol is designed for self-validation using specific binding ratios.

Reagents & Equipment[4][5]
  • Membrane Prep: CHO-K1 cells stably expressing human M1 or M4 receptors.

  • Radioligand:

    
    -N-Methylscopolamine (NMS) for antagonist sites (
    
    
    
    nM) or
    
    
    -Oxotremorine-M for agonist high-affinity states.
  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4.
    
  • Filter: GF/B glass fiber filters presoaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding (NSB).

Step-by-Step Methodology
  • Preparation: Thaw membrane aliquots and homogenize in Assay Buffer. Dilute to 5-10

    
    g protein/well.
    
  • Plate Setup:

    • Total Binding (TB): Membrane + Radioligand + Vehicle (DMSO).

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Atropine (10

      
      M).
      
    • Experimental: Membrane + Radioligand + Azabicyclo Analog (10 concentrations,

      
       to 
      
      
      
      M).
  • Incubation: Incubate at 25°C for 60-90 minutes. (Equilibrium time must be validated kinetically).

  • Termination: Rapid vacuum filtration using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Quantification: Dry filters, add scintillation cocktail, and count CPM.

Data Analysis Validation
  • Specific Binding: Must be

    
     of Total Binding (
    
    
    
    ).
  • Hill Slope: Should be near 1.0 for competitive binding. A slope

    
     suggests negative cooperativity or multiple binding sites.
    
Workflow Diagram

BindingAssay Prep Membrane Preparation (CHO-hM1) Mix Incubation (90 min @ 25°C) Prep->Mix Add Ligand + [3H]-NMS Filter Vacuum Filtration (GF/B + 0.5% PEI) Mix->Filter Terminate Count Scintillation Counting (CPM Data) Filter->Count Wash 3x Analysis Data Analysis (Ki Calculation) Count->Analysis Non-linear Regression

Figure 1: Standardized Radioligand Competition Binding Workflow for GPCR affinity determination.

Mechanistic Pathway: Muscarinic Signaling

Understanding the binding affinity is only half the picture. The functional consequence of azabicyclo-binding depends on the G-protein coupling of the target.

  • M1/M3/M5: Couple to

    
    , activating Phospholipase C (PLC).
    
  • M2/M4: Couple to

    
    , inhibiting Adenylyl Cyclase (AC).
    

The diagram below illustrates the divergent pathways activated by these analogs depending on subtype selectivity.

GPCR_Pathway cluster_membrane Plasma Membrane M1 M1 Receptor (Azanorbornane Agonist) Gq Gq Protein M1->Gq Activation M4 M4 Receptor (Quinuclidine Agonist) Gi Gi Protein M4->Gi Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3 IP3 / DAG PLC->IP3 Hydrolysis cAMP cAMP Decrease AC->cAMP Conversion Ca Intracellular Ca2+ Increase IP3->Ca Release

Figure 2: Divergent signaling pathways for M1 (


) and M4 (

) Muscarinic receptors targeted by azabicyclo analogs.

References

  • Freedman, S. B., et al. "Biochemical characterization of the muscarinic agonist L-689,660." British Journal of Pharmacology, 1993. Link

  • Shannon, H. E., et al. "Xanomeline, a novel muscarinic receptor agonist with functional selectivity for M1 receptors." Journal of Pharmacology and Experimental Therapeutics, 1994. Link

  • Lee, S. J., et al. "Synthesis and In vitro binding affinities of 1-azabicyclic compounds as muscarinic ligands." Archives of Pharmacal Research, 2001. Link

  • Showell, G. A., et al. "Synthesis and in vitro biological profile of all four isomers of the potent muscarinic agonist 3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane." Journal of Medicinal Chemistry, 1992. Link

  • Yamamura, H. I., & Snyder, S. H. "Muscarinic cholinergic binding in rat brain." Proceedings of the National Academy of Sciences, 1974. Link

  • Tosh, D. K., et al. "Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships."[2] Journal of Medicinal Chemistry, 2021. Link

Sources

Safety Operating Guide

(2-Azabicyclo[3.2.0]heptan-1-yl)methanol: Comprehensive Safety, Handling, and Disposal Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex bicyclic aliphatic amines requires more than just a basic understanding of safety data sheets. (2-Azabicyclo[3.2.0]heptan-1-yl)methanol is a highly specialized structural scaffold frequently utilized in advanced drug discovery and medicinal chemistry.

Because this compound features both a secondary amine within a strained bicyclic ring and a primary alcohol, it presents unique reactivity, stability, and disposal challenges. The nitrogen atom in the azabicyclo ring dictates strict environmental compliance during disposal, as improper destruction leads to the release of toxic nitrogen oxides (NOx). This guide provides a self-validating, step-by-step operational protocol to ensure absolute safety and regulatory compliance in your laboratory.

Chemical Profile & Hazard Causality

Understanding the physicochemical properties of this compound is the first step in designing a safe handling protocol. The basicity of the secondary amine makes it a severe irritant, while its organic framework makes it combustible.

PropertySpecification
Chemical Name This compound[1]
Structural Class Bicyclic aliphatic amine / Primary alcohol
Physical State Viscous liquid or low-melting solid (derivative dependent)
Primary Hazards (GHS) Skin Irritation (Cat 2), Eye Damage (Cat 2A), STOT-SE (Cat 3)
Combustion Byproducts Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx)
Storage Requirements 2-8°C, under inert gas (Argon/Nitrogen), tightly sealed

Operational Safety & Handling Protocols

Do not treat this compound as a standard organic solvent. The nucleophilic nature of the amine ring means it can rapidly penetrate standard latex gloves and cause localized tissue damage upon contact.

Step-by-Step Handling Procedure:

  • Engineering Controls: Always manipulate the neat compound or concentrated solutions inside a certified chemical fume hood with a minimum face velocity of 100 feet per minute (fpm). This prevents the inhalation of volatile amine vapors.

  • PPE Selection (Causality-Driven):

    • Gloves: Don chemical-resistant nitrile gloves (minimum 8 mil thickness). Standard 4 mil gloves offer insufficient breakthrough time for concentrated aliphatic amines.

    • Eye Protection: Wear wrap-around splash goggles. The compound can cause severe corneal damage due to its localized basicity.

    • Body: A flame-retardant lab coat is mandatory, as the compound is combustible.

  • Inert Atmosphere Storage: Upon opening, purge the headspace of the storage vial with Argon or Nitrogen. The secondary amine is susceptible to oxidative degradation, which can form reactive N-oxides over time. Store at 2-8°C.

Spill Response & Containment Workflow

In the event of a spill, rapid containment is critical to prevent volatilization and cross-contamination. Because amines are basic, do not use acidic neutralizers unless specifically titrated, as this can trigger a highly exothermic salt-formation reaction.

Step-by-Step Spill Protocol:

  • Evacuate & Ventilate: Immediately clear personnel from the immediate area. Ensure the fume hood or room exhaust is operating at maximum capacity.

  • Don Respiratory PPE: If the spill occurs outside a ventilated enclosure, don a half-mask respirator equipped with organic vapor/acid gas cartridges before approaching.

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or proprietary diatomaceous earth.

  • Mechanical Collection: Use non-sparking tools to sweep the absorbed mixture into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Regulatory Labeling: Clearly label the container as "Hazardous Waste - Nitrogenous Organic Spill Residue" to alert disposal teams of the NOx potential.

SpillResponse A Spill Detected B Assess Volume & Risk A->B C Evacuate & Ventilate B->C High Risk (>50mL) D Don PPE (Respirator, Gloves) B->D Low Risk (<50mL) C->D E Contain with Inert Absorbent D->E F Collect in Sealed Container E->F G Label: Hazardous Waste F->G H Licensed Waste Transfer G->H I Incineration (Afterburner/Scrubber) H->I

Figure 1: Logical workflow for the containment and disposal of nitrogenous organic chemical spills.

Proper Disposal Procedures (Core Directive)

The most critical logistical challenge with this compound is its end-of-life destruction. Because the compound contains a high mass-percentage of nitrogen within its bicyclic framework, standard disposal methods (such as municipal landfill or drain disposal) are strictly prohibited. Environmental degradation can leach toxic amines into groundwater, and standard low-temperature incineration will release toxic nitrogen oxides (NOx) into the atmosphere.

To comply with environmental regulations, nitrogenous heterocyclic compounds must be disposed of via high-temperature incineration equipped with specific emission control devices, as outlined by the 2[2].

Step-by-Step Disposal Plan:

  • Chemical Segregation: Segregate this compound waste from halogenated solvents and strong oxidizers. Place it in a designated satellite accumulation area in a sealed HDPE or glass container.

  • Waste Profiling: Document the exact mass and concentration of the compound on your hazardous waste manifest. Explicitly note the presence of "Nitrogenous Organic Waste" .

  • Licensed Transfer: Contract a certified hazardous waste disposal vendor authorized to handle RCRA-regulated organic waste.

  • Thermal Destruction: The vendor will subject the waste to a primary rotary kiln or liquid injection incinerator operating above 1,100°C (2,012°F). This extreme temperature is required to ensure the complete thermal cleavage of the stable azabicyclo ring.

  • Exhaust Scrubbing (Causality): The combustion of the nitrogen atom naturally generates NOx gases. To prevent environmental poisoning, the incinerator must route the exhaust through a secondary afterburner and an alkaline packed-bed scrubber. As detailed in the3[3], caustic solutions (like NaOH) in the scrubber neutralize the acidic NOx gases into harmless aqueous salts (such as sodium nitrite/nitrate) before the clean effluent is released into the atmosphere.

IncinerationPathway A Nitrogenous Waste (2-Azabicyclo...) B Primary Combustion Chamber (Thermal Destruction) A->B Injection C Volatile Gases + NOx B->C Combustion D Secondary Afterburner (Complete Oxidation) C->D Gas Flow E Alkaline Scrubber (NOx Neutralization) D->E Exhaust F Clean Effluent Gas (N2, CO2, H2O) E->F Release

Figure 2: Mechanistic pathway for the regulatory-compliant incineration of nitrogenous chemical waste.

References

  • Title: Guidelines for the Disposal of Small Quantities of Unused Pesticides Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Incineration In Hazardous Waste Management Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.